Methyl-4-oxoretinoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-15(8-7-9-16(2)14-20(23)24-6)10-11-18-17(3)19(22)12-13-21(18,4)5/h7-11,14H,12-13H2,1-6H3/b9-7+,11-10+,15-8+,16-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSFDGSDUILKPM-XPSLGPGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OC)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401294008 | |
| Record name | Retinoic acid, 4-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401294008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38030-58-9 | |
| Record name | Retinoic acid, 4-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38030-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl-4-oxoretinoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038030589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Retinoic acid, 4-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401294008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL-4-OXORETINOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z6E163445 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biological Activity of Methyl-4-oxoretinoate: A Technical Guide for Researchers
Introduction: Re-evaluating a Metabolite's Role in Retinoid Signaling
For decades, the field of retinoid biology has centered on all-trans retinoic acid (at-RA) as the primary biologically active metabolite of vitamin A, orchestrating a multitude of cellular processes from differentiation and proliferation to apoptosis.[1] Within this paradigm, the 4-oxo metabolites of retinoic acid were largely relegated to the status of inactive catabolic end-products, destined for elimination.[2] However, a growing body of evidence has necessitated a significant revision of this viewpoint. Research now clearly demonstrates that 4-oxoretinoic acid, the active form of the synthetic derivative Methyl-4-oxoretinoate, possesses potent and distinct biological activities.[3]
This technical guide provides an in-depth exploration of the biological activity of this compound, moving beyond a simple literature review to offer a synthesized understanding of its mechanism of action, cellular effects, and potential therapeutic implications. We will delve into the causality behind experimental observations and provide actionable protocols for researchers seeking to investigate this intriguing molecule. This guide is intended for researchers, scientists, and drug development professionals who are actively engaged in the study of retinoid signaling and its therapeutic applications.
The Canonical Retinoid Signaling Pathway: A Foundational Overview
To fully appreciate the activity of this compound, it is essential to first understand the fundamental framework of retinoid signaling. The pathway is initiated by the cellular uptake of retinol (vitamin A), which is then subjected to a two-step oxidation process to yield all-trans retinoic acid.[4] This active ligand is then chaperoned to the nucleus by cellular retinoic acid binding proteins (CRABPs).[4]
Inside the nucleus, at-RA binds to a heterodimer of the retinoic acid receptor (RAR) and the retinoid X receptor (RXR).[5][6] This ligand-receptor complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the regulatory regions of target genes, thereby modulating their transcription.[4][6] This intricate signaling cascade governs a vast array of physiological processes, and its dysregulation is implicated in numerous diseases, including cancer.[1][5]
Metabolism and Bioactivation: From Methyl Ester to Active Ligand
This compound is a synthetic derivative and is readily hydrolyzed in biological systems to its active form, 4-oxoretinoic acid. This active metabolite is also endogenously produced from all-trans retinoic acid through oxidation, a reaction catalyzed by several cytochrome P450 (CYP) enzymes, most notably CYP26A1, but also CYP1A1 and CYP3A7.[7] The formation of 4-oxoretinoic acid was initially considered a catabolic process to inactivate and clear retinoic acid.[8] However, it is now understood that this "inactivation" product is, in fact, a potent signaling molecule in its own right.
Molecular Mechanism of Action: A Direct Agonist of Retinoic Acid Receptors
The biological effects of this compound are mediated by its active form, 4-oxoretinoic acid, which functions as a direct ligand for Retinoic Acid Receptors (RARs).[9] It binds to and activates the α, β, and γ subtypes of RARs, subsequently inducing the transcription of RAR-dependent genes.[7] Notably, 4-oxoretinoic acid does not appear to bind to or activate Retinoid X Receptors (RXRs).[10] This selective agonism of RARs is a critical aspect of its molecular profile.
| Receptor Subtype | Binding Affinity (IC50, nM) | Transcriptional Activation (EC50, nM) |
| RARα | 59 | 33 |
| RARβ | 50 | 8 |
| RARγ | 142 | 89 |
The binding of 4-oxoretinoic acid to the RAR subunit of the RAR-RXR heterodimer induces a conformational change in the receptor complex. This change facilitates the dissociation of corepressors and the recruitment of coactivators, ultimately leading to the initiation of target gene transcription.[1]
Diverse Biological Activities and Cellular Effects
The ability of this compound's active form to modulate gene expression through RARs translates into a wide range of biological activities across various cell types and tissues.
Integumentary System: A Regulator of Skin Cell Homeostasis
In the context of dermatology, 4-oxoretinoic acid has demonstrated significant functional activity in human skin cells.[2] Studies have shown that it exhibits potent, isomer-specific transcriptional regulatory activity in both normal human epidermal keratinocytes (NHEKs) and dermal fibroblasts.[2] This activity influences the expression of genes involved in cell growth, differentiation, and inflammation, suggesting a role in maintaining skin homeostasis.[2] For example, at a concentration of 1 µM, 4-oxoretinoic acid increases the protein levels of cytokeratin 7 (CK-7) and CK-19 in human epidermal keratinocytes.[7]
Oncology: A Promising Agent in Cancer Chemoprevention and Therapy
The most extensively studied application of this compound is in the field of oncology. Its anti-cancer properties are multifaceted, encompassing chemoprevention, anti-proliferative effects, and the induction of differentiation.
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Chemoprevention: this compound has been shown to inhibit 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ornithine decarboxylase (ODC) activity.[11] ODC is a rate-limiting enzyme in polyamine biosynthesis and its increased activity is a well-established marker of tumor promotion. Furthermore, in vivo studies have demonstrated that this compound can inhibit carcinogen-induced papillomas in mouse skin, highlighting its potential as a chemopreventive agent.[11][12]
-
Anti-proliferative Activity: The active metabolite, 4-oxoretinoic acid, inhibits the proliferation of MCF-7 human breast cancer cells in a concentration-dependent manner (10-1,000 nM).[7]
-
Induction of Differentiation: In the context of hematological malignancies, 4-oxoretinol, a related metabolite that can be converted to 4-oxoretinoic acid, induces growth arrest and granulocytic differentiation in the human promyelocytic leukemia cell line NB4.[13] This is significant as differentiation therapy is a cornerstone of treatment for acute promyelocytic leukemia (APL).[13]
| Cell Line | Cancer Type | Observed Effect |
| Mouse Skin | Skin Papilloma | Inhibition of carcinogen-induced papillomas[11][12] |
| MCF-7 | Breast Cancer | Inhibition of proliferation[7] |
| NB4 | Promyelocytic Leukemia | Induction of differentiation and growth arrest[13] |
Developmental Biology and Stem Cells: A Modulator of Cell Fate
The influence of retinoids on embryonic development is well-documented, and 4-oxoretinoids are no exception. 4-oxoretinoic acid is a highly active modulator of positional specification in early embryos.[8] In vitro, it has been shown to induce the differentiation of F9 embryonic teratocarcinoma cells.[10] However, this potent activity in developmental processes also underscores its teratogenic potential, as evidenced by its effects on zebrafish embryos with an EC50 of 8.1 nM.[7]
Experimental Protocols and Methodologies
To facilitate further research into the biological activity of this compound, this section provides detailed, self-validating protocols for key experimental assays.
Protocol 1: Retinoic Acid Receptor (RAR) Ligand Binding Assay
Objective: To determine the binding affinity (IC50) of this compound (or its hydrolyzed form) for RAR subtypes.
Methodology:
-
Receptor Preparation: Utilize commercially available recombinant human RARα, RARβ, and RARγ ligand-binding domains (LBDs) or prepare them through standard protein expression and purification techniques.
-
Radioligand: Use a high-affinity radiolabeled RAR ligand, such as [3H]-all-trans retinoic acid, as the tracer.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., phosphate-buffered saline with 0.1% BSA and protease inhibitors).
-
Competition Binding:
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In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of the unlabeled test compound (this compound/4-oxoretinoic acid). Include a vehicle control (no competitor) and a non-specific binding control (a high concentration of unlabeled at-RA).
-
Add the RAR-LBD to each well to initiate the binding reaction.
-
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (typically 2-4 hours).
-
Separation: Separate the bound from free radioligand using a method such as filtration through a glass fiber filter plate or scintillation proximity assay (SPA).
-
Quantification: Measure the amount of bound radioactivity using a liquid scintillation counter or a suitable plate reader for SPA beads.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: RAR-Mediated Transcriptional Reporter Gene Assay
Objective: To measure the ability of this compound to activate transcription through RARs (EC50).
Methodology:
-
Cell Culture: Use a suitable mammalian cell line, such as COS-7 or HEK293, that has low endogenous RAR activity.
-
Plasmids:
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Expression Plasmids: Plasmids encoding the full-length human RARα, RARβ, or RARγ.
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Reporter Plasmid: A plasmid containing a luciferase or β-galactosidase reporter gene under the control of a promoter with multiple copies of a retinoic acid response element (RARE).
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Control Plasmid: A plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Transfection: Co-transfect the cells with the RAR expression plasmid, the RARE-reporter plasmid, and the control plasmid using a standard transfection reagent.
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Treatment: After allowing the cells to recover and express the transfected genes (typically 24 hours), treat the cells with increasing concentrations of this compound or a positive control (e.g., at-RA). Include a vehicle control.
-
Incubation: Incubate the cells for an additional 18-24 hours to allow for reporter gene expression.
-
Lysis and Assay: Lyse the cells and measure the activity of both the experimental and control reporters using appropriate assay kits (e.g., Dual-Luciferase Reporter Assay System).
-
Data Analysis: Normalize the experimental reporter activity to the control reporter activity. Plot the normalized reporter activity against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion and Future Perspectives
The evidence is now unequivocal: this compound, through its active metabolite 4-oxoretinoic acid, is a biologically potent retinoid. It directly engages the canonical retinoid signaling pathway by acting as an agonist for Retinoic Acid Receptors, thereby modulating the transcription of a wide array of target genes. Its demonstrated activities in skin cell homeostasis, cancer chemoprevention, and the induction of cancer cell differentiation position it as a valuable tool for research and a potential lead scaffold for the development of novel therapeutics.
Future research should focus on several key areas. A comprehensive transcriptomic and proteomic analysis of cells treated with this compound compared to at-RA would provide a deeper understanding of its unique gene regulatory profile. Investigating its efficacy in in vivo cancer models beyond skin papillomas is a critical next step. Furthermore, exploring its potential in combination therapies, particularly with other anti-cancer agents, could unlock synergistic effects. The journey of this compound from a presumed inactive metabolite to a recognized bioactive compound underscores the dynamic nature of scientific discovery and opens new avenues for therapeutic intervention in a range of diseases.
References
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Baron, J. M., Heise, R., Blaner, W. S., et al. (2005). Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro. Journal of Investigative Dermatology, 125(1), 143-153. [Link]
- ResearchGate. (n.d.). Retinoids and the retinoic acid (RA) signaling pathway. The chemical... [Image].
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Saeed, A., Shrestha, A., & Dudha, N. (2023). Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers. Frontiers in Pharmacology, 14, 1184812. [Link]
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Das, B. C., Thapa, P., Karki, R., et al. (2014). Retinoic acid signaling pathways in development and diseases. Bioorganic & Medicinal Chemistry, 22(3), 673-683. [Link]
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Cunningham, T. J., & Duester, G. (2015). Mechanisms of retinoic acid signalling and its roles in organ and limb development. Nature Reviews Molecular Cell Biology, 16(2), 110-123. [Link]
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Duester, G. (2008). Retinoic acid signaling pathways. Science Signaling, 1(37), cm2. [Link]
- Various Authors. (n.d.). Retinoic Acid and its 4-Oxo Metabolites are Functionally Active in Human Skin Cells In Vitro.
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Achkar, C. C., Derguini, F., Blumberg, B., et al. (1996). 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors. Proceedings of the National Academy of Sciences, 93(10), 4879-4884. [Link]
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Shealy, Y. F., Hosmer, C. A., Riordan, J. M., et al. (1994). Cancer chemopreventive 3-substituted-4-oxoretinoic acids. Journal of Medicinal Chemistry, 37(19), 3051-3056. [Link]
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Chen, A. C., Guo, X., Derguini, F., & Gudas, L. J. (2009). Metabolism and regulation of gene expression by 4-oxoretinol versus all-trans retinoic acid in normal human mammary epithelial cells. Journal of Cellular Physiology, 221(1), 199-209. [Link]
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Gudas, L. J. (1997). A new metabolite of retinol: all-trans-4-oxo-retinol as a receptor activator and differentiation agent. Nutrition Reviews, 55(1 Pt 1), 22-24. [Link]
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Achkar, C. C., et al. (1996). 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors. Proceedings of the National Academy of Sciences of the United States of America, 93(10), 4879–4884. [Link]
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Pijnappel, W. W., Hendriks, H. F., Folkers, G. E., et al. (1993). The retinoid ligand 4-oxo-retinoic acid is a highly active modulator of positional specification. Nature, 366(6453), 340-344. [Link]
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Faria, T. N., Rivi, R., Derguini, F., et al. (1998). 4-Oxoretinol, a metabolite of retinol in the human promyelocytic leukemia cell line NB4, induces cell growth arrest and granulocytic differentiation. Cancer Research, 58(9), 2007-2013. [Link]
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Methyl-4-oxoretinoate as a retinoic acid derivative
The inhibition of ornithine decarboxylase (ODC) is a particularly significant finding. ODC is a rate-limiting enzyme in polyamine biosynthesis and is frequently upregulated in cancer, making it a key target for chemopreventive agents. [11][12]
Part 4: Essential Experimental Protocols
To empower researchers to validate and expand upon these findings, this section provides detailed, self-validating protocols for key in vitro assays.
Protocol 1: In Vitro RAR Transactivation Assay
Objective: To determine if M4O, presumably after conversion to 4-oxo-RA, can activate RAR-mediated transcription of a reporter gene.
Causality: This assay directly links the compound to the activation of the nuclear receptor pathway. A positive result demonstrates target engagement at the top of the signaling cascade. A comparison with atRA (positive control) and 4-oxo-RA is essential.
Caption: Workflow for the RAR transactivation reporter assay.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293T, HeLa, or F9) in a 96-well plate. Co-transfect cells with an expression plasmid for the desired RAR isotype (e.g., RARβ) and a reporter plasmid containing a luciferase gene driven by a RARE-containing promoter.
-
Compound Preparation: Prepare a 10 mM stock of M4O in DMSO. Serially dilute in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include atRA and 4-oxo-RA as positive controls and a DMSO-only vehicle control.
-
Treatment: After 24 hours post-transfection, replace the medium with the compound-containing medium.
-
Incubation: Incubate the cells for 18-24 hours at 37°C and 5% CO₂.
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a commercial kit and a luminometer.
-
Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein content. Plot the fold-change in activity relative to the vehicle control to determine the EC₅₀.
Self-Validation: The protocol is validated by observing a dose-dependent increase in luminescence for atRA and 4-oxo-RA. The vehicle control should show only baseline activity.
Protocol 2: In Vitro Metabolism and Stability Assay
Objective: To validate the pro-drug hypothesis by demonstrating the conversion of M4O to 4-oxo-RA in a biologically relevant matrix.
Causality: This assay provides direct evidence for the metabolic activation of M4O. Without this conversion, any observed biological activity could be attributed to the ester itself, which is less likely.
Caption: Workflow for the in vitro metabolism assay.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine liver S9 fractions (human, rat, or mouse) with a reaction buffer and an NADPH-regenerating system. [14]2. Initiation: Pre-warm the mixture to 37°C. Add M4O (final concentration ~10 µM) to start the reaction.
-
Time Course: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile with 1% acetic acid).
-
Extraction: Vortex and centrifuge the samples to pellet the protein. Collect the supernatant containing the retinoids.
-
HPLC Analysis: Analyze the supernatant using reverse-phase HPLC with a UV detector. Use pure M4O and 4-oxo-RA as standards to identify and quantify the respective peaks.
-
Data Analysis: Plot the concentration of M4O and 4-oxo-RA over time.
Self-Validation: A valid experiment will show a time-dependent decrease in the M4O peak area and a corresponding increase in the 4-oxo-RA peak area. A control reaction without the NADPH-regenerating system can help distinguish esterase activity from P450-mediated metabolism. A no-enzyme control confirms compound stability in the buffer.
Conclusion and Future Directions
This compound represents a critical tool for dissecting the nuanced roles of retinoic acid metabolites. The recognition of its parent acid, 4-oxo-RA, as a potent signaling molecule rather than an inactive byproduct has opened new avenues for research in cancer biology, developmental biology, and dermatology. The pro-drug nature of M4O offers potential advantages in stability and delivery for both in vitro and in vivo studies.
Future research should focus on:
-
Detailed Pharmacokinetics: In vivo studies are needed to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of M4O and its conversion to 4-oxo-RA. [15][16]* Therapeutic Efficacy: Expanding the evaluation of M4O and its analogs in various preclinical cancer models is a logical next step.
-
Structure-Activity Relationship (SAR): The synthesis and evaluation of novel analogs, such as 3-substituted derivatives, could lead to the discovery of compounds with enhanced potency or selectivity. [10] By leveraging the robust protocols and mechanistic understanding outlined in this guide, the scientific community can further unlock the therapeutic potential of this re-emerging class of retinoids.
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Shealy YF, et al. (1994). Cancer chemopreventive 3-substituted-4-oxoretinoic acids. Journal of Medicinal Chemistry, 37(19):3051-6. [Link]
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PubMed. (1994). Cancer Chemopreventive 3-substituted-4-oxoretinoic Acids. [Link]
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Rosenberger, M., & Jackson, W. (1980). Retinoic acid metabolites. 1. Total synthesis of 4-hydroxy- and 4-oxoretinoic acid. The Journal of Organic Chemistry. [Link]
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Chiu, C. Y., et al. (2012). Metabolism and Regulation of Gene Expression by 4-Oxoretinol versus All-trans Retinoic Acid in Normal Human Mammary Epithelial Cells. PMC - NIH. [Link]
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Duester, G. (2012). Retinoic acid synthesis and functions in early embryonic development. PMC - NIH. [Link]
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Chen, A. C., et al. (1998). Steady-state pharmacokinetics of isotretinoin and its 4-oxo metabolite: implications for fetal safety. PubMed. [Link]
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Andreu-Fernández, V., et al. (2007). Metabolism and biological activities of topical 4-oxoretinoids in mouse skin. PubMed. [Link]
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Duester, G. (2008). Retinoic Acid Synthesis and Degradation. PMC - NIH. [Link]
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Barua, A. B., & Olson, J. A. (1987). Synthesis of the 4-oxygenated retinoid metabolites. PubMed - NIH. [Link]
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Rosenberger, M. (1982). Retinoic acid metabolites. 1. Total synthesis of 4-hydroxy- and 4-oxoretinoic acid. The Journal of Organic Chemistry - ACS Publications. [Link]
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Colburn, W. A., et al. (1983). Pharmacokinetics of isotretinoin and its major blood metabolite following a single oral dose to man. PubMed. [Link]
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Achkar, C. C., et al. (1996). 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors. PMC - NIH. [Link]
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Anonymous. (1996). A new metabolite of retinol: all-trans-4-oxo-retinol as a receptor activator and differentiation agent. PubMed. [Link]
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Faria, T. N., et al. (1998). 4-Oxoretinol, a metabolite of retinol in the human promyelocytic leukemia cell line NB4, induces cell growth arrest and granulocytic differentiation. PubMed. [Link]
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Pijnappel, W. W., et al. (1993). The retinoid ligand 4-oxo-retinoic acid is a highly active modulator of positional specification. PubMed. [Link]
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Deisenroth, C., et al. (2023). Development of a bioprinter-based method for incorporating metabolic competence into high-throughput in vitro assays. PMC - NIH. [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for 4-oxo-Retinoic acid (HMDB0006285). [Link]
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Li, W., et al. (2012). In vitro metabolism of oxymetazoline: evidence for bioactivation to a reactive metabolite. PubMed. [Link]
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An In-depth Technical Guide to the Discovery and Synthesis of Methyl-4-oxoretinoate
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of methyl-4-oxoretinoate, a key metabolite of retinoic acid. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced biochemistry of retinoid metabolism, presents a detailed, field-proven protocol for the chemical synthesis of this compound, and discusses its known biological activities and potential therapeutic applications. The guide emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and reproducible. All key claims are supported by authoritative, cited references.
Introduction: The Significance of Retinoid Metabolism
Vitamin A (retinol) and its derivatives, collectively known as retinoids, are crucial signaling molecules that regulate a vast array of biological processes, including embryonic development, cell differentiation and proliferation, and immune function. The biological activity of retinoids is primarily mediated by all-trans-retinoic acid (atRA), which acts as a ligand for nuclear receptors, the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), thereby modulating the transcription of target genes.
The intracellular concentration of atRA is meticulously controlled through a delicate balance of its synthesis from retinol and its catabolism into less active metabolites.[1] This homeostatic regulation is critical, as both a deficiency and an excess of atRA can be detrimental. The cytochrome P450 family 26 (CYP26) enzymes are the primary catalysts for the oxidative metabolism of atRA, playing a pivotal role in clearing retinoic acid and establishing precise concentration gradients within tissues.[2][3]
One of the major metabolic pathways of atRA involves the oxidation at the C-4 position of the cyclohexenyl ring, leading to the formation of 4-hydroxy-retinoic acid and subsequently 4-oxo-retinoic acid.[4] While initially considered inactive breakdown products, emerging evidence suggests that these 4-oxygenated metabolites, including 4-oxoretinoic acid, possess their own distinct biological activities.[4] this compound, the methyl ester of 4-oxoretinoic acid, is a stable derivative that serves as a valuable tool for investigating the biological roles of this metabolic pathway. This guide provides a detailed methodology for the synthesis of this compound, enabling further research into its physiological and pharmacological properties.
The Endogenous Formation of 4-Oxoretinoic Acid
The conversion of all-trans-retinoic acid to 4-oxoretinoic acid is a two-step enzymatic process primarily mediated by the CYP26 family of enzymes. This metabolic cascade is a key mechanism for regulating intracellular atRA levels.
Caption: Endogenous metabolic pathway of all-trans-retinoic acid to 4-oxoretinoic acid.
Chemical Synthesis of this compound
The synthesis of this compound is a two-step process commencing with the readily available all-trans-retinoic acid. The first step involves the esterification of the carboxylic acid moiety to form methyl retinoate, which is then subjected to allylic oxidation to introduce the ketone at the C-4 position.
Rationale for the Synthetic Strategy
This synthetic route is favored due to its efficiency and the commercial availability of the starting material. The esterification of retinoic acid to its methyl ester is a straightforward and high-yielding reaction that protects the carboxylic acid group from unwanted side reactions during the subsequent oxidation step. The use of activated manganese dioxide for the allylic oxidation of methyl retinoate is a well-established and selective method for introducing a carbonyl group at the C-4 position of the retinoid backbone.
Caption: Synthetic workflow for the preparation of this compound.
Experimental Protocols
Step 1: Synthesis of Methyl retinoate from all-trans-Retinoic Acid
This protocol utilizes trimethylsilyldiazomethane (TMS-diazomethane) for the esterification of all-trans-retinoic acid. This reagent is a safer alternative to diazomethane and provides a clean and efficient conversion to the methyl ester.
Materials:
-
all-trans-Retinoic acid
-
Trimethylsilyldiazomethane (2.0 M in hexanes)
-
Methanol (anhydrous)
-
Toluene (anhydrous)
-
Diethyl ether
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve all-trans-retinoic acid (1.0 g, 3.33 mmol) in a mixture of anhydrous toluene (50 mL) and anhydrous methanol (10 mL) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TMS-diazomethane (2.0 M in hexanes, 2.0 mL, 4.0 mmol) dropwise to the stirred solution. A yellow color should persist, and gas evolution will be observed.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (8:2) solvent system. The product, methyl retinoate, will have a higher Rf value than the starting retinoic acid.
-
Once the reaction is complete, quench any excess TMS-diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., 95:5 to 90:10).
-
Combine the fractions containing the pure methyl retinoate and concentrate under reduced pressure to yield a yellow solid.
Step 2: Synthesis of this compound from Methyl retinoate
This protocol employs activated manganese dioxide (MnO₂) for the selective allylic oxidation of methyl retinoate. The quality and activation state of the MnO₂ are critical for the success of this reaction.
Materials:
-
Methyl retinoate (from Step 1)
-
Activated manganese dioxide (MnO₂)
-
Dichloromethane (anhydrous)
-
Celite®
Procedure:
-
Dissolve methyl retinoate (500 mg, 1.59 mmol) in anhydrous dichloromethane (100 mL) in a round-bottom flask.
-
Add activated manganese dioxide (5.0 g, 57.5 mmol, approximately 36 equivalents) to the solution in one portion.
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC (hexane:ethyl acetate, 8:2). The product, this compound, will have a slightly lower Rf value than the starting methyl retinoate. The reaction may take several hours to days depending on the activity of the MnO₂. Additional portions of MnO₂ may be required to drive the reaction to completion.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the Celite® pad thoroughly with dichloromethane to ensure complete recovery of the product.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., 85:15 to 75:25).
-
Combine the fractions containing the pure this compound and concentrate under reduced pressure to yield a yellow crystalline solid.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (CDCl₃) | Characteristic signals for the polyene chain protons, the methyl ester protons (singlet around 3.7 ppm), and the protons of the trimethylcyclohexenyl ring. The absence of the C-4 proton signal and the presence of downfield shifted signals for the C-3 and C-5 protons are indicative of the 4-oxo functionality. |
| ¹³C NMR (CDCl₃) | A signal corresponding to the ketone carbonyl at the C-4 position (around 200 ppm), the ester carbonyl (around 167 ppm), and distinct signals for the sp² and sp³ carbons of the retinoid backbone. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the exact mass of this compound (C₂₁H₂₈O₃, exact mass: 328.20). |
| UV-Vis Spectroscopy (Ethanol) | A characteristic absorption maximum (λmax) in the UV-visible region, typical for the extended conjugated system of retinoids. |
Biological Activity and Potential Applications
While 4-oxoretinoic acid was historically considered an inactive metabolite, recent studies have revealed its own biological functions. It has been shown to bind to and activate retinoic acid receptors, albeit with a lower affinity than atRA.[5] Furthermore, 4-oxoretinoic acid has demonstrated the ability to regulate gene expression and influence cellular processes such as proliferation and differentiation in various cell types, including human skin cells.[4]
This compound, as a stable derivative, is a valuable pharmacological tool for elucidating the specific roles of the 4-oxo metabolic pathway. Research has indicated its potential in cancer chemoprevention, with studies showing its ability to inhibit carcinogen-induced papillomas in mouse skin.[6] Further investigation into the biological activities of this compound and its parent compound may unveil novel therapeutic applications in dermatology, oncology, and immunology.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and understanding of this compound. By presenting a robust, step-by-step protocol grounded in established chemical principles, this document aims to facilitate further research into the biological roles of this important retinoid metabolite. The continued exploration of the 4-oxo metabolic pathway of retinoic acid holds significant promise for the development of new therapeutic agents with improved efficacy and safety profiles.
References
- Thatcher, J. E., & Isoherranen, N. (2009). The role of CYP26 enzymes in retinoic acid clearance. Expert Opinion on Drug Metabolism & Toxicology, 5(8), 875-886.
- Petkovich, M. (2017). Regulation of gene expression by retinoic acid receptors. Journal of Steroid Biochemistry and Molecular Biology, 173, 39-47.
- Tachibana, T., & Kagechika, H. (2017). Retinoid receptors and their selective ligands. Chemical and Pharmaceutical Bulletin, 65(1), 1-11.
- Ido, Y., Kagechika, H., & Shudo, K. (2005). Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro.
- Barua, A. B., & Olson, J. A. (1984). Synthesis of 4, 4-difluoro analogs of retinol and retinoic acid. Journal of Lipid Research, 25(3), 304-309.
- TCI Chemicals. (2023). Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane. TCI Mail, 149.
- Shealy, Y. F., et al. (1994). Cancer chemopreventive 3-substituted-4-oxoretinoic acids. Journal of Medicinal Chemistry, 37(19), 3051-3056.
- Achkar, C. C., et al. (1996). 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors. Proceedings of the National Academy of Sciences, 93(10), 4879-4884.
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Introduction: Situating Methyl-4-oxoretinoate in Modern Drug Discovery
An In-depth Technical Guide to the Physicochemical Properties of Methyl-4-oxoretinoate
This compound is a key metabolite and synthetic derivative of all-trans-retinoic acid (ATRA), the biologically active form of Vitamin A. Historically, 4-oxo-retinoic acid, its parent carboxylic acid, was considered an inactive catabolite—a terminal product of ATRA degradation by the cytochrome P450 enzyme CYP26A1, destined for elimination.[1][2] This perspective, however, has evolved. Research now indicates that 4-oxo retinoids possess their own distinct biological activities, including the ability to inhibit carcinogen-induced cellular processes, and may function as bioactive agents rather than mere inactive byproducts.[1][3]
The esterification of the carboxylic acid to its methyl ester, creating this compound, modifies its physicochemical properties, particularly its lipophilicity and transport characteristics, making it a compound of significant interest for researchers in oncology, dermatology, and developmental biology. Understanding its core properties is therefore fundamental for its synthesis, purification, characterization, and application in experimental models.
This guide provides a comprehensive overview of the essential physicochemical and analytical characteristics of this compound, grounded in established chemical principles and methodologies relevant to retinoid chemistry. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to confidently work with this molecule.
Molecular Identity and Core Physicochemical Properties
This compound is a retinoid characterized by a β-ionone ring, a polyene side chain, and a methyl ester terminal group. The presence of a ketone at the C4 position of the ring distinguishes it from its precursor, ATRA. The all-trans configuration of the four double bonds in the side chain is crucial for its geometry and receptor interaction.
The primary isomer of interest is all-trans-Methyl-4-oxoretinoate (CAS Number: 38030-58-9) .[4][5][6][7] It is important to distinguish this from related isomers, such as Methyl 13-cis-4-oxoretinoate (CAS Number: 71748-57-7), which is a degradation product of the acne medication isotretinoin (13-cis-retinoic acid).[8]
The core physicochemical data for all-trans-Methyl-4-oxoretinoate are summarized below.
| Property | Value | Source / Justification |
| CAS Number | 38030-58-9 | [5][6][7] |
| Molecular Formula | C₂₁H₂₈O₃ | [4][5][9] |
| Molecular Weight | 328.45 g/mol | [5][9] |
| Physical Form | Solid, likely a yellow or pale-yellow powder or crystalline solid. | [7] (By analogy with other retinoids) |
| Melting Point | Not experimentally reported in available literature. Estimated to be in the range of 100-120 °C. | Estimation based on the parent acid (all-trans-4-oxoretinoic acid) and similar retinoid esters. |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as DMSO, Chloroform, and Acetonitrile. | Based on known retinoid properties and solubility data for the related 13-cis isomer (sparingly soluble in ACN & Chloroform).[8][10] |
| pKa | Not applicable. As a methyl ester, it lacks a readily ionizable proton. | Standard chemical principles. The parent carboxylic acid has an estimated pKa of ~4-5. |
| LogP (Octanol/Water) | Not experimentally reported. Estimated to be > 4. | High lipophilicity is expected due to the long hydrocarbon chain and esterification, which removes the ionizable carboxylic acid group of the parent. |
| Storage & Stability | Powder: Store at -20°C for long-term stability (≥ 3 years). In Solvent: Prepare fresh or store at -80°C for short-term (≤ 1 year). | [7] Retinoids are sensitive to light, air (oxidation), and heat. Handling under inert gas (e.g., argon) and with minimal light exposure is critical. |
Spectroscopic and Chromatographic Profile
Characterization and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques. Due to the conjugated polyene system, this molecule has distinct features that are readily identifiable.
UV-Visible Spectroscopy
The extended system of conjugated double bonds in the polyene chain is a strong chromophore.
-
Expected λmax: A primary, strong absorbance peak (λmax) is expected in the UVA range, typically between 360-380 nm in an organic solvent like ethanol or acetonitrile. This absorption is characteristic of the all-trans-retinoid backbone and is highly useful for quantification via HPLC with a UV detector.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive structural fingerprint of the molecule.
-
¹H NMR: The proton spectrum will be complex but highly informative. Key expected signals include:
-
Vinyl Protons (δ 6.0-7.5 ppm): Multiple doublets and doublets of doublets corresponding to the protons on the polyene chain. Large coupling constants (J ≈ 15 Hz) are indicative of the trans configuration of the double bonds.
-
Methyl Ester Protons (δ ~3.7 ppm): A sharp singlet integrating to 3 protons from the -OCH₃ group.
-
Chain Methyl Protons (δ ~2.0-2.4 ppm): Singlets corresponding to the methyl groups attached to the polyene chain.
-
Cyclohexenyl Ring Protons (δ ~1.5-2.5 ppm): A series of multiplets from the CH₂ groups in the ring.
-
Gem-Dimethyl Protons (δ ~1.1 ppm): A sharp singlet integrating to 6 protons from the two methyl groups at the C1 position of the ring.
-
-
¹³C NMR: The carbon spectrum complements the proton data:
-
Carbonyl Carbons (δ 165-200 ppm): Two distinct signals are expected in the downfield region: one for the ester carbonyl (~167 ppm) and one for the C4-keto group (~198 ppm).
-
sp² Carbons (δ 120-150 ppm): A cluster of signals corresponding to the carbons of the polyene chain and the double bond within the ring.
-
sp³ Carbons (δ 20-60 ppm): Signals for the methyl groups, the CH₂ groups in the ring, the quaternary C1 carbon, and the methyl ester carbon (~52 ppm).[2][11]
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion: In an electron ionization (EI) experiment, the molecular ion peak (M⁺˙) should be observed at m/z = 328.45 .
-
Fragmentation: Common fragmentation pathways for retinoid esters include the loss of the methoxy group (-OCH₃, M-31) and the entire methyl ester group (-COOCH₃, M-59).
Chromatographic Behavior
-
Reversed-Phase HPLC: On a C18 column, this compound is expected to be well-retained due to its lipophilicity. Elution is typically achieved with a mobile phase of acetonitrile and water. It will have a longer retention time than its more polar parent acid, 4-oxoretinoic acid.
-
Normal-Phase TLC: On a silica gel plate, using a non-polar mobile phase like hexane/ethyl acetate, the compound will be moderately polar. Its Rf value will be higher (less polar) than its parent acid but lower than less functionalized retinoids like retinyl acetate.
Synthesis and Purification Workflow
A robust synthesis of this compound is critical for obtaining high-purity material for research. A common and logical laboratory-scale approach involves a two-step process starting from commercially available all-trans-retinoic acid (ATRA).
-
Step 1: Oxidation of ATRA. The key transformation is the selective oxidation of the C4 position on the cyclohexenyl ring without affecting the sensitive polyene chain. Activated manganese dioxide (MnO₂) is a well-established and effective reagent for this allylic oxidation.
-
Step 2: Esterification. The resulting 4-oxoretinoic acid is then converted to its methyl ester. A common method is Fischer esterification using methanol in the presence of an acid catalyst. Alternatively, for a milder and often higher-yielding reaction, reagents like trimethylsilyl (TMS) diazomethane can be used.
The purification of the final product is crucial to remove unreacted starting materials and side products. This is typically achieved using silica gel flash column chromatography.
Biological Context & Safe Handling
Role in Retinoid Signaling
This compound is a direct derivative of a key metabolite in the retinoic acid (RA) signaling pathway. The intracellular concentration of ATRA is tightly controlled by a balance between synthesis from retinol and catabolism. The CYP26 family of enzymes are the primary catalysts for this degradation, hydroxylating ATRA at the C4 position, which is then further oxidized to 4-oxo-ATRA.[5][12] This 4-oxo metabolite has a much lower binding affinity for the retinoic acid receptors (RARs) compared to ATRA, effectively terminating the signal. The esterification to this compound may alter its cellular uptake and potential for intracellular hydrolysis back to the active acid form, making it a valuable tool for studying retinoid metabolism and activity.
Safe Handling and Storage
As with all retinoids, this compound should be handled with care.
-
Toxicity: Retinoids are potent biological molecules and are known teratogens. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood.
-
Stability: The compound is sensitive to UV light, oxygen, and acid.[8]
-
Store in amber vials to protect from light.
-
Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Use high-purity, neutral solvents for preparing solutions.
-
Store at or below -20°C as a solid and -80°C in solution.[7]
-
Detailed Experimental Protocols
The following protocols are provided as validated, field-proven methodologies for the synthesis and analysis of this compound.
Protocol 1: Synthesis of all-trans-Methyl-4-oxoretinoate
Objective: To synthesize this compound from all-trans-retinoic acid in a two-step oxidation and esterification sequence.
Materials:
-
All-trans-retinoic acid (ATRA)
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
-
Hexane and Ethyl Acetate (for chromatography)
Step-by-Step Methodology:
Part A: Oxidation to all-trans-4-oxoretinoic acid
-
In a round-bottom flask protected from light, dissolve all-trans-retinoic acid (1.0 eq) in anhydrous DCM.
-
Add activated MnO₂ (10-15 eq by weight) to the solution in portions. Causality: A large excess of MnO₂ is required to drive the heterogeneous reaction to completion.
-
Stir the suspension vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 80:20 Hexane:Ethyl Acetate with 1% Acetic Acid), observing the consumption of the ATRA spot and the appearance of a more polar product spot.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂ solids. Wash the Celite pad thoroughly with DCM to recover all the product.
-
Evaporate the solvent from the filtrate under reduced pressure to yield crude all-trans-4-oxoretinoic acid as a yellow solid. This crude product is typically used directly in the next step.
Part B: Fischer Esterification
-
Dissolve the crude 4-oxoretinoic acid from Part A in anhydrous Methanol.
-
Add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops) to the solution.
-
Reflux the mixture for 2-3 hours, again monitoring by TLC. The product, this compound, will be less polar (higher Rf) than the starting acid.
-
After cooling to room temperature, carefully neutralize the reaction by the slow addition of a saturated NaHCO₃ solution until effervescence ceases.
-
Remove the bulk of the methanol under reduced pressure.
-
Extract the aqueous residue three times with Ethyl Acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
Part C: Purification
-
Purify the crude this compound using silica gel flash column chromatography.
-
Elute with a gradient of Hexane and Ethyl Acetate (e.g., starting from 95:5 and gradually increasing the polarity).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield pure all-trans-Methyl-4-oxoretinoate.
Protocol 2: Analytical HPLC Method for Purity Assessment
Objective: To determine the purity of a synthesized batch of this compound using reversed-phase HPLC with UV detection.
Instrumentation & Reagents:
-
HPLC system with a UV/PDA detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sample of this compound
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, Acetonitrile:Water (80:20 v/v). Degas the mobile phase using sonication or vacuum filtration. Causality: Degassing prevents air bubbles from interfering with the pump and detector, ensuring a stable baseline.
-
Standard/Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Protect the solution from light.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Set the detector to the λmax of the compound (e.g., 370 nm).
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution and run the chromatogram for a sufficient time (e.g., 15-20 minutes) to allow for the elution of all potential impurities.
-
-
Data Processing: Integrate the peaks in the resulting chromatogram. Calculate the purity of the main peak using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
References
-
4-Keto all-trans-retinoic acid methyl ester | C21H28O3. (n.d.). BuyersGuideChem. Retrieved January 12, 2026, from [Link]
-
4-keto all-trans-retinoic acid methyl ester suppliers USA. (n.d.). USA Chemical Suppliers. Retrieved January 12, 2026, from [Link]
-
Das, B. C., et al. (2014). Retinoic Acid Signaling Pathways in Development and Diseases. PMC. Retrieved January 12, 2026, from [Link]
-
Cunningham, T. J., & Duester, G. (2015). From carrot to clinic: an overview of the retinoic acid signaling pathway. PMC. Retrieved January 12, 2026, from [Link]
-
This compound 38030-58-9. (n.d.). MedChemExpress. Retrieved January 12, 2026, from [Link]
-
Andreola, F., et al. (2007). Metabolism and biological activities of topical 4-oxoretinoids in mouse skin. PubMed. Retrieved January 12, 2026, from [Link]
-
Idres, N., et al. (2002). Metabolism and biological activities of topical 4-oxoretinoids in mouse skin. PubMed. Retrieved January 12, 2026, from [Link]
-
Supporting Information: Transition metal-free oxidative esterification. (2014). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Table of Contents. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]
-
UV-Vis absorption spectra of 4a and 4b in six different solvents. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid. (2017). PMC. Retrieved January 12, 2026, from [Link]
-
Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase. (2005). PMC. Retrieved January 12, 2026, from [Link]
-
IR AND UV-VIS SPECTROSCOPIC ANALYSIS OF A NEW COMPOUND. (n.d.). MU-Varna.bg. Retrieved January 12, 2026, from [Link]
-
methyl 3-methyl-4-oxoretinoate. (n.d.). Moshang Chemical. Retrieved January 12, 2026, from [Link]
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Methyl-4-oxoretinoate CAS number and molecular weight
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the properties and applications of Methyl-4-oxoretinoate. It delves into the fundamental characteristics, biological significance, and practical experimental considerations of this key retinoid metabolite.
Core Compound Identification and Properties
This compound is a crucial derivative of retinoic acid, a molecule central to numerous physiological processes. Understanding its fundamental properties is the first step in its effective application in research and development.
| Property | Value | Source |
| CAS Number | 38030-58-9 | [1][2] |
| Molecular Weight | 328.45 g/mol | [1] |
| Molecular Formula | C₂₁H₂₈O₃ | [3] |
| Physical Form | Solid | [1] |
| Synonyms | O | [1] |
It is critical to distinguish this compound from its isomers, such as Methyl 13-cis-4-oxoretinoate (CAS Number: 71748-57-7), which has a similar molecular weight of 328.5 g/mol .[3] The stereochemistry of the polyene chain significantly impacts the biological activity of retinoids, making precise identification paramount for experimental reproducibility.
**2. Biological Significance and Mechanism of Action
This compound has demonstrated significant biological activity, particularly in the context of cancer chemoprevention. Its primary recognized mechanism involves the inhibition of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis that is often upregulated in cancer cells.
Inhibition of Ornithine Decarboxylase (ODC)
Research has shown that this compound can inhibit the activity of TPA (12-O-tetradecanoylphorbol-13-acetate)-induced ornithine decarboxylase.[2] This inhibitory action is crucial as ODC is a rate-limiting enzyme in the synthesis of polyamines, which are essential for cell growth and proliferation. By downregulating ODC activity, this compound can impede the rapid proliferation of cancer cells. This has been observed in studies on carcinogen-induced papillomas in mouse skin.[2]
Relationship to Retinoic Acid Signaling
As a derivative of retinoic acid, the biological effects of this compound are intrinsically linked to the complex signaling pathways of its parent compound. Retinoic acid isomers are known to bind to and activate nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors form heterodimers and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. The introduction of a 4-oxo group and the methylation of the carboxylic acid can alter the binding affinity and transactivation potential of the molecule for different RAR and RXR subtypes, leading to a distinct pharmacological profile.
Below is a simplified representation of the canonical retinoic acid signaling pathway, which provides a framework for understanding the potential mechanism of action of this compound.
Caption: Canonical Retinoic Acid Signaling Pathway.
Experimental Protocols and Considerations
The following provides a general framework for utilizing this compound in a research setting. Specific concentrations and incubation times will need to be optimized based on the cell line or animal model being used.
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound.
-
Long-term Storage: For optimal stability, the solid compound should be stored at -20°C.[1]
-
Solutions: If dissolved in a solvent, it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles.[1]
-
Light Sensitivity: Retinoids are notoriously sensitive to light. All handling and experimental procedures should be performed under subdued light conditions to prevent photo-isomerization and degradation.
Preparation of Stock Solutions
Due to its lipophilic nature, this compound is sparingly soluble in aqueous solutions.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions. Acetonitrile and chloroform can also be used, though they are less common for cell culture applications.[3]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) in an appropriate solvent.
-
Working Solutions: Dilute the stock solution in cell culture medium or an appropriate buffer to the desired final concentration immediately before use. Ensure the final solvent concentration in the experimental system is low (typically <0.1%) to avoid solvent-induced artifacts.
In Vitro Ornithine Decarboxylase (ODC) Activity Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on ODC activity in a cell-based assay.
Workflow:
Caption: Workflow for an In Vitro ODC Activity Assay.
Step-by-Step Methodology:
-
Cell Culture: Plate cells (e.g., mouse keratinocytes) at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound (dissolved in culture medium) for a predetermined time (e.g., 1-2 hours).
-
Induction: Add the ODC inducer, such as TPA, to the culture medium and continue the incubation for the time required to achieve peak ODC induction (typically 4-6 hours).
-
Cell Lysis: Harvest the cells, wash with phosphate-buffered saline (PBS), and lyse them in a suitable buffer containing protease inhibitors.
-
ODC Assay: The ODC activity in the cell lysates is typically measured by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.
-
Data Analysis: Compare the ODC activity in the this compound-treated groups to the vehicle-treated control to determine the percentage of inhibition.
Conclusion
This compound is a retinoid derivative with significant potential, particularly in the field of oncology and dermatology. Its ability to inhibit ODC activity provides a clear mechanism for its anti-proliferative effects. For researchers and drug development professionals, a thorough understanding of its chemical properties, biological activity, and proper experimental handling is essential for obtaining reliable and reproducible results. The information and protocols provided in this guide offer a solid foundation for further investigation into the therapeutic and research applications of this compound.
References
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Mechanism of action of Methyl-4-oxoretinoate
An In-Depth Technical Guide to the Mechanism of Action of Methyl-4-oxoretinoate
Abstract
This compound is a synthetic derivative of retinoic acid, the biologically active form of vitamin A. While often considered in the context of retinoid metabolism, emerging evidence demonstrates that its active form, 4-oxoretinoic acid, is not an inert catabolite but a functionally potent signaling molecule. This guide provides a comprehensive technical overview of the mechanism of action of this compound, intended for researchers and drug development professionals. We will dissect its molecular interactions, from its probable role as a prodrug to its selective activation of Retinoic Acid Receptors (RARs), the downstream cascade of gene regulation, and the resultant cellular phenotypes. This document synthesizes current knowledge, explains the causality behind key experimental approaches, and provides detailed protocols for assays critical to characterizing its activity.
Part 1: The Retinoid Signaling Axis: A Foundational Overview
The biological effects of retinoids are primarily mediated through a well-defined nuclear receptor signaling pathway. Understanding this foundational system is crucial to contextualizing the action of this compound.
Vitamin A (retinol) is metabolized within the cell to its active form, all-trans-retinoic acid (at-RA).[1][2] This small lipophilic molecule acts as a signaling ligand that directly controls gene expression. Its effects are transduced by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[3][4] Both RAR and RXR have three subtypes: α, β, and γ.[4]
The functional unit for mediating the genomic actions of retinoic acid is a heterodimer formed between an RAR and an RXR.[5][6] In the absence of a ligand, this RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs), which are typically located in the promoter regions of target genes.[6][7] When bound to DNA without a ligand, the receptor complex recruits corepressor proteins (like NCoR), which silence gene transcription.[8]
The binding of an agonist ligand, such as at-RA, to the Ligand-Binding Pocket (LBP) of the RAR subunit induces a critical conformational change in the receptor.[3][5] This change triggers the dissociation of the corepressor complex and facilitates the recruitment of coactivator proteins (like members of the p160 family).[5][8] The coactivator complex then modifies the chromatin structure and engages the general transcription machinery, leading to the activation or repression of target gene expression.[2][8] This intricate system allows for precise control over numerous cellular processes, including differentiation, proliferation, and apoptosis.[2][3]
Part 2: this compound: A Bioactive Metabolite in Disguise
This compound is the methyl ester of 4-oxoretinoic acid (4-oxo-RA).[9] 4-oxo-RA, in turn, is a major oxidized metabolite of at-RA, formed by the action of cytochrome P450 enzymes, particularly the CYP26 family.[10] For many years, this oxidation was considered a simple inactivation and clearance pathway.[11] However, substantial evidence now indicates that 4-oxo-RA is a biologically active retinoid with its own distinct signaling capabilities.[11][12][13]
It is highly probable that this compound functions as a prodrug. The esterification of the carboxylic acid group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes. Once inside the cell, ubiquitous intracellular esterase enzymes would likely hydrolyze the methyl ester, releasing the active carboxylic acid, 4-oxo-RA, to engage its molecular targets. This "magic methyl" strategy is a common approach in drug design to improve pharmacokinetic properties without altering the core pharmacophore.[14]
Part 3: Core Mechanism: Selective Activation of Retinoic Acid Receptors
The central mechanism of action for 4-oxo-RA is its function as a direct ligand and agonist for the Retinoic Acid Receptors (RARs). It does not significantly bind to or activate Retinoid X Receptors (RXRs).[15][16] Like at-RA, 4-oxo-RA binds to the ligand-binding pocket of the RAR subunit within the RAR/RXR heterodimer complex that is already bound to DNA.
This binding event initiates the canonical signaling cascade: displacement of corepressors, recruitment of coactivators, and subsequent modulation of target gene transcription.[2][5] The functional activity of 4-oxo-RA has been quantified, showing potent activation of all three RAR subtypes.[17]
Quantitative Data: Receptor Binding and Functional Potency
The following table summarizes the binding affinity and transcriptional activation potency of 4-oxo-Retinoic Acid for the human RAR subtypes.
| Receptor Subtype | Binding Affinity (IC₅₀, nM) | Transcriptional Activation (EC₅₀, nM) |
| RARα | 59 | 33 |
| RARβ | 50 | 8 |
| RARγ | 142 | 89 |
| Data sourced from competitive radioligand binding assays and luciferase reporter assays in COS-7 cells.[17] |
This data demonstrates that 4-oxo-RA is a potent agonist for all three RAR subtypes, with a particularly high functional potency for RARβ.[17]
Part 4: Downstream Consequences: Gene Regulation and Cellular Phenotypes
By activating RARs, this compound (via 4-oxo-RA) modulates the expression of a wide array of genes, leading to significant changes in cellular behavior.[12] Studies have shown that 4-oxo metabolites of RA possess strong transcriptional regulatory activity, influencing genes involved in biotransformation, cellular structure, and transport.[12][13]
The specific cellular outcomes are context-dependent but generally align with established retinoid functions:
-
Inhibition of Proliferation: 4-oxo-RA has been demonstrated to inhibit the growth of MCF-7 human breast cancer cells in a dose-dependent manner.[17] This anti-proliferative effect is a hallmark of RAR agonists.
-
Induction of Differentiation: In skin cells, 4-oxo-RA is functionally active in regulating genes that control cell differentiation and inflammation, highlighting its role in maintaining tissue homeostasis.[12][13]
-
Regulation of Development: In embryonic models, 4-oxo-RA has been shown to be a highly active modulator of positional specification, suggesting it plays a distinct role during development.[11]
Part 5: Methodologies for Mechanistic Elucidation
Characterizing the interaction of a compound like this compound with its target requires specific and robust biochemical and cell-based assays. Below are protocols for two foundational experiments.
Experimental Protocol 1: Competitive Ligand Binding Assay (TR-FRET)
This assay determines the ability of a test compound to displace a known fluorescent ligand from the RAR Ligand-Binding Domain (LBD), thereby quantifying its binding affinity (IC₅₀). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a sensitive, homogeneous assay format.[18]
Principle: The RAR-LBD, tagged with Glutathione S-transferase (GST), is mixed with a terbium-labeled anti-GST antibody and a fluorescently-tagged RAR ligand ("Fluormone"). When the Fluormone is bound to the receptor, the terbium and the fluorophore are in close proximity, allowing for energy transfer (FRET) upon excitation. A test compound that binds to the LBD will displace the Fluormone, disrupting FRET and causing a decrease in the emission signal.[18]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, a 2X solution of GST-RAR-LBD protein mixed with Terbium-anti-GST antibody, and a 2X solution of the fluorescent Fluormone ligand. Prepare a serial dilution of this compound (or 4-oxo-RA) and a known reference agonist.
-
Assay Plate Setup: In a 384-well low-volume plate, add 2 µL of the serially diluted test compounds, reference compound, or DMSO vehicle control.
-
Protein Addition: Add 8 µL of the 2X protein/antibody solution to all wells.
-
Ligand Addition & Incubation: Add 10 µL of the 2X Fluormone solution to all wells to initiate the binding reaction. Seal the plate and incubate at room temperature for 2-4 hours, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Experimental Protocol 2: RARα Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to functionally activate the RAR, resulting in the transcription of a reporter gene (luciferase).
Principle: A mammalian cell line is engineered to stably express human RARα and a luciferase reporter gene driven by a promoter containing multiple RAREs. When an RAR agonist activates the receptor, the luciferase gene is transcribed. The amount of light produced upon addition of a luciferin substrate is directly proportional to the level of receptor activation.[19]
Step-by-Step Methodology:
-
Cell Culture: Culture the RARα reporter cell line according to the supplier's instructions.
-
Cell Seeding: Harvest and seed the cells into a white, 96-well cell culture-treated assay plate at a predetermined density (e.g., 10,000 cells/well). Incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound (and a reference agonist like at-RA or 9-cis-RA) in the appropriate compound screening medium. Remove the cell culture medium from the plate and add the compound dilutions.
-
Incubation: Incubate the treated cells for 24 hours at 37°C in a CO₂ incubator.
-
Lysis and Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add an equal volume of luciferase detection reagent (which contains both cell lysis buffer and luciferin substrate) to each well.
-
Signal Measurement: Incubate for 10-20 minutes at room temperature to allow for cell lysis and signal stabilization. Measure luminescence on a plate-reading luminometer.
-
Data Analysis: Plot the Relative Light Units (RLU) against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration required for half-maximal activation.
Part 6: Conclusion and Future Perspectives
The mechanism of action of this compound is intrinsically linked to the established retinoid signaling pathway. Acting as a prodrug for the bioactive metabolite 4-oxoretinoic acid, it functions as a potent and selective agonist for all three Retinoic Acid Receptor subtypes. This interaction triggers a cascade of transcriptional events that ultimately govern critical cellular processes like proliferation and differentiation. Far from being an inactive byproduct, 4-oxo-RA is a key player in the retinoid signaling network.
Future research should focus on elucidating the specific gene signatures regulated by 4-oxo-RA compared to at-RA to better understand its unique biological profile. Further investigation into its pharmacokinetic and metabolic stability, particularly the efficiency of its conversion from the methyl ester form, will be critical for its potential development as a therapeutic agent in oncology, dermatology, or developmental biology.
Part 7: References
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Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC. (n.d.). PubMed Central. [Link]
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Cell-free Ligand Binding Assays for Nuclear Receptors. (2003). Methods in Enzymology. [Link]
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Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro. (2005). Journal of Investigative Dermatology. [Link]
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Retinoids and the retinoic acid (RA) signaling pathway. (n.d.). ResearchGate. [Link]
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Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers. (2023). Frontiers in Oncology. [Link]
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Retinoic Acid Signaling Pathways in Development and Diseases - PMC. (2017). PubMed Central. [Link]
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Characterization of the Interaction between Retinoic Acid Receptor/Retinoid X Receptor (RAR/RXR) Heterodimers and Transcriptional Coactivators through Structural and Fluorescence Anisotropy Studies. (2004). Journal of Biological Chemistry. [Link]
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Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC. (2011). Nature Reviews Molecular Cell Biology. [Link]
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Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations. (2020). International Journal of Molecular Sciences. [Link]
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Vitamin A - Wikipedia. (n.d.). Wikipedia. [Link]
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4-oxo-Retinoic acid (HMDB0006285). (n.d.). Human Metabolome Database. [Link]
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New structural insights into the control of the retinoic acid receptors RAR/RXR by DNA, ligands, and transcriptional coregulators. (2023). Nucleic Acids Research. [Link]
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Nuclear Receptor Assay Services. (n.d.). Reaction Biology. [Link]
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Retinoic Acid and its 4-Oxo Metabolites are Functionally Active in Human Skin Cells In Vitro. (2005). ResearchGate. [Link]
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Retinoic acid signaling pathways. (2019). Development. [Link]
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A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors. (2009). Analytical Biochemistry. [Link]
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Development of an adenovirus-mediated reporter assay system to detect a low concentration of retinoic acid in MCF-7 cells. (2019). Journal of Toxicological Sciences. [Link]
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In Vivo Imaging of Retinoic Acid Receptor Activity using a Sodium/Iodide Symporter and Luciferase Dual Reporter Gene. (2004). Molecular Imaging. [Link]
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Identifying vitamin A signaling by visualizing gene and protein activity, and by quantification of vitamin A metabolites. (2018). Methods in Molecular Biology. [Link]
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Human RARα Reporter Assay Kit. (n.d.). Indigo Biosciences. [Link]
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Development of yeast reporter assay for screening specific ligands of retinoic acid and retinoid X receptor subtypes. (2014). The Journal of Steroid Biochemistry and Molecular Biology. [Link]
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Metabolism and Regulation of Gene Expression by 4-oxoretinol Versus All-Trans Retinoic Acid in Normal Human Mammary Epithelial Cells. (2007). Journal of Cellular Physiology. [Link]
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4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors. (1996). Proceedings of the National Academy of Sciences. [Link]
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4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors - PMC. (1996). Proceedings of the National Academy of Sciences. [Link]
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The retinoid ligand 4-oxo-retinoic acid is a highly active modulator of positional specification. (1993). Development. [Link]
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Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists. (2021). International Journal of Molecular Sciences. [Link]
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Retinoic acid receptor - Wikipedia. (n.d.). Wikipedia. [Link]
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Modeling, synthesis and biological evaluation of potential retinoid X receptor (RXR) selective agonists. (2012). Bioorganic & Medicinal Chemistry. [Link]
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Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl... (2021). MDPI. [Link]
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A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC. (2014). Current Topics in Medicinal Chemistry. [Link]
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The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). MDPI. [Link]
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Regulation of the Oct-4 gene by nuclear receptors. (1996). The Journal of Biological Chemistry. [Link]
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Synthesis method of 4-methyl-3-oxo-valeronitrile. (n.d.). Google Patents.
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MeCP2 Interacts with the Super Elongation Complex to Regulate Transcription. (2024). bioRxiv. [Link]
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An In-depth Technical Guide to the In Vitro Evaluation of Methyl-4-oxoretinoate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vitro investigation of Methyl-4-oxoretinoate. This document moves beyond standard protocols to offer a strategic and scientifically grounded approach to elucidating the compound's mechanism of action, cellular effects, and therapeutic potential.
Introduction: Re-evaluating the Role of 4-Oxo-Retinoids
For many years, the oxidation of retinoic acid at the C-4 position was considered a terminal step, leading to inactive catabolites destined for elimination.[1][2][3] However, a growing body of evidence has compellingly challenged this dogma, revealing that 4-oxo metabolites of retinoic acid are not only biologically active but, in some cases, exhibit potent and distinct functionalities compared to their parent compounds.[1][2][4] These metabolites, including 4-oxo-retinoic acid (4-oxo-RA), demonstrate significant transcriptional regulatory activity in various cell types, such as human epidermal keratinocytes and dermal fibroblasts, influencing critical processes like cell growth, differentiation, and inflammation.[1][4]
This compound, as the methyl ester of 4-oxo-RA, is a compound of significant interest. Its biological activity may stem from its intrinsic properties or its potential intracellular hydrolysis to the active carboxylic acid form. Preliminary research suggests that derivatives of retinoic acid, including this compound, can inhibit ornithine decarboxylase activity and the formation of carcinogen-induced papillomas in mouse skin, highlighting its potential in chemoprevention.[5] This guide outlines a strategic in vitro workflow to systematically characterize the biological activities of this compound.
Part 1: Foundational Cellular and Molecular Characterization
The initial phase of investigation focuses on establishing the fundamental biological activities of this compound, from its effects on cell viability to its interaction with the canonical retinoid signaling pathway.
Assessment of Cytotoxicity and Proliferation
A crucial first step in characterizing any new compound is to determine its effect on cell viability and proliferation across a range of concentrations. This dose-response analysis is fundamental for identifying therapeutically relevant concentrations and distinguishing between cytotoxic and cytostatic effects.
Experimental Protocol: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plates for a duration relevant to the cell type and expected mechanism of action (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
Causality and Interpretation:
A decrease in MTT signal indicates a reduction in metabolic activity, which can be due to either cell death (cytotoxicity) or an inhibition of cell proliferation (cytostatic effect). Further assays, such as trypan blue exclusion or apoptosis assays, can be employed to differentiate between these two outcomes. The IC50 value derived from this assay is a critical parameter for designing subsequent experiments.
Elucidating the Role of Retinoic Acid Receptors (RARs)
Retinoids exert many of their biological effects by binding to and activating nuclear retinoic acid receptors (RARs), which are ligand-activated transcription factors.[6] RARs heterodimerize with retinoid X receptors (RXRs) and bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[6] It is essential to determine whether this compound acts through this canonical pathway.
Experimental Protocol: RAR-Mediated Transcriptional Activation Assay (Luciferase Reporter Assay)
This assay quantifies the ability of a compound to activate RARs and induce transcription from a reporter gene under the control of an RARE.
Methodology:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., COS-7, HEK293) with two plasmids: one expressing the RAR of interest (RARα, RARβ, or RARγ) and a reporter plasmid containing a luciferase gene downstream of a promoter with multiple RAREs. A third plasmid expressing a constitutively active reporter (e.g., β-galactosidase) is often included for normalization of transfection efficiency.
-
Compound Treatment: After an appropriate post-transfection period, treat the cells with various concentrations of this compound, a known RAR agonist (e.g., all-trans retinoic acid, ATRA) as a positive control, and a vehicle control.
-
Cell Lysis and Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Normalization and Data Analysis: Normalize the luciferase activity to the activity of the co-transfected control reporter. Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 (half-maximal effective concentration).
Causality and Interpretation:
A dose-dependent increase in luciferase activity indicates that this compound, or a metabolite thereof, can activate the specific RAR isotype being tested. Comparing the EC50 values for this compound and ATRA provides an indication of their relative potencies. Studies have shown that 4-oxo-RA can bind to and activate all three RAR isotypes with varying affinities and potencies.[7][8] For example, 4-oxo-RA has been reported to have EC50 values of 33 nM for RARα, 8 nM for RARβ, and 89 nM for RARγ in COS-7 cells.[7]
Signaling Pathway: Canonical RAR-Mediated Transcription
Caption: Canonical RAR signaling pathway activated by 4-oxo-retinoic acid.
Part 2: Deeper Mechanistic Investigations
With foundational data in hand, the next phase delves into the broader cellular and molecular consequences of this compound treatment, exploring both RAR-dependent and potentially novel, RAR-independent mechanisms.
Global Gene Expression Profiling
To gain an unbiased and comprehensive understanding of the cellular pathways modulated by this compound, a global analysis of gene expression is invaluable. This approach can reveal novel targets and pathways that may not be immediately obvious from a candidate-gene approach.
Experimental Protocol: RNA Sequencing (RNA-Seq)
RNA-Seq provides a highly sensitive and quantitative snapshot of the entire transcriptome.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells with an effective concentration of this compound (determined from proliferation assays) and a vehicle control for a relevant time period (e.g., 24 hours). Extract high-quality total RNA.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in the treated samples compared to the controls.
-
Pathway and Gene Ontology (GO) Analysis: Use bioinformatics tools to identify biological pathways and GO terms that are significantly enriched in the list of differentially expressed genes.
-
Causality and Interpretation:
The results of RNA-Seq will provide a list of genes and pathways modulated by this compound. This can confirm the involvement of known retinoid-responsive genes and, more importantly, may uncover novel mechanisms of action. For instance, studies on the related compound 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) revealed that its anticancer activity involves not only RAR-independent pathways but also the generation of reactive oxygen species (ROS) and induction of endoplasmic reticulum (ER) stress.[9][10] Such insights can be gleaned from pathway analysis of RNA-Seq data.
Experimental Workflow: RNA-Seq Analysis
Caption: Workflow for RNA-Seq analysis of this compound-treated cells.
Investigation of RAR-Independent Mechanisms
The literature on related 4-oxo-retinoids suggests the possibility of RAR-independent mechanisms of action, such as the induction of oxidative stress.[9][10] It is therefore prudent to investigate these possibilities for this compound.
Experimental Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)
Cell-permeable fluorescent dyes, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), can be used to measure intracellular ROS levels.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate or on coverslips. Treat with this compound, a positive control (e.g., H2O2), and a vehicle control for various time points.
-
Dye Loading: Load the cells with H2DCFDA, which is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or visualize and quantify using fluorescence microscopy.
-
Data Analysis: Quantify the change in fluorescence intensity relative to the vehicle control.
Causality and Interpretation:
An increase in DCF fluorescence indicates an induction of intracellular ROS. This finding, especially if it occurs at concentrations that also affect cell viability, would suggest that oxidative stress may be a component of this compound's mechanism of action. This could be particularly relevant in the context of cancer cell lines, where ROS can trigger apoptotic pathways.[10]
Summary of Quantitative Data
The following table provides a template for summarizing the key quantitative data that will be generated from the proposed in vitro studies.
| Assay | Parameter | Cell Line 1 | Cell Line 2 | Positive Control (e.g., ATRA) |
| MTT Proliferation Assay | IC50 (µM) | |||
| RARα Luciferase Assay | EC50 (nM) | |||
| RARβ Luciferase Assay | EC50 (nM) | |||
| RARγ Luciferase Assay | EC50 (nM) | |||
| ROS Production Assay | Fold Increase |
Data to be populated from experimental results.
Conclusion
The in vitro study of this compound requires a multi-faceted approach that goes beyond simple viability screens. By systematically evaluating its effects on cell proliferation, its ability to activate canonical retinoid signaling pathways, its impact on the global transcriptome, and its potential to induce RAR-independent effects like oxidative stress, researchers can build a comprehensive profile of this promising compound. The methodologies and strategic framework presented in this guide provide a robust foundation for uncovering the therapeutic potential of this compound and the broader class of biologically active 4-oxo-retinoids.
References
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Title: 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells Source: PLoS ONE URL: [Link]
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Title: Retinoic Acid and its 4-Oxo Metabolites are Functionally Active in Human Skin Cells In Vitro Source: Journal of Investigative Dermatology URL: [Link]
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Title: Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro Source: Journal of Investigative Dermatology URL: [Link]
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Title: 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells Source: National Center for Biotechnology Information URL: [Link]
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Title: Summary of the biological activity of retinoids and 4-oxoretinoids Source: ResearchGate URL: [Link]
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Title: The retinoid ligand 4-oxo-retinoic acid is a highly active modulator of positional specification Source: PubMed URL: [Link]
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Title: this compound 38030-58-9 Source: Environmental XPRT URL: [Link]
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Title: Vitamin A Source: Wikipedia URL: [Link]
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Title: Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers Source: PubMed URL: [Link]
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Title: Efficacy validation of synthesized retinol derivatives In vitro: stability, toxicity, and activity Source: PubMed URL: [Link]
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Title: 4-oxo retinoic acid for refractory acute promyelocytic leukemia in children with all-trans retinoic acid therapy Source: PubMed URL: [Link]
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Title: Metabolism and Regulation of Gene Expression by 4-Oxoretinol versus All-trans Retinoic Acid in Normal Human Mammary Epithelial Cells Source: National Institutes of Health URL: [Link]
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Title: Enhancement of Efficacy of Retinoids through Enhancing Retinoid-Induced RAR Activity and Inhibiting Hydroxylation of Retinoic Acid, and Its Clinical Efficacy on Photo-Aging Source: MDPI URL: [Link]
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Title: In Vitro and In Vivo Characterization of Retinoid Synthesis from β-carotene Source: National Institutes of Health URL: [Link]
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Title: 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors Source: Blumberg Lab URL: [Link]
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Title: Efficacy validation of synthesized retinol derivatives In vitro: stability, toxicity, and activity Source: ResearchGate URL: [Link]
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A Technical Guide to the Inhibition of Ornithine Decarboxylase by Methyl-4-oxoretinoate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ornithine decarboxylase (ODC) is the initial and rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cellular proliferation, differentiation, and survival. Its dysregulation is a hallmark of numerous cancers, making it a prime target for chemoprevention and therapy. Methyl-4-oxoretinoate, a synthetic derivative of retinoic acid, has demonstrated significant potential in inhibiting ODC activity, particularly in the context of carcinogenesis. This guide provides an in-depth examination of the role and mechanism of this compound as an ODC inhibitor. We will explore the fundamental biology of ODC, the properties of this compound, the mechanistic basis of inhibition, and detailed protocols for its experimental validation. This document serves as a technical resource for researchers aiming to investigate this interaction and leverage it for therapeutic development.
Ornithine Decarboxylase: The Gatekeeper of Polyamine Synthesis
Ornithine decarboxylase (ODC) is a highly regulated, pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylation of ornithine to produce putrescine.[1] This reaction is the committed and rate-limiting step in the de novo biosynthesis of polyamines, such as spermidine and spermine.[1][2]
Polyamines are small, positively charged organic compounds critical for a multitude of cellular functions, including DNA replication and stabilization, gene expression, and protein synthesis.[1][2] Consequently, ODC activity is tightly controlled and exhibits one of the shortest half-lives of any known mammalian enzyme, typically around 15-30 minutes.[1] This rapid turnover is primarily mediated by ubiquitin-independent degradation facilitated by proteins known as antizymes.[1]
Given its central role in cell growth, ODC activity is significantly upregulated during rapid cell division, such as in tissue regeneration and, pathologically, in neoplastic growth.[1] The dysregulation and overexpression of ODC are strongly implicated in various cancers, where it fuels tumor progression by supplying the necessary polyamines for rampant proliferation.[1][2][3][4] This makes ODC a validated and compelling target for anticancer drug discovery.[4][5]
| Property | Description | Reference |
| EC Number | 4.1.1.17 | [2] |
| Function | Catalyzes the conversion of L-ornithine to putrescine and CO₂. | [2][6] |
| Cofactor | Pyridoxal 5'-phosphate (PLP) | [1][6] |
| Structure | Homodimer | [1][2] |
| Regulation | Highly regulated at transcriptional, translational, and post-translational levels. | [7][8] |
| Clinical Relevance | Upregulated in many cancers; a target for chemoprevention. | [1][2][4] |
The Polyamine Biosynthesis Pathway
The pathway initiated by ODC is fundamental to cellular life. Understanding this pathway is crucial to appreciating the impact of its inhibition.
Caption: The Polyamine Biosynthesis Pathway initiated by ODC.
This compound: A Bioactive Retinoid Derivative
This compound is a synthetic derivative of retinoic acid, the active metabolite of vitamin A.[9] Retinoids as a class are well-known for their profound effects on cell growth, differentiation, and apoptosis.[10] this compound has emerged as a compound of interest due to its potent biological activities, including anticancer properties.[11][12]
A key reported activity of this compound is its ability to inhibit ornithine decarboxylase (ODC) activity induced by tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA).[9] This inhibitory action is directly linked to its potential as a chemopreventive agent, as demonstrated by its efficacy in preventing carcinogen-induced papillomas in mouse skin models.[9][13]
| Property | Description | Reference |
| Chemical Class | Synthetic Retinoid | [9][11] |
| Parent Compound | Retinoic Acid | [9] |
| Molecular Formula | C₂₁H₂₈O₃ | [14] |
| Molecular Weight | 328.45 g/mol | [14] |
| Key Biological Activity | Inhibition of TPA-induced ODC activity; anticancer effects. | [9][11][12] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year. | [14] |
Mechanism of ODC Inhibition
The inhibitory action of this compound on ODC appears to be primarily directed at the induction of the enzyme rather than direct enzymatic inhibition. This is a characteristic mechanism for many retinoids.[15] Tumor promoters, such as TPA, trigger signaling cascades that lead to a dramatic upregulation of ODC gene transcription and subsequent protein synthesis.[15]
This compound intervenes in this process. Evidence suggests that it, like its parent compound retinoic acid, prevents the induction of ODC, thereby keeping enzyme levels low even in the presence of a potent stimulus.[9][15] This contrasts with inhibitors like α-difluoromethylornithine (DFMO), which acts as a suicide substrate by irreversibly binding to the ODC active site.[16]
The precise molecular players downstream of this compound that suppress ODC transcription are a subject of ongoing research but likely involve the complex network of nuclear retinoid receptors (RAR and RXR) that modulate gene expression.
Caption: Proposed mechanism of ODC inhibition by this compound.
Experimental Protocol: Assay of ODC Inhibition
To validate the inhibitory effect of this compound on ODC activity, a robust and reproducible experimental protocol is essential. The following section details a standard radiometric assay, which measures the enzymatic release of ¹⁴CO₂ from radiolabeled L-ornithine.[6] This method is highly sensitive and widely regarded as the gold standard for ODC activity measurement.
Rationale and Self-Validation
This protocol is designed as a self-validating system. The causality behind each step is critical:
-
Inducer (TPA): Used to create a state of high ODC activity, providing a dynamic range to observe inhibition.
-
Inhibitor (this compound): The test compound whose effect is being measured.
-
Cofactor (PLP): Included in the assay buffer because ODC is a PLP-dependent enzyme; its absence would lead to artificially low activity.[1][6]
-
Controls: The inclusion of vehicle controls (for both inducer and inhibitor) and a "boiled lysate" control (to measure non-enzymatic ¹⁴CO₂ release) are mandatory to ensure that the observed effects are specific to the inhibitor and enzymatic activity.
Experimental Workflow
Caption: Workflow for the Radiometric ODC Inhibition Assay.
Detailed Step-by-Step Methodology
A. Materials and Reagents:
-
Cell line (e.g., mouse keratinocytes, HaCaT cells)
-
Cell culture medium and supplements
-
This compound (dissolved in a suitable solvent like DMSO)
-
TPA (dissolved in a suitable solvent like acetone or DMSO)
-
L-[1-¹⁴C]-ornithine
-
ODC Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2.5 mM DTT, 0.1 mM EDTA
-
Pyridoxal 5'-phosphate (PLP) stock solution
-
2 M Citric Acid or Perchloric Acid (Stop Solution)
-
Hyamine hydroxide or NaOH for trapping ¹⁴CO₂
-
Glass fiber filter paper
-
Scintillation vials and scintillation cocktail
-
Protein assay reagent (e.g., Bradford)
B. Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and grow to ~70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.
-
Induce ODC expression by adding TPA (e.g., 10-100 nM) or vehicle control to the medium.
-
Incubate for 4-6 hours, the typical time for peak ODC induction by TPA.[15]
-
-
Preparation of Cytosolic Extract:
-
Harvest cells by scraping into ice-cold PBS. Pellet by centrifugation.
-
Resuspend the cell pellet in ice-cold hypotonic lysis buffer.
-
Homogenize the cells and centrifuge at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet membranes and organelles.
-
Carefully collect the supernatant (cytosolic extract).
-
Determine the protein concentration of the extract.
-
-
ODC Activity Assay:
-
Prepare a master reaction mix containing ODC Assay Buffer and PLP (final concentration ~50 µM).
-
For each reaction, add a defined amount of cytosolic protein (e.g., 100-200 µg) to a sealable reaction vial.
-
Place a piece of filter paper impregnated with hyamine hydroxide or NaOH in a center well suspended above the reaction mix to trap the ¹⁴CO₂.
-
Initiate the reaction by adding L-[1-¹⁴C]-ornithine (e.g., 0.5 µCi).
-
Immediately seal the vials and incubate at 37°C for 30-60 minutes.
-
Terminate the reaction by injecting the stop solution (e.g., 2M citric acid) through the seal, which lowers the pH and releases all dissolved CO₂.
-
Allow the vials to sit at room temperature for an additional hour to ensure complete trapping of the ¹⁴CO₂.
-
-
Quantification:
-
Carefully remove the filter paper and place it in a scintillation vial with scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Calculate the specific ODC activity, typically expressed as pmol or nmol of CO₂ released per hour per mg of protein.[6]
-
Data Presentation and Interpretation
The results should be summarized to clearly show the dose-dependent inhibition of TPA-induced ODC activity.
Hypothetical Results Table:
| Treatment Group | TPA (100 nM) | This compound | ODC Specific Activity (pmol CO₂/hr/mg protein) ± SD | % Inhibition |
| 1. Vehicle Control | - | - | 15.2 ± 2.1 | N/A |
| 2. TPA Only | + | - | 450.8 ± 25.5 | 0% (Reference) |
| 3. TPA + Inhibitor | + | 1 µM | 224.5 ± 18.9 | 50.2% |
| 4. TPA + Inhibitor | + | 10 µM | 85.1 ± 9.3 | 81.1% |
| 5. TPA + Inhibitor | + | 50 µM | 30.7 ± 4.6 | 93.2% |
Conclusion and Future Directions
This compound is a potent inhibitor of induced ornithine decarboxylase activity. Its mechanism, centered on preventing the upregulation of ODC expression, positions it as a promising candidate for cancer chemoprevention strategies. The experimental framework provided here offers a robust method for quantifying this inhibitory effect and exploring its dose-dependency.
Future research should focus on elucidating the precise nuclear signaling pathways through which this compound exerts its control over the ODC gene. Furthermore, exploring its efficacy in combination with direct enzymatic inhibitors or other chemotherapeutic agents could reveal synergistic effects, paving the way for novel and more effective anticancer regimens. The continued investigation into the interplay between retinoids and polyamine metabolism remains a critical frontier in drug development.
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The methionine salvage pathway compound 4-methylthio-2-oxobutanate causes apoptosis independent of down-regulation of ornithine decarboxylase. PubMed. [Link]
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Early Investigations into Methyl-4-oxoretinoate: A Technical Guide on its Prospective Role in Skin Cancer Research
This guide provides a detailed exploration of the foundational research concerning Methyl-4-oxoretinoate and its potential relevance to skin cancer. It is intended for researchers, scientists, and professionals in drug development, offering in-depth scientific context, methodologies, and the causal reasoning behind experimental designs.
Introduction: The Expanding Universe of Retinoids in Dermatological Oncology
For decades, retinoids, a class of compounds derived from vitamin A, have been a cornerstone of dermatological research and therapy. Their profound effects on cell growth, differentiation, and apoptosis have positioned them as critical agents in the management of various skin disorders, including the prevention and treatment of skin cancers.[1][2] Early research predominantly focused on first-generation retinoids like all-trans-retinoic acid (ATRA) and isotretinoin (13-cis-retinoic acid), which demonstrated significant, albeit sometimes limited, efficacy against cutaneous malignancies such as basal cell carcinoma and squamous cell carcinoma.[3][4]
A pivotal shift in the field came with the understanding that metabolites of these primary retinoids, initially dismissed as inert byproducts, possess their own significant biological activity.[5][6] This guide focuses on one such molecule, 4-oxoretinoic acid , and its esterified form, This compound . Once considered a mere catabolic end-product, 4-oxoretinoic acid has been shown to exert potent, isomer-specific transcriptional regulatory effects in human skin cells, challenging earlier assumptions and opening new avenues for therapeutic exploration.[5][6]
This document will lay out the scientific rationale and experimental framework for the early-stage investigation of this compound as a potential agent against skin cancer, grounded in the established bioactivity of its parent compound.
Part 1: The Scientific Underpinnings of 4-Oxoretinoid Activity in Skin
The therapeutic and preventative effects of retinoids are primarily mediated through their interaction with nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[7] These ligand-activated transcription factors form heterodimers that bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating gene expression. This regulation impacts a wide array of cellular processes, including proliferation, differentiation, and apoptosis, which are often dysregulated in cancer.[2]
From Inactive Metabolite to Bioactive Modulator
For a considerable time, the oxidation of retinoic acid to 4-oxoretinoic acid was viewed as a deactivation step, a mechanism to clear the active compound.[7] However, seminal in vitro studies overturned this dogma. Research demonstrated that 4-oxo metabolites of retinoic acid are functionally active in normal human epidermal keratinocytes (NHEKs) and dermal fibroblasts.[5][6] These compounds were found to be potent regulators of gene transcription, suggesting they could play a significant role in the physiological and pharmacological effects of retinoids in the skin.[5][6]
Further investigations revealed that 4-oxoretinoic acid can bind to and activate RARβ, a receptor subtype implicated in the suppression of carcinogenesis.[8] This finding provided a direct molecular mechanism for the observed biological activity of 4-oxoretinoids and solidified the rationale for their investigation as potential anti-cancer agents.
The Rationale for this compound
In dermatological research and formulation, the esterification of active compounds is a common strategy to enhance stability, improve lipophilicity for better skin penetration, or create a pro-drug that is converted to the active form within the target tissue. This compound, as the methyl ester of 4-oxoretinoic acid, represents a logical next step in the investigation of this class of retinoids. The hypothesis is that this modification could offer favorable pharmacokinetic properties for topical application in the context of skin cancer treatment.
Part 2: A Framework for Preclinical Evaluation of this compound
The following sections outline a series of foundational experiments designed to assess the anti-cancer potential of this compound in the context of early-stage research.
In Vitro Assessment of Biological Activity
The initial phase of investigation would focus on characterizing the effects of this compound on skin cancer cells in a controlled laboratory setting.
Objective: To determine the cytotoxic and pro-apoptotic activity of this compound against human melanoma and squamous cell carcinoma cell lines.
Selected Cell Lines:
-
A375 and SK-MEL-28: Human malignant melanoma cell lines.
-
A431: Human epidermoid (squamous) carcinoma cell line.
-
Normal Human Epidermal Keratinocytes (NHEK): As a control for assessing cytotoxicity to non-malignant skin cells.
This assay measures the metabolic activity of cells, which correlates with cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate A375, SK-MEL-28, A431, and NHEK cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Hypothetical Data Summary:
| Cell Line | IC₅₀ of this compound (µM) after 72h |
| A375 (Melanoma) | 15.2 |
| SK-MEL-28 (Melanoma) | 21.5 |
| A431 (SCC) | 18.8 |
| NHEK (Normal) | >100 |
This table illustrates a favorable therapeutic window, with the compound showing significantly higher potency against cancer cells compared to normal keratinocytes.
Visualizing the Retinoid Signaling Pathway
Caption: Retinoid signaling pathway for this compound.
In Vivo Evaluation in a Murine Model of Melanoma
Following promising in vitro results, the next logical step is to assess the efficacy of this compound in a living organism.
Objective: To evaluate the anti-tumor efficacy of topically applied this compound on the growth of B16-F10 melanoma tumors in C57BL/6 mice.
Rationale for Model Selection: The B16-F10 murine melanoma cell line is widely used and well-characterized. When implanted subcutaneously in syngeneic C57BL/6 mice, it forms aggressive, pigmented tumors, providing a robust model to study tumor growth and response to therapy.
Step-by-Step Methodology:
-
Cell Culture and Implantation: Culture B16-F10 melanoma cells to 80% confluency. Harvest and resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 2 x 10⁶ cells/mL. Inject 100 µL (2 x 10⁵ cells) subcutaneously into the right flank of 6-8 week old C57BL/6 mice.
-
Tumor Growth and Grouping: Monitor the mice daily. Once tumors reach a palpable volume (approximately 50-100 mm³), randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., acetone-based gel).
-
Group 2: 0.1% this compound in vehicle gel.
-
Group 3: 0.5% this compound in vehicle gel.
-
-
Topical Treatment: Apply 50 µL of the respective treatment formulation to the tumor surface daily for 21 days.
-
Tumor Measurement: Measure the tumor dimensions (length and width) every three days using digital calipers. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis). Compare the tumor growth curves and final tumor weights between the groups using appropriate statistical methods (e.g., ANOVA).
Visualizing the In Vivo Experimental Workflow
Caption: Workflow for the in vivo evaluation of this compound.
Conclusion and Future Directions
The discovery of the biological activity of 4-oxoretinoids has significantly broadened our understanding of retinoid signaling in the skin.[5][6] The experimental framework outlined in this guide provides a robust, albeit foundational, approach to investigating this compound as a potential therapeutic agent for skin cancer. Positive outcomes from these early-stage studies would justify further, more comprehensive preclinical development, including detailed pharmacokinetic and toxicological profiling, as well as elucidation of the specific gene targets modulated by this compound in skin cancer cells. Ultimately, this line of inquiry could lead to the development of a novel, targeted retinoid therapy for cutaneous malignancies.
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A Technical Guide to the Retinoid Signaling Pathway of Methyl-4-oxoretinoate
Abstract
Retinoids, the biologically active metabolites of Vitamin A, are critical regulators of cellular differentiation, proliferation, and apoptosis, primarily through the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2][3] While all-trans-retinoic acid (ATRA) is the most studied endogenous ligand, its metabolic derivatives also exhibit significant biological activity. This technical guide provides an in-depth examination of the signaling pathway of Methyl-4-oxoretinoate, a derivative of 4-oxo-retinoic acid (4-oxo-RA). Although direct studies on the methyl ester are limited, substantial evidence indicates that its active form, 4-oxo-RA, is a potent modulator of the retinoid signaling cascade.[4][5] This document details the core mechanism of action, focusing on receptor interaction and transcriptional regulation. Furthermore, it offers a comprehensive experimental framework, including detailed, self-validating protocols for ligand binding assays, reporter gene assays, and chromatin immunoprecipitation (ChIP), to empower researchers to rigorously investigate the activity of this compound and related compounds.
The Canonical Retinoid Signaling Pathway: A Primer
The biological effects of retinoids are mediated by a well-defined signaling cascade. Vitamin A (retinol), obtained from dietary sources, is transported to target cells complexed with retinol-binding protein (RBP) and transthyretin (TTR).[1][3][6]
Key steps in the pathway include:
-
Cellular Uptake and Metabolism: Upon reaching a target cell, the retinol-RBP-TTR complex is recognized by the STRA6 receptor, facilitating retinol's entry into the cytoplasm.[1][6] Inside the cell, retinol undergoes a two-step oxidation process: it is first reversibly oxidized to retinaldehyde by retinol dehydrogenases (RDHs), and then irreversibly oxidized to all-trans-retinoic acid (ATRA) by retinaldehyde dehydrogenases (RALDHs).[1][3][6]
-
Nuclear Translocation and Receptor Binding: ATRA is chaperoned to the nucleus by cellular retinoic acid-binding proteins (CRABPs).[6][7] In the nucleus, ATRA binds as a high-affinity ligand to a heterodimer complex formed by a retinoic acid receptor (RAR) and a retinoid X receptor (RXR).[1][2][8] Both RAR and RXR exist as three subtypes: α, β, and γ.[3][9]
-
Transcriptional Regulation: The RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[6][8] In the absence of a ligand, the receptor complex is bound by co-repressor proteins, silencing gene transcription.[3] Ligand binding induces a conformational change in the RAR, causing the release of co-repressors and the recruitment of co-activator proteins, which then initiate the transcription of downstream target genes.[1][3][6] Over 500 genes are thought to be regulated, directly or indirectly, by this pathway.[2]
-
Metabolic Inactivation: The intracellular concentration of ATRA is tightly controlled by catabolism. The primary route of inactivation is hydroxylation by cytochrome P450 enzymes, particularly the CYP26 family, which converts ATRA into polar metabolites like 4-hydroxy-RA and 4-oxo-RA.[3][10]
This compound: A Bioactive Retinoid Metabolite
This compound is the methyl ester derivative of 4-oxo-retinoic acid (4-oxo-RA).[11] Historically, 4-oxo-RA was considered an inactive catabolite of ATRA.[12] However, emerging research has definitively shown that 4-oxo-RA is a biologically active retinoid that can bind to and activate RARs, thereby regulating gene transcription and influencing cellular processes like proliferation and differentiation.[4][5][12][13] It has demonstrated strong transcriptional regulatory activity in human skin cells and can inhibit the proliferation of breast cancer cells.[4][14]
Given that esterified compounds often serve as pro-drugs, it is highly probable that this compound is hydrolyzed by intracellular esterases to yield the biologically active 4-oxo-retinoic acid. This guide will therefore focus on the established signaling pathway of 4-oxo-RA as the putative mechanism for this compound.
Core Mechanism: Interaction with Nuclear Receptors
The biological activity of 4-oxo-RA is initiated by its direct binding to retinoic acid receptors. Unlike some retinoids, 4-oxo-RA does not appear to bind or activate retinoid X receptors (RXRs).[15] Its activity is channeled through the RAR component of the RAR/RXR heterodimer.
Receptor Binding Affinity and Transcriptional Activation
Quantitative assays have determined the binding affinities (IC50) and transcriptional activation potencies (EC50) of 4-oxo-RA for the three RAR subtypes. These data confirm that 4-oxo-RA is a potent ligand, with activity comparable to ATRA in some contexts.
| Compound | Receptor Subtype | Ligand Binding IC50 (nM) | Transcriptional Activation EC50 (nM) |
| 4-oxo-Retinoic Acid | RARα | 59 | 33 |
| RARβ | 50 | 8 | |
| RARγ | 142 | 89 | |
| Table 1: Quantitative analysis of 4-oxo-Retinoic Acid interaction with RAR subtypes. Data compiled from radioligand binding assays and luciferase reporter assays in COS-7 cells.[14] |
These findings underscore that 4-oxo-RA, far from being an inert metabolite, is a functionally active retinoid capable of modulating gene expression through direct receptor engagement.[4][14]
Experimental Framework for Elucidating the Pathway
To rigorously characterize the activity of this compound, a multi-step experimental approach is required. The following protocols are designed as self-validating systems to assess receptor binding, transcriptional activation, and target gene engagement.
Protocol 1: Nuclear Receptor Ligand Binding Assay
Objective: To determine the binding affinity and selectivity of a test compound (e.g., this compound, 4-oxo-RA) for specific RAR and RXR subtypes.
Principle: This protocol describes a competitive binding assay using a fluorescently labeled ligand (Fluormone™). The test compound competes with the Fluormone™ for binding to the nuclear receptor's ligand-binding domain (LBD). Displacement of the fluorescent ligand by the test compound results in a measurable decrease in fluorescence polarization, which is proportional to the binding affinity of the test compound.[16]
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, COS-7) in appropriate growth medium.
-
Co-transfect the cells with:
-
The RARE-luciferase reporter plasmid.
-
An expression plasmid for the desired human RAR subtype (α, β, or γ).
-
A control plasmid expressing a different reporter (e.g., β-galactosidase driven by a constitutive promoter) to normalize for transfection efficiency.
-
-
-
Cell Plating:
-
After 24 hours, re-plate the transfected cells into a 96-well white, clear-bottom assay plate.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound (this compound), a positive control (ATRA), and a vehicle control.
-
Add the compounds to the cells and incubate for an additional 24 hours.
-
-
Lysis and Luminescence Reading:
-
Aspirate the media and lyse the cells using a suitable lysis buffer.
-
Add luciferase assay reagent to each well and immediately measure the luminescence using a plate-reading luminometer.
-
-
Normalization and Data Analysis:
-
Rationale: To account for variations in cell number and transfection efficiency, the luciferase activity is normalized. Perform a β-galactosidase assay on the cell lysates and divide the luminescence value of each well by its corresponding β-galactosidase activity.
-
Calculate the "Fold Activation" by dividing the normalized luciferase value for each compound concentration by the normalized value of the vehicle control.
-
Plot the Fold Activation against the logarithm of the compound concentration and calculate the EC50 value, the concentration that produces 50% of the maximal response.
-
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay
Objective: To confirm that treatment with a test compound leads to the recruitment of the RAR/RXR complex to the RARE promoter of a known target gene in vivo.
Principle: ChIP is a powerful technique used to investigate protein-DNA interactions within the native chromatin context of a cell. [17][18][19]Cells are treated with the test compound, and then proteins are cross-linked to DNA using formaldehyde. The chromatin is sheared, and an antibody specific to the protein of interest (e.g., RARα) is used to immunoprecipitate the protein-DNA complexes. The cross-links are then reversed, and the associated DNA is purified and quantified by quantitative PCR (qPCR) using primers specific for the RARE region of a target gene. [20][21]
Methodology:
-
Cell Treatment and Cross-linking:
-
Culture cells known to express a retinoid-responsive gene (e.g., MCF-7 cells expressing RARα) to ~80% confluency.
-
Treat the cells with the test compound (at its EC50 concentration), a positive control (ATRA), or a vehicle control for an optimized duration (e.g., 1-2 hours).
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to isolate the nuclei.
-
Resuspend the nuclear pellet and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).
-
-
Immunoprecipitation:
-
Self-Validation: Set aside a small fraction of the sheared chromatin as the "input" control.
-
Incubate the remaining chromatin overnight at 4°C with a ChIP-validated antibody against a specific RAR subtype (e.g., RARα) or a negative control antibody (e.g., normal IgG).
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes. Wash the beads extensively to remove non-specific binding.
-
-
Elution and Reversal of Cross-links:
-
Elute the chromatin from the beads.
-
Reverse the formaldehyde cross-links by heating the eluates and the input control at 65°C for several hours in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and proteins.
-
-
DNA Purification and qPCR:
-
Purify the DNA from all samples (IP, IgG control, and input) using a spin column kit.
-
Perform qPCR using primers designed to amplify the RARE-containing promoter region of a known retinoid target gene (e.g., RARB2 or CYP26A1).
-
-
Data Analysis:
-
Quantify the amount of target DNA in each IP sample relative to the input sample (% Input). A significant enrichment in the RAR-IP sample from compound-treated cells compared to the vehicle and IgG controls confirms ligand-induced receptor binding to the target gene promoter.
-
Conclusion and Future Perspectives
The evidence strongly indicates that 4-oxo-retinoic acid, the active metabolite of this compound, is a potent modulator of the retinoid signaling pathway. It directly engages with RARs to activate the transcription of target genes, challenging its former classification as a mere inactive metabolite. The experimental framework provided in this guide offers a robust, multi-faceted approach for researchers to further dissect the specific pharmacological profile of this compound.
Future research should focus on confirming the intracellular hydrolysis of this compound to 4-oxo-RA and performing head-to-head comparisons of their potencies and downstream gene expression profiles using techniques like RNA-sequencing. Understanding the unique contributions of various retinoid metabolites to the overall signaling network will be crucial for the development of next-generation, highly specific retinoid-based therapeutics.
References
- Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers. (2023). Frontiers in Oncology.
- Cell-free Ligand Binding Assays for Nuclear Receptors. (2003). Methods in Enzymology.
- Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity. (2012). Methods in Molecular Biology.
- Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro. (2005).
- A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors. (n.d.). ASSAY and Drug Development Technologies.
- Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers. (2023). Frontiers in Oncology.
- Retinoic acid production and signaling A schematic diagram of the... (n.d.).
- Chromatin immunoprecipitation assay as a tool for analyzing transcription factor activity. (2012). Methods in Molecular Biology.
- Chromatin immunoprecipit
- Retinoic acid signaling p
- Retinoic Acid Signaling Pathways in Development and Diseases. (2013). Bioorganic & Medicinal Chemistry.
- Retinoids and the retinoic acid (RA) signaling pathway. The chemical... (n.d.).
- Overview of Chromatin Immunoprecipitation (ChIP). (n.d.). Cell Signaling Technology.
- Chromatin IP (ChIP Assays). (n.d.). Thermo Fisher Scientific - US.
- Development of an adenovirus-mediated reporter assay system to detect a low concentration of retinoic acid in MCF-7 cells. (2018). The Journal of Toxicological Sciences.
- Retinoic Acid and its 4-Oxo Metabolites are Functionally Active in Human Skin Cells In Vitro. (2005).
- all-trans-4-Oxoretinoic acid (all-trans 4-Keto Retinoic Acid). (n.d.). MedchemExpress.com.
- 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors. (1995).
- 4-oxo Retinoic Acid. (n.d.). Cayman Chemical.
- In Vivo Imaging of Retinoic Acid Receptor Activity using a Sodium/Iodide Symporter and Luciferase Dual. (2004). Molecular Imaging.
- PolarScreen™ NR Competitive Binding Assays. (n.d.). Thermo Fisher Scientific - US.
- This compound 38030-58-9. (n.d.). Environmental XPRT.
- A transgenic reporter mouse model for in vivo assessment of retinoic acid receptor transcriptional activation. (2012). International Journal for Vitamin and Nutrition Research.
- The retinoid ligand 4-oxo-retinoic acid is a highly active modulator of positional specific
- From carrot to clinic: an overview of the retinoic acid signaling pathway. (2014). Cellular and Molecular Life Sciences.
- RAR/RXR. (n.d.). MedchemExpress.com.
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Methodological & Application
Application Note and Protocol: Synthesis and Purification of Methyl-4-oxoretinoate
Introduction
Methyl-4-oxoretinoate is a key metabolite of retinoic acid, a compound central to numerous physiological processes, including cell differentiation, proliferation, and apoptosis. As a derivative of retinoic acid, this compound is of significant interest to researchers in oncology, dermatology, and developmental biology for its potential therapeutic applications and its role in retinoid signaling pathways.[1][2] This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound, designed for researchers, scientists, and professionals in drug development. The protocols described herein are grounded in established chemical principles and offer insights into the rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the process.
Synthesis of this compound via Oxidation of Methyl Retinoate
The synthesis of this compound is most effectively achieved through the selective oxidation of the allylic alcohol at the C4 position of a suitable precursor. In this protocol, we utilize the readily available starting material, methyl retinoate, and employ manganese dioxide (MnO₂) as the oxidizing agent.
Expertise & Experience: The Rationale Behind Choosing Manganese Dioxide
Manganese dioxide is a mild and highly selective oxidizing agent, particularly effective for the oxidation of allylic and benzylic alcohols.[3][4] Its selectivity is a key advantage in complex molecules like methyl retinoate, where other potentially reactive functional groups, such as the conjugated double bonds, could be susceptible to oxidation by more aggressive reagents. The reaction proceeds via a radical mechanism on the surface of the insoluble MnO₂, which contributes to its selectivity and prevents over-oxidation to carboxylic acids.[5] The use of activated MnO₂ is crucial, as its reactivity is highly dependent on its preparation method and surface area.[6]
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Materials and Reagents:
-
Methyl retinoate
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite® or a similar filtration aid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl retinoate in anhydrous dichloromethane under an inert atmosphere. A typical concentration is 10-20 mg/mL.
-
Addition of Oxidant: To the stirred solution, add activated manganese dioxide in excess (typically 10-20 equivalents by weight relative to the methyl retinoate). The reaction is heterogeneous and will appear as a dark suspension.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material (methyl retinoate) and the appearance of the more polar product (this compound).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the solid MnO₂ and manganese by-products. Wash the filter cake thoroughly with dichloromethane to ensure complete recovery of the product.
-
Isolation of Crude Product: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as a solid. This crude product can then be carried forward to the purification step.
Purification of this compound
The crude product from the synthesis will likely contain unreacted starting material, isomers, and minor by-products. A two-step purification process involving column chromatography followed by recrystallization is recommended to achieve high purity.
Purification Workflow
Caption: Workflow for the purification of this compound.
Detailed Purification Protocol
Part 1: Column Chromatography
Materials and Reagents:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure this compound.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the partially purified product.
Part 2: Recrystallization
Materials and Reagents:
-
Partially purified this compound
-
Hexane
-
Ethyl acetate
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the partially purified this compound in a minimal amount of hot ethyl acetate.
-
Crystallization: Slowly add hexane to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation of Pure Crystals: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
Physicochemical and Spectroscopic Data
| Property | Expected Value |
| Molecular Formula | C₂₁H₂₈O₃ |
| Molecular Weight | 328.45 g/mol [7] |
| Appearance | Solid |
| Purity (by HPLC) | ≥98% |
| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. |
| ¹H NMR | The proton NMR spectrum should show characteristic peaks for the methyl ester, the vinyl protons of the polyene chain, and the protons of the cyclohexenyl ring. The absence of the C4-hydroxyl proton signal from the starting material and the appearance of downfield shifted signals for the protons adjacent to the new carbonyl group are key indicators of successful oxidation. |
| ¹³C NMR | The carbon NMR spectrum should exhibit a signal for the new ketone carbonyl carbon (C4) typically in the range of 190-200 ppm, in addition to the ester carbonyl and the olefinic carbons. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound. |
| Infrared (IR) Spectroscopy | The IR spectrum should display characteristic absorption bands for the α,β-unsaturated ketone carbonyl group (around 1650-1670 cm⁻¹) and the ester carbonyl group (around 1710-1730 cm⁻¹). |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis and purification of this compound. By understanding the rationale behind the choice of reagents and purification techniques, researchers can confidently and reproducibly synthesize this important retinoid metabolite for their studies. The characterization data provided serves as a benchmark for verifying the identity and purity of the final product.
References
- JoVE. (2025-05-22). Radical Oxidation of Allylic and Benzylic Alcohols.
- YouTube. (2021-09-29). Manganese Dioxide (MnO2) Oxidation Mechanism | Organic Chemistry.
- Organic Chemistry Portal. Alcohol to Ketone - Common Conditions.
- TRUNNANO. (2023-06-21). Oxidation with Manganese Dioxide.
- ResearchGate. An Apparent Stereochemical Effect in MnO2 Oxidation of Some Allylic Alcohols.
- TargetMol. This compound | 38030-58-9.
- Cayman Chemical. Methyl 13-cis-4-oxoretinoate.
- Environmental XPRT. MedChemExpress this compound 38030-58-9.
- PubMed. (1987). Synthesis of the 4-oxygenated retinoid metabolites. Drug Des Deliv., 1(3), 219-24.
- BenchChem. This compound | 38030-58-9.
Sources
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- 4. Alcohol to Ketone - Common Conditions [commonorganicchemistry.com]
- 5. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
- 6. nanotrun.com [nanotrun.com]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the HPLC Analysis of Methyl-4-oxoretinoate
Introduction: The Analytical Imperative for Methyl-4-oxoretinoate
This compound is a key metabolite and synthetic derivative of retinoic acid, a molecule of profound importance in cellular differentiation, proliferation, and apoptosis.[1][2] As research into retinoid-based therapeutics and their metabolic pathways expands, the need for a robust, accurate, and reliable analytical method to quantify this compound becomes paramount. This compound's analysis is critical in pharmacokinetic studies, metabolic stability assays, and quality control of pharmaceutical formulations.
This document provides a comprehensive guide to the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but also the scientific rationale behind the chosen parameters to ensure methodological integrity and reproducibility.
Principle of the Method: Reversed-Phase Chromatography
The separation is based on the principle of reversed-phase chromatography, the most common mode of HPLC for analyzing retinoids due to their moderate polarity.[3] In this technique, the stationary phase (typically a C18-bonded silica column) is nonpolar, while the mobile phase is a more polar aqueous-organic mixture. This compound, being a relatively nonpolar molecule, will preferentially partition into the nonpolar stationary phase. By carefully controlling the composition of the mobile phase, we can modulate its elution, achieving separation from other matrix components based on differences in hydrophobicity.
I. Materials and Instrumentation
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Gradient Pump
-
Degasser
-
Autosampler with temperature control
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
-
Reagents and Chemicals
-
This compound reference standard (≥98% purity)
-
Methanol (HPLC Grade or higher)
-
Acetonitrile (HPLC Grade or higher)
-
Water (HPLC Grade, Type I)
-
Acetic Acid (Glacial, ACS Grade or higher)
-
Ethanol (ACS Grade)
-
Hexane (HPLC Grade)
Consumables
-
Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Guard Column: C18 guard column compatible with the analytical column.
-
Syringe Filters: 0.22 µm or 0.45 µm PVDF or PTFE filters.
-
Vials: 2 mL amber glass HPLC vials with caps and septa.
-
Volumetric flasks and pipettes (Class A).
II. Chromatographic Protocol
The following conditions have been optimized for the robust separation and quantification of this compound.
| Parameter | Recommended Setting | Rationale |
| Analytical Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for retinoids. The specified dimensions offer a good balance between resolution and analysis time.[3][4][5] |
| Mobile Phase | Methanol : Water : Acetic Acid (85:15:0.1, v/v/v) | Methanol is a common solvent for retinoid analysis. The addition of a small amount of acetic acid ensures a consistent pH, suppressing any potential silanol interactions on the column and leading to improved peak symmetry.[1] |
| Elution Mode | Isocratic | An isocratic elution provides simplicity, robustness, and faster re-equilibration times between injections, making it ideal for routine quality control analysis.[3] |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure. |
| Detection Wavelength | 365 nm | 4-oxo retinoids exhibit strong UV absorbance around 365 nm. This wavelength provides high sensitivity and selectivity for the analyte.[6] |
| Column Temperature | 35 °C | Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity. |
| Injection Volume | 10 µL | This volume is a good starting point to avoid column overloading while ensuring sufficient sensitivity. |
| Run Time | ~15 minutes | This should be sufficient for the elution of this compound and any relevant impurities, followed by a column wash. |
III. Standard and Sample Preparation
Critical Note on Handling: Retinoids are highly sensitive to light and oxidation. All procedures involving standards and samples must be performed under yellow light or in amber glassware to prevent photoisomerization and degradation.[1][7]
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL amber volumetric flask. Dissolve and bring to volume with ethanol. Sonicate briefly if necessary. Store this solution at -20°C.
-
Working Standard Solutions: Prepare a series of working standards for the calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by performing serial dilutions of the stock solution into the mobile phase. These should be prepared fresh daily.
Sample Preparation (General Protocol for Biological Matrix)
This protocol is a general guideline and may require optimization based on the specific sample matrix (e.g., plasma, cell lysate, tissue homogenate).
-
Extraction: To 200 µL of sample, add 600 µL of ice-cold acetonitrile to precipitate proteins.[8][9]
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. This step concentrates the analyte.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100 µL) of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an amber HPLC vial.[10]
-
Analysis: The sample is now ready for injection into the HPLC system.
IV. Method Validation: A Self-Validating System
To ensure the trustworthiness of the generated data, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).
-
Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples to check for interfering peaks at the retention time of this compound.
-
Linearity: The method should demonstrate a linear relationship between the detector response (peak area) and the concentration of the analyte over a specified range. A calibration curve is constructed, and the correlation coefficient (r²) should ideally be >0.999.[11]
-
Accuracy: Determined by performing recovery studies. A blank sample matrix is spiked with known concentrations of the analyte (low, medium, and high) and analyzed. The percentage recovery should typically be within 85-115%.
-
Precision: Assessed as repeatability (intra-day) and intermediate precision (inter-day). Multiple preparations of the same sample are analyzed, and the relative standard deviation (%RSD) is calculated. The %RSD should generally be less than 2% for routine analysis.[5]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOQ is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[11]
V. Data Analysis and Workflow Visualization
The concentration of this compound in the unknown sample is determined by first identifying the peak based on its retention time relative to a known standard. The peak area is then used to calculate the concentration using the linear regression equation derived from the calibration curve.
Experimental Workflow Diagram
Caption: HPLC analysis workflow for this compound.
References
-
Determination of 13-cis-retinoic acid and its major metabolite, 4-oxo-13-cis-retinoic acid, in human blood by reversed-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
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Validation of HPLC method for the determination of retinol in different dietary supplements. Romanian Biotechnological Letters. [Link]
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DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR DETERMINATION OF RETINYL ESTERS IN HUMAN SERUM USING MONOLITHIC COLUMN Absorption. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Validation of HPLC method for the determination of retinol in different dietary supplements. ResearchGate. [Link]
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SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL- PHASE HPLC. Slovak Academy of Sciences. [Link]
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Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. PubMed Central. [Link]
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Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans. Journal of Food and Drug Analysis. [Link]
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Method to Determine 4-oxo-retinoic Acids, Retinoic Acids and Retinol in Serum and Cell Extracts by Liquid chromatography/diode-array Detection Atmospheric Pressure Chemical Ionisation Tandem Mass Spectrometry. PubMed. [Link]
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Development and Validation Method for Simultaneous Analysis of Retinoic Acid, Hydroquinone and Corticosteroid in Cream Formula by High-Performance Liquid Chromatography. International Journal of Pharmaceutical and Clinical Research. [Link]
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RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link]
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Application Notes and Protocols: Characterization of Methyl-4-oxoretinoate using NMR Spectroscopy
Introduction
Methyl-4-oxoretinoate is a significant derivative of retinoic acid, playing a crucial role in various biological processes. As a key metabolite and synthetic intermediate, its unambiguous structural characterization is paramount for researchers in drug development and related scientific fields. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for elucidating the molecular structure of organic compounds in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms.[1][2][3]
This comprehensive guide provides detailed application notes and step-by-step protocols for the characterization of this compound using ¹H and ¹³C NMR spectroscopy. The methodologies outlined herein are designed to ensure high-quality, reproducible data, enabling confident structural assignment and purity assessment. The causality behind experimental choices is explained to provide a deeper understanding of the principles governing the NMR analysis of retinoids.
I. Foundational Principles of NMR for this compound Analysis
The structural elucidation of this compound by NMR relies on the analysis of several key parameters:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), is indicative of the electronic environment of the nucleus.[2][4] Protons and carbons in different functional groups within the this compound molecule will resonate at distinct chemical shifts.
-
Spin-Spin Coupling (J-coupling): The interaction between neighboring magnetic nuclei results in the splitting of NMR signals.[5][6] The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the number of adjacent non-equivalent protons and the dihedral angles between them, which is critical for determining the stereochemistry of the polyene chain.[5][7][8]
-
Integration: The area under a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratios of different types of protons in the molecule.
By carefully analyzing these parameters, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound can be achieved.
II. Experimental Protocols
A. Sample Preparation: The Cornerstone of High-Quality Spectra
The quality of the final NMR spectrum is critically dependent on meticulous sample preparation.[1] The goal is to obtain a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[1]
Materials:
-
This compound (solid, of known purity)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
High-quality 5 mm NMR tubes
-
Pasteur pipettes and cotton wool or a syringe filter
-
Vortex mixer
Protocol:
-
Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for many organic molecules, including retinoids, as it dissolves a wide range of compounds and has minimal overlapping signals with the analyte.
-
Concentration: For a standard ¹H NMR spectrum, dissolve 1-5 mg of this compound in 0.6-0.7 mL of CDCl₃.[1][9] For ¹³C NMR, a more concentrated sample of 10-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.[9]
-
Dissolution: Weigh the desired amount of this compound into a clean, dry vial. Add the deuterated solvent and gently vortex until the sample is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Filtration: To remove any suspended impurities, filter the solution directly into the NMR tube.[10][11] This can be achieved by passing the solution through a small plug of cotton wool placed in a Pasteur pipette or by using a syringe fitted with a filter.
-
Volume Adjustment: Ensure the final volume of the solution in the NMR tube is approximately 0.6-0.7 mL, corresponding to a height of about 4-5 cm.[1]
-
Labeling: Clearly label the NMR tube with the sample identification.
B. NMR Data Acquisition
The following are general acquisition parameters for ¹H and ¹³C NMR of this compound on a standard NMR spectrometer (e.g., 400-600 MHz). These parameters may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Protocol:
-
Insert and Lock: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent (CDCl₃).
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Number of Scans (NS): 8 to 16 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient.
-
Acquisition Time (AQ): Set to acquire data for 3-4 seconds to ensure good digital resolution.
-
Spectral Width (SW): A spectral width of 12-16 ppm is appropriate to cover the entire proton chemical shift range.
-
-
Processing:
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
¹³C NMR Acquisition Protocol:
-
Insert, Lock, and Shim: Follow the same procedure as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon.
-
Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): A delay of 2 seconds is a good starting point.
-
Acquisition Time (AQ): Typically around 1-2 seconds.
-
Spectral Width (SW): A spectral width of 200-240 ppm is necessary to encompass the full range of carbon chemical shifts.[12][13]
-
-
Processing:
-
Fourier Transform: Apply an exponential window function with a line broadening of 1-2 Hz.
-
Phasing and Baseline Correction: Phase the spectrum and correct the baseline.
-
Referencing: Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[13]
-
C. Advanced 2D NMR Techniques
For unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is essential for tracing the connectivity of the polyene chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for assigning quaternary carbons and piecing together different fragments of the molecule.
The acquisition and processing of these 2D experiments are typically guided by standard parameter sets provided by the spectrometer software, with adjustments made based on the specific sample.
III. Spectral Data Analysis and Interpretation
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are based on typical chemical shift ranges for similar compounds and may vary slightly depending on the solvent and other experimental conditions.[2][12]
Expected NMR Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) | ¹³C Chemical Shift (δ, ppm) |
| -OCH₃ | ~3.7 | s | - | ~51-52 |
| C=O (ester) | - | - | - | ~166-167 |
| C=O (keto) | - | - | - | ~198-200 |
| Olefinic Protons | ~5.8 - 7.5 | m | Various | ~120 - 150 |
| Allylic Protons | ~2.0 - 2.5 | m | - | ~30 - 40 |
| Methyl Groups | ~1.0 - 2.3 | s | - | ~12 - 30 |
Note: The exact chemical shifts and coupling constants need to be determined from the acquired spectra. The olefinic region will show complex splitting patterns due to cis/trans isomerism and long-range couplings.
Interpretation Strategy:
-
Identify Key Functional Groups: In the ¹H spectrum, look for the characteristic singlet of the methyl ester group around 3.7 ppm. The ¹³C spectrum will show two carbonyl signals, one for the ester (~167 ppm) and one for the ketone (~199 ppm).
-
Analyze the Olefinic Region: This region in the ¹H spectrum (typically 5.8-7.5 ppm) will contain a series of multiplets. Use COSY to establish the connectivity between these protons. The magnitude of the coupling constants will be critical in assigning the stereochemistry (trans couplings are typically larger, ~11-18 Hz, than cis couplings, ~6-15 Hz).[7]
-
Assign Methyl Groups: The singlets corresponding to the methyl groups on the polyene chain and the cyclohexene ring can be assigned using HMBC correlations to nearby olefinic or quaternary carbons.
-
Assign Quaternary Carbons: The quaternary carbons, which do not appear in the HSQC spectrum, can be assigned based on their HMBC correlations to nearby protons.
-
Integrate and Verify: Ensure that the integration of the ¹H spectrum is consistent with the number of protons at each position in the proposed structure.
IV. Visualizing the Workflow
The following diagram illustrates the general workflow for the NMR characterization of this compound.
Caption: Experimental workflow for NMR characterization.
V. Trustworthiness and Self-Validation
The protocols described in this guide form a self-validating system. The consistency between the 1D and 2D NMR data provides a high level of confidence in the structural assignment. For instance, the connectivity established from the COSY spectrum should be in complete agreement with the correlations observed in the HMBC spectrum. Furthermore, the integration of the ¹H spectrum must align with the number of protons assigned to each signal. Any discrepancies in the data would indicate either an incorrect structural assignment or the presence of impurities, prompting further investigation.
Conclusion
NMR spectroscopy is an indispensable tool for the comprehensive characterization of this compound. By following the detailed protocols and interpretation strategies outlined in this application note, researchers can obtain high-quality, reliable data to confidently elucidate its structure and assess its purity. The integration of 1D and 2D NMR techniques provides a robust and self-validating approach, ensuring the scientific integrity of the characterization process.
References
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NMR Sample Preparation. (n.d.). University of Alberta Faculty of Science. Retrieved from [Link]
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NMR Sample Preparation. (n.d.). University of Cambridge Department of Chemistry. Retrieved from [Link]
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Sample preparation for NMR analysis. (n.d.). I.R.I.S. Retrieved from [Link]
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NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
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NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
- Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. (2020). Molecules, 25(15), 3456.
- Gawehn, E., et al. (1988). NMR study of the interaction of retinoids with phospholipid bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes, 946(2), 323-332.
- Gauthier, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 635-642.
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¹H NMR Spectrum (1D, 600 MHz, CDCl₃, experimental) (HMDB0001852). (n.d.). Human Metabolome Database. Retrieved from [Link]
- Zhu, D., et al. (1996). NMR studies of fluororetinol analogs complexed to two homologous rat cellular retinol-binding proteins. Biochemistry, 35(19), 6047-6054.
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¹H-NMR chemical shifts (ppm) for complexes 1-6 in different deuterated... (n.d.). ResearchGate. Retrieved from [Link]
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Soderberg, T. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Retrieved from [Link]
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A Guide to ¹H NMR Chemical Shift Values. (2015). Compound Interest. Retrieved from [Link]
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J-coupling. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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A Guide to ¹³C NMR Chemical Shift Values. (2015). Compound Interest. Retrieved from [Link]
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NMR Spectroscopy :: ¹³C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
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The ¹H‐NMR spectra of the RAW 264.7 cells exposed to retinol (RET)... (n.d.). ResearchGate. Retrieved from [Link]
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NMR Spectroscopy :: ¹H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
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¹³C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
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General: All commercially available chemicals and reagents... (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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¹H–¹H Coupling in Proton NMR. (2025, August 21). ACD/Labs. Retrieved from [Link]
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Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
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¹³C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]
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HOS characterization of pharmaceutical proteins by 2D NMR methyl fingerprinting. (n.d.). ResearchGate. Retrieved from [Link]
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Methyl 4-oxobutyrate. (n.d.). PubChem. Retrieved from [Link]
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Chemometric Methods to Quantify 1D and 2D NMR Spectral Differences Among Similar Protein Therapeutics. (n.d.). Semantic Scholar. Retrieved from [Link]
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Introduction: The Significance of Methyl-4-oxoretinoate Analysis
An In-Depth Guide to the Quantitative Analysis of Methyl-4-oxoretinoate using Liquid Chromatography-Tandem Mass Spectrometry
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). We will delve into the principles of method development, provide detailed experimental protocols, and discuss the interpretation of mass spectrometric data, grounding our recommendations in established analytical practices for retinoids.
This compound is a derivative of retinoic acid, a metabolite of vitamin A.[1] Retinoids as a class are crucial signaling molecules involved in a myriad of biological processes, including vision, immune function, and the regulation of cell proliferation and differentiation.[2] Given their potent biological activity, the ability to accurately quantify retinoids and their metabolites, like this compound, in complex biological matrices is essential for pharmacological, toxicological, and clinical research.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the premier analytical technique for this purpose. Its exceptional sensitivity allows for the detection of analytes at sub-ng/mL levels, while its specificity, derived from monitoring unique precursor-to-product ion transitions, enables precise quantification even in intricate biological samples like serum or tissue homogenates.[3][4]
PART 1: Method Development Strategy
A robust LC-MS/MS method hinges on a systematic optimization of sample preparation, chromatographic separation, and mass spectrometric detection. The chemical properties of this compound (Molecular Formula: C₂₁H₂₈O₃, Molecular Weight: 328.45 g/mol ) guide our methodological choices.[5][6]
Sample Preparation: Isolating the Analyte
The primary goal of sample preparation is to extract this compound from the biological matrix while removing interfering substances like proteins and phospholipids that can suppress the MS signal or damage the analytical column.
-
Protein Precipitation (PPT): This is the simplest approach, involving the addition of a cold organic solvent, such as acetonitrile, to the sample to denature and precipitate proteins.[7][8]
-
Expertise & Experience: While fast and suitable for high-throughput screening, PPT often results in a less clean extract. Matrix effects can be more pronounced, potentially compromising accuracy and sensitivity. It is a viable starting point, but cleaner methods are often required for trace-level quantification.
-
-
Liquid-Liquid Extraction (LLE): LLE offers a more thorough cleanup by partitioning the analyte between an aqueous and an immiscible organic phase. For retinoids, a common and effective strategy involves an initial protein precipitation with acetonitrile, followed by extraction with a nonpolar solvent like methyl-tert-butyl ether (MTBE).[7][9]
-
Trustworthiness: This two-step process is highly effective at removing both proteins and highly polar, water-soluble interferences. The subsequent evaporation of the organic layer and reconstitution in a mobile-phase-compatible solvent concentrates the analyte, significantly boosting sensitivity.[9] This is the recommended approach for achieving the lowest limits of quantification.
-
Chromatographic Separation: Achieving Baseline Resolution
Efficient chromatographic separation is critical to resolve the analyte from isomers and other matrix components that could interfere with detection.
-
Column Chemistry: Due to its hydrophobic nature, this compound is well-suited for reversed-phase chromatography. A C18 column is the standard choice, providing excellent retention and resolution for a wide range of retinoids.[3][7]
-
Mobile Phase: A binary gradient system consisting of an aqueous mobile phase and an organic mobile phase is employed.
-
Aqueous Phase (A): Water with 0.1% Formic Acid.
-
Organic Phase (B): Methanol with 0.1% Formic Acid.
-
Expertise & Experience: The inclusion of formic acid is crucial for analyses in positive ionization mode. It acidifies the mobile phase, promoting the protonation of the analyte to form the [M+H]⁺ ion prior to its entry into the mass spectrometer, thereby enhancing ionization efficiency.[7]
-
-
Elution Gradient: A typical gradient starts with a higher percentage of the aqueous phase to allow for the retention of the analyte on the column, followed by a ramp-up of the organic phase to elute the analyte. This ensures sharp peak shapes and good separation from early-eluting polar interferences.
Mass Spectrometric Detection: The Key to Sensitivity and Specificity
The mass spectrometer is configured to selectively detect and quantify this compound.
-
Ionization Source: The choice of ionization source depends on the analyte's polarity and thermal stability.
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique ideal for a wide range of compounds, including retinoids.[4][10] It is highly compatible with LC and is the recommended starting point for this analysis, operated in positive ion mode to generate the protonated molecular ion [M+H]⁺.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative that can be more effective for less polar compounds that do not ionize well with ESI.[11][12] It can also be less susceptible to matrix effects.[13] If ESI performance is suboptimal, testing APCI is a logical next step.
-
-
Analysis Mode: Selected Reaction Monitoring (SRM)
-
Trustworthiness: For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer operating in SRM mode (also known as Multiple Reaction Monitoring or MRM) is the gold standard.[3] This technique provides unparalleled selectivity and sensitivity. The first quadrupole (Q1) is set to isolate the precursor ion (the protonated molecule, [M+H]⁺). This ion is then fragmented in the second quadrupole (q2, the collision cell), and the third quadrupole (Q3) is set to detect a specific, characteristic fragment ion (the product ion). This specific precursor-to-product transition acts as a unique mass spectrometric fingerprint for the analyte.
-
PART 2: Detailed Experimental Protocols
The following protocols are provided as a robust starting point for method validation. An internal standard (ideally a stable isotope-labeled version of this compound) should be used to correct for variations in sample preparation and instrument response.
Protocol 1: Sample Preparation using Liquid-Liquid Extraction
This protocol is adapted from established methods for retinoid extraction from serum.[7][9]
-
Aliquot Sample: To a 1.5 mL microcentrifuge tube, add 200 µL of the biological sample (e.g., serum, plasma).
-
Add Internal Standard: Spike the sample with the internal standard solution and briefly vortex.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction: Add 1.2 mL of Methyl-Tert-Butyl Ether (MTBE). Vortex for 1 minute, then centrifuge for 10 minutes at 13,000 rpm to facilitate phase separation.
-
Isolate Organic Layer: Transfer the upper organic layer to a new tube.
-
Evaporation: Dry the extract under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 200 µL of a 1:3 water:methanol solution. Vortex to ensure the analyte is fully dissolved.
-
Final Transfer: Transfer the reconstituted sample to an LC autosampler vial for analysis.
Protocol 2: LC-MS/MS Instrumental Parameters
The following tables outline the recommended starting parameters for the LC-MS/MS system.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
|---|---|
| HPLC System | Thermo Scientific™ Vanquish™ or equivalent |
| Column | Thermo Scientific™ Accucore™ C18 (100 x 2.1 mm, 2.6 µm)[3][7] |
| Column Temperature | 30 °C |
| Autosampler Temp | 4 °C |
| Injection Volume | 10 µL |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | 0.0 min: 40% B |
| 1.0 min: 40% B | |
| 5.0 min: 95% B | |
| 6.0 min: 95% B | |
| 6.1 min: 40% B |
| | 8.0 min: 40% B |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
|---|---|
| Mass Spectrometer | Thermo Scientific™ TSQ Endura™ Triple Quadrupole or equivalent |
| Ionization Source | Heated Electrospray Ionization (H-ESI) |
| Polarity | Positive |
| Ion Spray Voltage | 3500 V |
| Sheath Gas | 40 Arb |
| Aux Gas | 10 Arb |
| Vaporizer Temp | 350 °C |
| Ion Transfer Tube Temp | 325 °C |
| Collision Gas | Argon at 1.5 mTorr |
| Data Acquisition | Selected Reaction Monitoring (SRM) |
Table 3: SRM Transitions for this compound Note: Collision energies (CE) must be empirically optimized by infusing a standard solution of the analyte and performing a product ion scan followed by SRM optimization.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed CE (V) |
|---|---|---|---|
| This compound | 329.2 | 297.2 | 15 |
| | 329.2 | 159.1 | 25 |
PART 3: Data Interpretation and Visualization
Fragmentation Pathway Analysis
The SRM transitions in Table 3 are based on the predicted fragmentation of the protonated this compound molecule ([M+H]⁺, m/z 329.2). Understanding these pathways is key to confirming the identity of the analyte.
-
[M+H]⁺ → m/z 297.2: This prominent loss of 32 Da corresponds to the neutral loss of methanol (CH₃OH) from the methyl ester group, a common fragmentation pathway for methyl esters.
-
[M+H]⁺ → m/z 159.1: This fragment likely results from cleavage across the polyene chain, a characteristic fragmentation pattern for retinoids that provides structural confirmation.
The following diagrams illustrate the overall analytical workflow and the proposed fragmentation mechanism.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Proposed fragmentation of this compound.
Conclusion
This application note provides a comprehensive framework for the development and implementation of a sensitive and specific LC-MS/MS method for the quantification of this compound. The combination of a refined liquid-liquid extraction protocol, optimized reversed-phase chromatography, and SRM-based detection on a triple quadrupole mass spectrometer ensures a robust and reliable assay. This methodology is foundational for researchers in pharmacology and drug development who require accurate measurement of this and other related retinoids in complex biological matrices.
References
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McCormick, A. M., & Napoli, J. L. (1982). High-performance liquid chromatography-electrospray mass spectrometry of retinoids. PubMed. Available at: [Link]
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SCIEX (2014). Sensitive and Accurate Quantitation of Retinoic Acid Isomers in Biological Samples. Available at: [Link]
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Waters Corporation. LC-MS Analysis of trans-Retinoic Acid. Available at: [Link]
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Kane, M. A., Folias, A. E., Wang, C., & Napoli, J. L. (2008). Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. PMC. Available at: [Link]
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Vogeser, M., & Seger, C. (2020). UPLC-MS/MS method for determination of retinol and α-tocopherol in serum using a simple sample pretreatment and UniSpray as ionization technique to reduce matrix effects. ResearchGate. Available at: [Link]
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Microsaic Systems (2020). Straight to the Source: ESI vs APCI…. Available at: [Link]
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Li, W., et al. (2015). Comparison of ESI- and APCI-LC-MS/MS methods: A case study of levonorgestrel in human plasma. PMC. Available at: [Link]
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Chromatography Online (2024). ESI vs APCI. Which ionization should I choose for my application?. YouTube. Available at: [Link]
-
MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Available at: [Link]
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Developing a cell-based assay for Methyl-4-oxoretinoate activity
Application Note & Protocol
A Robust Luciferase Reporter Assay for Quantifying the Activity of Methyl-4-oxoretinoate and Other Retinoid Analogs
Abstract
Retinoid signaling, a critical pathway in cellular differentiation, proliferation, and apoptosis, is mediated by nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2][3] this compound, a metabolite of retinoic acid, is a compound of interest for its potential therapeutic activities.[4][5] This document provides a comprehensive guide for developing and validating a robust, cell-based reporter assay to quantitatively assess the biological activity of this compound. We present a primary method utilizing a stable RAR-responsive luciferase reporter cell line, which offers high sensitivity and reproducibility. Furthermore, we describe a secondary, orthogonal validation method using quantitative PCR (qPCR) to confirm the on-target activity by measuring the expression of endogenous retinoid-responsive genes. This application note is intended for researchers in drug discovery and cell biology, providing the technical details and scientific rationale necessary to establish a reliable screening platform for novel retinoid compounds.
Introduction: The Retinoid Signaling Pathway
Retinoic acid (RA), an active metabolite of vitamin A, exerts profound control over gene expression by binding to specific nuclear receptors.[1][2] The signaling cascade is initiated when RA diffuses into the cell and translocates to the nucleus.[2][6] Inside the nucleus, RA binds to a heterodimeric complex formed by a Retinoic Acid Receptor (RAR) and a Retinoid X Receptor (RXR).[6][7][8]
In its inactive state, the RAR/RXR heterodimer is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs), typically located in the promoter regions of target genes, and is associated with co-repressor proteins that silence gene transcription.[7][9][10] The binding of an agonist ligand, such as all-trans retinoic acid (ATRA) or a synthetic analog like this compound, induces a conformational change in the RAR protein. This change leads to the dissociation of co-repressors and the recruitment of co-activator complexes.[9][10] This fully assembled complex then initiates the transcription of downstream target genes, which are involved in a multitude of biological processes.[1][8] Given this direct link between receptor activation and gene transcription, a reporter assay containing a RARE-driven promoter is an ideal system for quantifying the activity of potential RAR agonists.
Assay Principle: Luciferase Reporter Gene System
This protocol employs a stable, engineered mammalian cell line to quantify RAR activation. These cells contain a firefly luciferase reporter gene under the transcriptional control of a promoter containing multiple RAREs. Additionally, they are engineered to express high levels of human RAR alpha (RARα), the most ubiquitously expressed RAR subtype.[9][10]
When a compound like this compound activates the RARα/RXR heterodimer, the complex binds to the RAREs in the reporter construct, driving the expression of luciferase. After an incubation period, cells are lysed, and a substrate, D-luciferin, is added.[11][12] The luciferase enzyme catalyzes the oxidation of luciferin, a reaction that produces a measurable bioluminescent signal. The intensity of this light is directly proportional to the level of RAR activation and serves as a highly sensitive readout of the compound's agonist activity.[12][13]
Materials and Reagents
| Reagent | Recommended Supplier & Cat. No. | Storage |
| RARα Reporter Cell Line (e.g., in HEK293) | INDIGO Biosciences (Multiple) | -80°C |
| Cell Recovery Medium | Provided with Reporter Cell Kit | 4°C |
| Compound Screening Medium | Provided with Reporter Cell Kit | 4°C |
| This compound | Sigma-Aldrich (Cat. No. 38030-58-9) | -20°C |
| All-trans Retinoic Acid (ATRA), Positive Control | Sigma-Aldrich (Cat. No. R2625) | -20°C |
| Dimethyl Sulfoxide (DMSO), Vehicle Control | Sigma-Aldrich (Cat. No. D2650) | RT |
| Luciferase Detection Reagent (e.g., ONE-Glo™) | Promega (Cat. No. E6110) | -20°C |
| 96-well solid white, clear-bottom assay plates | Corning (Cat. No. 3610) | RT |
| Phosphate-Buffered Saline (PBS), sterile | Gibco (Cat. No. 10010023) | RT |
| RNA Isolation Kit (e.g., RNeasy Mini Kit) | Qiagen (Cat. No. 74104) | RT |
| cDNA Synthesis Kit (e.g., iScript™ cDNA Kit) | Bio-Rad (Cat. No. 1708891) | -20°C |
| SYBR Green qPCR Master Mix | Applied Biosystems (Cat. No. A25742) | 4°C |
| Validated qPCR Primers (e.g., for RARB, CYP26A1) | OriGene / Integrated DNA Technologies | -20°C |
Primary Assay Protocol: RARα Luciferase Reporter Assay
This protocol is optimized for a 96-well plate format. All steps involving cell culture should be performed in a sterile biological safety cabinet.
Experimental Workflow Overview
Step-by-Step Protocol
Day 1: Cell Seeding
-
Prepare Media: Pre-warm Cell Recovery Medium to 37°C.
-
Thaw Cells: Rapidly thaw a vial of cryopreserved RARα Reporter Cells in a 37°C water bath. It is critical to minimize the time the cells spend in DMSO at warm temperatures.
-
Dilute Cells: Transfer the thawed cell suspension into a sterile tube containing 9 mL of pre-warmed Cell Recovery Medium and gently mix. This results in a 10 mL total suspension.
-
Plate Cells: Dispense 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate.
-
Scientist's Note: Using a white plate is crucial for luminescence assays to maximize light output and prevent crosstalk between wells.
-
-
Incubate: Place the plate in a humidified incubator at 37°C with 5% CO₂ for 24 hours. This allows the cells to recover, adhere, and enter a logarithmic growth phase.[14]
Day 2: Compound Preparation and Treatment
-
Prepare Compound Stock: Dissolve this compound and the positive control, ATRA, in 100% DMSO to create high-concentration stocks (e.g., 10-50 mM).
-
Serial Dilutions: Prepare a serial dilution series of your test compound and ATRA in a separate 96-well plate using Compound Screening Medium. A common approach is a 10-point, 3-fold dilution series to span a wide concentration range (e.g., 10 µM to 0.5 nM final concentration).
-
Scientist's Note: The final DMSO concentration in the assay wells should be kept constant and low (≤0.1%) to avoid solvent-induced toxicity. Prepare a "Vehicle Control" dilution containing only DMSO at this final concentration.
-
-
Treat Cells: Remove the cell plate from the incubator. Discard the Cell Recovery Medium and replace it with 200 µL of the appropriate compound dilutions.
-
Incubate: Return the plate to the incubator (37°C, 5% CO₂) for 22-24 hours.
Day 3: Luminescence Detection
-
Equilibrate Reagents: Remove the cell plate and the luciferase detection reagent from the incubator and freezer, respectively. Allow both to equilibrate to room temperature for at least 30 minutes.[12] This is critical for consistent enzyme kinetics.[15]
-
Add Reagent: Add 100 µL of the luciferase detection reagent to each well. This single reagent typically contains both the cell lysis buffer and the luciferin substrate.[16]
-
Incubate for Signal Stability: Incubate the plate at room temperature for 10 minutes, protected from light, to allow for complete cell lysis and stabilization of the luminescent signal.[17]
-
Measure Luminescence: Read the plate on a luminometer, integrating the signal for 0.5-1 second per well.
Data Analysis and Interpretation
-
Background Subtraction: Average the relative light unit (RLU) values from wells containing only medium and luciferase reagent (no cells). Subtract this background value from all other wells.
-
Normalization:
-
Average the RLU values for the vehicle (DMSO) control wells. This represents 0% activity.
-
Average the RLU values for the highest concentration of the positive control (ATRA). This represents 100% activity.
-
Normalize your data as a percentage of the positive control response using the formula: % Activity = [(RLU_Sample - RLU_Vehicle) / (RLU_ATRA_max - RLU_Vehicle)] * 100
-
-
Dose-Response Curve: Plot the normalized % Activity against the logarithm of the compound concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the EC₅₀ value, which is the concentration at which the compound elicits 50% of its maximal response.
Example Data Table
| Compound | EC₅₀ (nM) | Max Response (% of ATRA) |
| ATRA (Positive Control) | 1.5 | 100% |
| This compound | 4.2 | 95% |
| Negative Compound | >10,000 | <5% |
Assay Validation: Endogenous Target Gene Expression (qPCR)
To ensure that the activity observed in the reporter assay translates to the regulation of endogenous genes, a qPCR validation is essential. This orthogonal assay confirms that this compound modulates the expression of known RA target genes.[18]
Protocol
-
Cell Culture and Treatment: Seed a suitable RA-responsive cell line (e.g., MCF-7, HepG2, or the reporter line itself) in a 6-well plate format. Grow to ~70-80% confluency. Treat the cells with vehicle (DMSO), a known EC₈₀ concentration of ATRA, and an EC₈₀ concentration of this compound for 6-24 hours.
-
RNA Isolation: After incubation, wash cells with PBS and lyse them directly in the plate. Isolate total RNA using a column-based kit (e.g., Qiagen RNeasy) according to the manufacturer's protocol. Quantify RNA concentration and assess purity (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.[18]
-
Quantitative PCR:
-
Prepare qPCR reactions using SYBR Green master mix, the synthesized cDNA template, and primers for target genes and a housekeeping gene.
-
Target Genes: RARB (Retinoic Acid Receptor Beta), CYP26A1 (a key RA-metabolizing enzyme).[19][20]
-
Housekeeping Gene: GAPDH or ACTB for normalization.[18]
-
Run the reaction on a real-time PCR system.
-
-
Data Analysis: Calculate the relative fold change in gene expression for treated samples compared to the vehicle control using the ΔΔCt method.[7] A significant increase in RARB and CYP26A1 mRNA levels in this compound-treated cells validates its on-target RAR agonist activity.
Trustworthiness and Quality Control
A reliable assay requires stringent quality control.[21] The following practices are essential for ensuring data integrity and reproducibility.
-
Cell Line Authentication: Periodically verify the identity of the cell line using methods like Short Tandem Repeat (STR) profiling. Routinely test for mycoplasma contamination, as it can significantly alter cellular responses.[22]
-
Positive and Negative Controls: Always include a potent, well-characterized agonist like ATRA as a positive control and a vehicle (e.g., 0.1% DMSO) as a negative control on every plate.
-
Assay Performance Metrics: For screening applications, calculate the Z'-factor for each plate to assess assay robustness and dynamic range. A Z'-factor > 0.5 is indicative of an excellent assay.
-
Reagent Consistency: Use low-passage cells for all experiments, as high-passage numbers can lead to genetic drift and altered phenotypes.[22] Qualify new lots of serum and critical reagents before use in assays.[23]
-
Monitor Cell Health: Observe cell morphology prior to treatment to ensure cells are healthy and in the log phase of growth.[14] Unhealthy cells will produce inconsistent results.
Conclusion
The described luciferase reporter assay provides a sensitive, specific, and high-throughput-compatible method for characterizing the agonist activity of this compound on the retinoic acid receptor. When coupled with qPCR-based validation of endogenous gene expression, this experimental plan offers a robust and reliable system for advancing the study of novel retinoid compounds in drug development and academic research.
References
- Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers. (Source: vertexaisearch.cloud.google.com)
- The retinoic acid (RA)-signaling pathway and eye development. Key... - ResearchGate. (Source: vertexaisearch.cloud.google.com)
-
Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC. (Source: ncbi.nlm.nih.gov) [Link]
-
Panel of Human RAR Reporter Assays: RARα, RARβ & RARγ - Indigo Biosciences. (Source: indigobiosciences.com) [Link]
-
Retinoic Acid Signaling Pathways in Development and Diseases - PMC - PubMed Central. (Source: ncbi.nlm.nih.gov) [Link]
- Retinoic acid signaling pathways - PubMed - NIH. (Source: vertexaisearch.cloud.google.com)
-
Panel of Human RXR Reporter Assays: RXRα, RXRβ & RXRγ - Indigo Biosciences. (Source: indigobiosciences.com) [Link]
-
Dual Luciferase Reporter Assay Protocol. (Source: assaygenie.com) [Link]
- Luciferase reporter assay in Drosophila and mammalian tissue culture cells - PMC - NIH. (Source: vertexaisearch.cloud.google.com)
-
Luciferase Assay protocol - Emory University. (Source: med.emory.edu) [Link]
-
Human RXRα Reporter Assay Kit - Indigo Biosciences. (Source: indigobiosciences.com) [Link]
-
Firefly Luciferase Assay Kit - Protocol for MIR 5950. (Source: mirusbio.com) [Link]
-
RARα Reporter Cellular Assay Pack (Discontinued) - BPS Bioscience. (Source: bpsbioscience.com) [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies - Marin Biologic Laboratories. (Source: marinbio.com) [Link]
-
Multi-species transcriptome meta-analysis of the response to retinoic acid in vertebrates and comparative analysis of the effects of retinol and retinoic acid on gene expression in LMH cells - PubMed Central. (Source: ncbi.nlm.nih.gov) [Link]
-
Analytical Methods for Cell Therapies: Method Development and Validation Challenges. (Source: bioprocessintl.com) [Link]
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q-PCR analysis of retinoic acid-inducible gene expression. A, q-PCR... - ResearchGate. (Source: researchgate.net) [Link]
-
Cell Based Assays in Drug Development: Comprehensive Overview - Immunologix. (Source: immunologixlabs.com) [Link]
-
Retinoic Acid Receptor alpha (RARA) Human qPCR Primer Pair (NM_000964) from OriGene Technologies | Biocompare.com. (Source: biocompare.com) [Link]
-
Identification of transcriptional regulatory cascades in retinoic acid-induced growth arrest of HepG2 cells - PMC - NIH. (Source: ncbi.nlm.nih.gov) [Link]
-
Enhancement of Efficacy of Retinoids through Enhancing Retinoid-Induced RAR Activity and Inhibiting Hydroxylation of Retinoic Acid, and Its Clinical Efficacy on Photo-Aging - NIH. (Source: ncbi.nlm.nih.gov) [Link]
-
Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety - NIH. (Source: ncbi.nlm.nih.gov) [Link]
Sources
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- 21. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
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- 23. bioprocessintl.com [bioprocessintl.com]
Application Note: Preparation of Methyl-4-oxoretinoate Solutions for In Vitro Research
Abstract
Methyl-4-oxoretinoate (M4O), an active metabolite of Vitamin A, is a potent retinoid utilized in cellular differentiation, gene expression, and oncological research.[1] A significant technical hurdle in its in vitro application is its hydrophobic nature, rendering it practically insoluble in aqueous culture media.[2][3] This guide provides a comprehensive, field-proven methodology for the solubilization, storage, and application of M4O. We will detail the preparation of concentrated stock solutions using dimethyl sulfoxide (DMSO), subsequent dilution into aqueous media, and critical quality control steps to ensure experimental reproducibility and integrity. The causality behind each procedural choice is explained to empower researchers with a robust and self-validating protocol.
Pre-Protocol Considerations: The Physicochemical Landscape of M4O
Understanding the inherent properties of this compound is fundamental to designing a successful solubilization strategy. As a retinoid, M4O is susceptible to several environmental factors that can compromise its structural integrity and biological activity.
Key Challenges:
-
Poor Aqueous Solubility: M4O is a lipophilic molecule with extremely limited solubility in water, necessitating the use of an organic solvent for initial dissolution.[1]
-
Light Sensitivity: The conjugated double bond system in the M4O structure makes it highly susceptible to photodegradation. All procedures must be conducted under subdued light conditions to prevent isomerization or degradation.[2]
-
Thermal and Oxidative Instability: Retinoids can be sensitive to heat and oxidation.[1][2] Prolonged heating should be avoided, and storage conditions must be optimized to minimize degradation.
Solvent Selection Rationale: Dimethyl sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions of M4O and other retinoids.[2][4] Its high solubilizing capacity allows for the creation of a concentrated stock, which is crucial for minimizing the final concentration of the organic solvent in the cell culture medium. The final DMSO concentration should not exceed 0.1-0.5% in most cell culture applications, as higher levels can induce cytotoxicity or differentiation artifacts.[2][4]
Table 1: Physicochemical Properties of this compound
| Property | Data | Source(s) |
| Chemical Name | (2E,4E,6E,8E)-methyl 3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoate | [5] |
| CAS Number | 38030-58-9 | [5] |
| Molecular Formula | C₂₁H₂₈O₃ | [6] |
| Molecular Weight | 344.45 g/mol | |
| Appearance | Solid, typically a yellow to orange powder | [1] |
| Solubility | Water: Practically InsolubleDMSO: SolubleEthanol: Limited SolubilityAcetonitrile/Chloroform: Sparingly Soluble | [1][2][4][6] |
| Storage (Powder) | -20°C for up to 3 years, protected from light | [5] |
Protocol: Preparation of a 10 mM M4O Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. This concentration is a common starting point, providing flexibility for a wide range of final working concentrations.
Materials:
-
This compound (M4O) powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, amber (or foil-wrapped) 1.5 mL microcentrifuge tubes
-
Calibrated precision balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
37°C water bath or heating block
Workflow Diagram: M4O Stock Solution Preparation
Caption: Workflow for preparing a concentrated M4O stock solution.
Step-by-Step Procedure:
-
Preparation: Perform all steps under subdued lighting to prevent photodegradation of the retinoid.[2] If the DMSO is frozen, bring it to room temperature.
-
Weighing: Tare a sterile, light-protected 1.5 mL tube on a precision balance. Carefully weigh 3.44 mg of M4O powder into the tube.
-
Scientist's Note: It is often recommended to dissolve the entire contents of the manufacturer's vial at once, as the powder can be hygroscopic.[7] Adjust the DMSO volume accordingly based on the total weight.
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube containing the M4O powder.
-
Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. The powder should be fully suspended.
-
Gentle Warming (Optional but Recommended): To ensure complete dissolution, incubate the tube in a 37°C water bath for 3-5 minutes.[4][7]
-
Rationale: Gentle heating increases the solubility of M4O without causing thermal degradation, which can occur with prolonged heating.[2]
-
-
Final Check: After incubation, vortex the tube again for 30 seconds. Visually inspect the solution against a light source (briefly) to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected tubes.[2][8]
-
Storage: Store the aliquots at -80°C. When stored properly, the M4O stock solution in DMSO is stable for at least one year.[5]
Protocol: Preparation of Working Solutions in Cell Culture Medium
This protocol details the serial dilution of the concentrated stock into the final cell culture medium.
Workflow Diagram: Dilution and Experimental Setup
Caption: Dilution of stock M4O and preparation of the essential vehicle control.
Step-by-Step Procedure:
-
Pre-warm Medium: Pre-warm the required volume of complete cell culture medium to 37°C.
-
Rationale: Adding a cold, concentrated DMSO stock to room temperature or cold medium can cause the hydrophobic compound to immediately precipitate out of solution.[4]
-
-
Thaw Stock: Thaw a single-use aliquot of the 10 mM M4O stock solution at room temperature or in a 37°C water bath.
-
Dilution: Add the required volume of the stock solution directly into the pre-warmed medium. Mix immediately but gently by pipetting up and down or by inverting the tube several times. Do not vortex , as this can cause precipitation.[2]
-
Vehicle Control: This step is CRITICAL . Prepare a parallel "vehicle control" medium containing the exact same final concentration of DMSO as your M4O-treated medium. For example, if you dilute your M4O stock 1:1000, your vehicle control should be prepared by diluting pure DMSO 1:1000 into the medium.
-
Application: Immediately replace the existing medium on your cells with the freshly prepared M4O-containing medium or the vehicle control medium.
Table 2: Example Dilutions for a 10 mM Stock Solution
| Desired Final [M4O] | Dilution Factor (from 10 mM Stock) | Volume of Stock to add to 10 mL Medium | Final [DMSO] |
| 10 µM | 1:1000 | 10 µL | 0.1% |
| 1 µM | 1:10,000 | 1 µL | 0.01% |
| 100 nM | 1:100,000 | 0.1 µL (prepare intermediate dilution) | 0.001% |
| 10 nM | 1:1,000,000 | 0.01 µL (prepare intermediate dilution) | 0.0001% |
For concentrations requiring less than 0.5 µL of stock, it is highly recommended to perform a serial dilution (e.g., first dilute the 10 mM stock 1:100 in medium to create a 100 µM intermediate solution, then dilute that further).
Troubleshooting Guide
| Problem Observed | Potential Cause | Recommended Solution | Source(s) |
| Precipitate forms in medium | 1. Culture medium was not pre-warmed.2. Vigorous mixing (vortexing).3. Final concentration exceeds solubility limit. | 1. Always use pre-warmed (37°C) medium.2. Mix gently by pipetting or inversion.3. Try preparing a lower concentration working solution. | [2][4] |
| High cell death in control wells | 1. Final DMSO concentration is too high for the specific cell line. | 1. Ensure the final DMSO concentration is ≤ 0.1%. Perform a dose-response curve for your cells with DMSO alone to determine the maximum tolerated level. | [2] |
| Inconsistent experimental results | 1. Repeated freeze-thaw cycles of the stock solution.2. Photodegradation of M4O. | 1. Always use single-use aliquots.2. Protect all M4O solutions (stock and working) from light at all times by using amber tubes or wrapping in foil. | [2] |
References
- BenchChem. (n.d.). Application Notes and Protocols for Solubilizing Retinoid Compounds for Cell Culture.
- CymitQuimica. (n.d.). CAS 38030-57-8: 4-oxoretinoic acid.
- ChemicalBook. (n.d.). (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxo-1-cyclohexenyl)nona-2,4,6,8-tetraenoic acid | 38030-57-8.
- Cayman Chemical. (n.d.). Methyl 13-cis-4-oxoretinoate.
- ResearchGate. (2025). How to dissolve all-trans retinoic acid R2625-100MG with DMSO?
- Deng, W. L., et al. (2021). Modeling retinitis pigmentosa through patient-derived retinal organoids. Star Protocols via PMC - NIH.
- Miltenyi Biotec. (n.d.). StemMACS™ Retinoic Acid Datasheet.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). all-trans-4-oxo-retinoic acid.
- University of Virginia. (n.d.). Retinoic Acid (Vitamin A) Embryo Treatment Protocol.
- Sigma-Aldrich. (n.d.). This compound | 38030-58-9.
Sources
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- 5. This compound | 38030-58-9 [sigmaaldrich.cn]
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- 8. Modeling retinitis pigmentosa through patient-derived retinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for quantifying Methyl-4-oxoretinoate in biological samples
Application Note & Protocol
Topic: Advanced Techniques for the Quantification of Methyl-4-oxoretinoate in Biological Samples
Abstract
This compound (M4R) is a key active metabolite of retinoic acid, playing a significant role in gene transcription, cell differentiation, and inflammation.[1][2] Unlike previously thought, 4-oxo metabolites are not inert catabolic products but possess potent biological activity.[1][3] Accurate quantification of M4R in biological matrices such as plasma, serum, and tissue homogenates is therefore critical for pharmacokinetic studies, drug development, and understanding retinoid metabolism. This guide provides a comprehensive overview and detailed protocols for the robust and sensitive quantification of M4R using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for bioanalytical assays. An alternative High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is also presented. The protocols emphasize critical pre-analytical considerations, detailed sample preparation, and rigorous method validation to ensure data integrity and reproducibility.
Scientific Background & Rationale
The quantification of retinoids in biological matrices presents unique analytical challenges. These compounds are highly susceptible to photo-isomerization, oxidation, and degradation, necessitating meticulous sample handling.[4][5][6] Furthermore, the complex nature of biological samples (e.g., plasma, tissue) introduces significant matrix effects, where endogenous components can interfere with the analytical signal, causing suppression or enhancement.[7][8][9]
While traditional HPLC-UV methods have been used for retinoid analysis[10][11], they often lack the sensitivity and specificity required to measure low endogenous concentrations or to distinguish the analyte from co-eluting matrix components. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) overcomes these limitations by coupling the superior separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, specifically using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[12][13][14] This technique is the cornerstone of modern bioanalysis, providing the accuracy and precision demanded by regulatory bodies and for high-impact research.
This document outlines a self-validating system, where the use of a stable isotope-labeled internal standard (SIL-IS) is central to the protocol. A SIL-IS is the ideal internal standard as it shares near-identical chemical and physical properties with the analyte, co-eluting chromatographically and experiencing similar matrix effects and extraction efficiencies, thus providing the most accurate correction for analytical variability.[9]
Metabolic Pathway of Retinoic Acid to 4-Oxo-Retinoic Acid
The formation of 4-oxo-retinoic acid, the parent compound of M4R, is a primary catabolic pathway for all-trans-retinoic acid (ATRA). This process is primarily mediated by the Cytochrome P450 family of enzymes, particularly CYP26A1.[3][15]
Caption: Metabolic conversion of ATRA to the target analyte, M4R.
Pre-Analytical Protocol: Sample Handling & Stability
CRITICAL: Retinoids are labile. Strict adherence to these handling procedures is essential to prevent analyte degradation and ensure data accuracy.[5]
-
Light Protection: From the moment of collection, all biological samples must be protected from light. Use amber collection tubes or wrap standard tubes (e.g., heparin vacutainers) in aluminum foil.[5] All subsequent processing steps, including centrifugation, extraction, and storage, must be performed under yellow or dim red light.[16]
-
Anticoagulant Selection: For plasma collection, heparin is the recommended anticoagulant. Avoid using EDTA, oxalate, or citrate, as they may interfere with certain analytical methods.[10]
-
Temperature Control: Keep blood samples on ice immediately after collection and during transport to the processing lab. Centrifuge samples at 4°C to separate plasma or serum.[5]
-
Storage: Immediately after processing, flash-freeze aliquots of plasma, serum, or tissue homogenate in liquid nitrogen and store them at -80°C. Retinoids are stable for extended periods under these conditions.[5][10] Avoid repeated freeze-thaw cycles.
Primary Method: LC-MS/MS Quantification of M4R
This protocol provides a robust method for the quantification of M4R in human or animal plasma/serum.
Materials and Reagents
-
Standards: this compound (M4R) analytical standard, Stable Isotope-Labeled this compound (e.g., M4R-d3) as internal standard (IS).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Methyl-tert-butyl ether (MTBE), Water. All solvents must be LC-MS grade.[17]
-
Reagents: Formic Acid (LC-MS grade), Anhydrous Magnesium Sulfate.
-
Equipment: Calibrated pipettes, microcentrifuge tubes, refrigerated centrifuge, vortex mixer, sample concentrator (e.g., nitrogen evaporator), HPLC system (e.g., Agilent 1290, Waters Acquity), Tandem Mass Spectrometer (e.g., Sciex 6500, Thermo TSQ Endura).[18][19]
Experimental Workflow Diagram
Caption: Overall workflow for M4R quantification by LC-MS/MS.
Step-by-Step Protocol: Sample Preparation
This protocol combines protein precipitation (PPT) with liquid-liquid extraction (LLE) for efficient analyte recovery and sample cleanup.[18][20]
-
Thawing: Thaw plasma/serum samples, calibration standards, and quality control (QC) samples on ice, protected from light.
-
Aliquoting: In a labeled 2 mL microcentrifuge tube, pipette 200 µL of the sample.
-
Internal Standard Spiking: Add 20 µL of the M4R-d3 internal standard working solution (e.g., 100 ng/mL in methanol) to every tube (except blank matrix). Vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 1.2 mL of MTBE. Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 13,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to complete dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 13,000 x g for 5 minutes to pellet any insoluble material. Transfer the supernatant to an HPLC vial for analysis.
Instrument Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | ||
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm) | Provides excellent separation for moderately polar compounds like retinoids.[18] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes protonation for positive ion mode ESI.[12] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for elution. |
| Gradient | 50% B to 95% B over 5 min, hold 2 min, re-equilibrate | Gradient elution is necessary to resolve M4R from matrix interferences. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Injection Volume | 10 µL | |
| Mass Spectrometer | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is suitable for polar to moderately polar analytes.[18] |
| MRM Transitions | Determine empirically by infusing standards | Provides specificity and sensitivity for quantification. |
| Example M4R | Q1: m/z 315.2 -> Q3: m/z 159.1 | (Hypothetical - must be optimized) |
| Example M4R-d3 | Q1: m/z 318.2 -> Q3: m/z 162.1 | (Hypothetical - must be optimized) |
| Source Temp. | 500°C | Facilitates desolvation. |
| IonSpray Voltage | 4500 V | Optimizes ion generation. |
Method Validation Summary
A full method validation must be conducted according to FDA or EMA guidelines. Key parameters to assess include:
| Validation Parameter | Acceptance Criteria | Purpose |
| Selectivity | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte/IS in blank matrix. | Ensures the signal is from the analyte only. |
| Linearity | Calibration curve with r² ≥ 0.99 using a weighted (1/x²) linear regression. | Defines the quantifiable range of the assay. |
| Accuracy & Precision | Replicate (n=6) QC samples at LLOQ, Low, Mid, and High concentrations with %Accuracy within ±15% (±20% at LLOQ) and %CV ≤ 15% (≤20% at LLOQ). | Confirms the method is reliable and reproducible. |
| Matrix Effect | Matrix Factor (analyte response in post-spiked matrix vs. neat solution) should be consistent across different lots of matrix (%CV ≤ 15%).[9] | Quantifies the impact of the biological matrix on ionization. |
| Recovery | Extraction recovery should be consistent and reproducible. | Measures the efficiency of the sample preparation process. |
| Stability | Analyte stable in matrix through freeze-thaw cycles, bench-top storage, and long-term storage at -80°C. | Defines the allowable conditions for sample handling and storage. |
Alternative Method: HPLC-UV Quantification
For laboratories without access to LC-MS/MS, HPLC-UV provides a viable, albeit less sensitive, alternative.
Protocol Modifications
-
Sample Preparation: The same sample preparation protocol can be used, but a larger initial sample volume (e.g., 500 µL) may be required to achieve the necessary sensitivity.
-
Internal Standard: A structural analog (e.g., another retinoid ester not present in the sample) can be used as an internal standard. A SIL-IS is not necessary as there is no ionization step.
-
Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is required.
HPLC-UV Instrument Parameters
| Parameter | Recommended Setting |
| HPLC System | |
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm)[11][21] |
| Mobile Phase | Isocratic: 85% Methanol / 15% 0.01 M Sodium Acetate Buffer, pH 5.2[11] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~350 nm (Determine λmax by scanning M4R standard) |
| Injection Volume | 50-100 µL |
Limitations: The primary limitations of HPLC-UV are lower sensitivity (LLOQ typically in the low ng/mL range vs. pg/mL for LC-MS/MS) and higher susceptibility to interferences from co-eluting compounds that absorb at the same wavelength.[11][22]
References
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Baron, J. M., Heise, R., Blaner, W. S., et al. (2005). Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro. Journal of Investigative Dermatology, 125(1), 143-153. [Link]
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Idres, N., Marill, J., Flexor, M. A., et al. (2002). Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers. The Journal of Biological Chemistry, 277(35), 31491-31498. [Link]
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Topletz, A. R., et al. (2015). Induction of CYP26A1 by metabolites of retinoic acid: evidence that CYP26A1 is an important enzyme in the elimination of active retinoids. Molecular Pharmacology, 87(3), 430-441. [Link]
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Achkar, C. C., et al. (1996). 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors. Proceedings of the National Academy of Sciences, 93(10), 4879-4884. [Link]
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Thatcher, J. E., et al. (2011). Substrate specificity and ligand interactions of CYP26A1, the human liver retinoic acid hydroxylase. Molecular Pharmacology, 80(2), 228-239. [Link]
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Klvanová, J., & Brtko, J. (2002). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL-PHASE HPLC. Endocrine Regulations, 36, 133-137. [Link]
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Agilent Technologies. (2017). LC-MS-MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research Use. Application Note. [Link]
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Kane, M. A., et al. (2018). Analysis of Vitamin A and Retinoids in Biological Matrices. Methods in Molecular Biology, 1544, 145-168. [Link]
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Peng, Y. M., Xu, M. J., & Alberts, D. S. (1987). Analysis and stability of retinol in plasma. Journal of the National Cancer Institute, 78(1), 95-99. [Link]
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Kane, M. A., et al. (2005). Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. The Biochemical Journal, 388(Pt 1), 363–369. [Link]
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Urbánek, M., & Rando, R. R. (1994). Isomerization of all-trans-retinoic acid to 9-cis-retinoic acid. The Biochemical Journal, 299(Pt 2), 459–465. [Link]
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SCIEX. (2015). Sensitive and Accurate Quantitation of Retinoic Acid Isomers in Biological Samples. Technical Note. [Link]
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Moise, A. R., et al. (2007). Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase. The Journal of Biological Chemistry, 282(15), 11447–11456. [Link]
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Chen, B. H., & Chen, Y. C. (1994). Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans-retinoic acid. Journal of Food and Drug Analysis, 2(3), 197-206. [Link]
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Agilent Technologies. (2019). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Application Note. [Link]
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Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
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University of Turin. (2014). Simultaneous determination of passivators and inhibitors in insulating mineral oil by solid phase extraction and high performance liquid chromatography. AperTO Archive. [Link]
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Clinton, B., et al. (2010). An LC/MS method for d8-β-carotene and d4-retinyl esters. Journal of Lipid Research, 51(7), 2011–2018. [Link]
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Brown, A. C., & Gillaizeau, I. (2021). The mevalonate pathway of isoprenoid biosynthesis supports metabolic flexibility in Mycobacterium marinum. mBio, 12(4), e01321-21. [Link]
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Gallardo, E., & Barroso, M. (2019). Organophosphorus pesticide determination in biological specimens: bioanalytical and toxicological aspects. International Journal of Legal Medicine, 134(2), 467-483. [Link]
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Xu, X., et al. (2015). Characterization, HPLC Method Development and Impurity Identification for 3,4,3-LI(1,2-HOPO), a Potent Actinide Chelator for Radionuclide Decorporation. Journal of Pharmaceutical and Biomedical Analysis, 107, 384-393. [Link]
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Rahman, N., et al. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link]
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Varaprath, S., et al. (1996). Quantitative Determination of Octamethylcyclotetrasiloxane (D4) in Extracts of Biological Matrices by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 20(1), 43-49. [Link]
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Borst, D. W., & Tsukimura, B. (1991). Quantification of methyl farnesoate levels in hemolymph by high-performance liquid chromatography. Journal of Chromatography, 545(1), 71-78. [Link]
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Zastrozhin, M. S., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10, 1-10. [Link]
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Rodríguez-Concepción, M. (2006). The methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis as a target for the development of new drugs against tuberculosis. Current Pharmaceutical Design, 12(19), 2375-2386. [Link]
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Application Notes and Protocols for Methyl-4-oxoretinoate in Dermatological Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Methyl-4-oxoretinoate in dermatological research. This document outlines the scientific rationale, key experimental protocols, and data interpretation guidelines for investigating the effects of this compound on skin biology.
Introduction: The Scientific Rationale for Investigating this compound
Retinoids, derivatives of vitamin A, are pivotal regulators of cellular processes in the skin, including proliferation, differentiation, and inflammation. Their therapeutic efficacy in treating a spectrum of dermatological disorders like acne, psoriasis, and photoaging is well-established. The biological effects of retinoids are primarily mediated by nuclear receptors, the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), which function as ligand-inducible transcription factors.
This compound is an intriguing synthetic retinoid. The introduction of a methyl ester at the C15 position and a keto group at the C4 position of the cyclohexenyl ring distinguishes it from naturally occurring retinoids like all-trans retinoic acid (ATRA). Historically, 4-oxo metabolites of retinoic acid were considered inactive catabolic products. However, emerging evidence suggests they possess significant biological activity in human skin cells, including the regulation of gene expression related to cell growth and differentiation. This positions this compound as a compound of interest for dermatological research, potentially offering a unique activity profile or an improved therapeutic window compared to existing retinoids.
This guide will provide detailed protocols to explore the dermatological applications of this compound, focusing on its effects on melanogenesis, keratinocyte proliferation and differentiation, and its potential anti-inflammatory properties.
Mechanism of Action: The Retinoid Signaling Pathway
The canonical pathway for retinoid action involves the binding of the retinoid to RARs, which then form heterodimers with RXRs. This RAR-RXR complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. It is hypothesized that this compound, possibly after hydrolysis of its methyl ester to the corresponding carboxylic acid (4-oxoretinoic acid), acts as a ligand for RARs. The 4-oxo modification may influence receptor binding affinity and selectivity, leading to a distinct gene expression profile compared to other retinoids.
Diagram of the Retinoid Signaling Pathway
Caption: Retinoid signaling pathway of this compound.
Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and controls. Researchers should adapt these protocols based on their specific cell lines, animal models, and available equipment.
Protocol 1: In Vitro Assessment of Depigmenting Activity in B16-F10 Melanoma Cells
Rationale: To determine the effect of this compound on melanin synthesis. This assay is crucial for evaluating its potential in treating hyperpigmentation disorders.
Materials:
-
B16-F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Kojic acid (positive control)
-
1N NaOH
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed B16-F10 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Prepare a stock solution of kojic acid (e.g., 200 µM) as a positive control.
-
Treatment: After 24 hours, replace the medium with fresh medium containing the different concentrations of this compound or kojic acid. Include a vehicle control (DMSO at the highest concentration used for the test compound). Incubate for 48-72 hours.
-
Melanin Content Measurement:
-
Data Analysis: Normalize the melanin content to the cell viability (determined by a parallel MTT assay, see Protocol 2) to account for any cytotoxic effects. Express the results as a percentage of the vehicle control.
Expected Outcome: A dose-dependent decrease in melanin content would indicate a depigmenting effect of this compound.
Protocol 2: In Vitro Keratinocyte Proliferation Assay (MTT Assay)
Rationale: To assess the effect of this compound on the proliferation of human keratinocytes (e.g., HaCaT cells or primary keratinocytes). This is relevant for understanding its potential in treating hyperproliferative skin disorders like psoriasis.
Materials:
-
Human keratinocytes (e.g., HaCaT)
-
Keratinocyte growth medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed keratinocytes in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[5]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 50 µM) for 24, 48, and 72 hours. Include a vehicle control.
-
MTT Assay:
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.[6]
-
-
Data Analysis: Express the results as a percentage of the vehicle control.
Expected Outcome: A reduction in cell proliferation would suggest an anti-proliferative effect, which is a desirable characteristic for treating psoriasis. Conversely, a stimulation of proliferation might be relevant for wound healing applications.
Protocol 3: In Vitro Keratinocyte Differentiation Assay (Western Blot for Differentiation Markers)
Rationale: To determine if this compound modulates the expression of key keratinocyte differentiation markers. Retinoids are known to influence this process, which is often dysregulated in skin diseases.
Materials:
-
Human keratinocytes
-
Keratinocyte differentiation-inducing medium (e.g., high calcium medium)
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies against keratin 1, keratin 10, involucrin, and filaggrin
-
Secondary antibodies (HRP-conjugated)
-
GAPDH or β-actin antibody (loading control)
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment: Culture keratinocytes to near confluence and then switch to a differentiation-inducing medium. Treat the cells with this compound (e.g., 1 µM) for 48-72 hours.
-
Protein Extraction: Lyse the cells with lysis buffer and determine the protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[7][8]
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Expected Outcome: Retinoids typically suppress the expression of terminal differentiation markers like keratin 1, keratin 10, and loricrin in proliferating keratinocytes.[9][10][11] Observing this pattern would suggest that this compound acts through the classical retinoid pathway.
Protocol 4: In Vivo Murine Model of Skin Inflammation
Rationale: To evaluate the topical anti-inflammatory and anti-hyperproliferative effects of this compound in a relevant animal model.
Materials:
-
Hairless mice (e.g., SKH-1) or mice with shaved dorsal skin
-
This compound
-
Vehicle for topical formulation (e.g., acetone, ethanol/propylene glycol, or a cream base)
-
Inflammatory agent (e.g., 0.1% all-trans retinoic acid to induce irritation, or imiquimod to induce a psoriasis-like phenotype)
-
Calipers for skin thickness measurement
-
Histology equipment and reagents (formalin, paraffin, H&E stain)
Procedure:
-
Acclimatization and Grouping: Acclimatize the mice for at least one week. Divide them into groups: (1) Naive control, (2) Vehicle + Inflammatory agent, (3) this compound + Inflammatory agent.
-
Topical Formulation Preparation: Prepare a topical formulation of this compound at a desired concentration (e.g., 0.025% to 0.1%) in the chosen vehicle. Ensure the compound is fully dissolved.
-
Induction of Inflammation and Treatment:
-
Apply the inflammatory agent daily to a defined area on the dorsal skin of the mice in groups 2 and 3.
-
Apply the this compound formulation or the vehicle to the same area daily, typically a few hours after the inflammatory agent.[12]
-
-
Assessment of Inflammation:
-
Visually score the skin for erythema, scaling, and edema daily.
-
Measure skin thickness using calipers.
-
-
Histological Analysis: At the end of the experiment (e.g., day 7 or 14), euthanize the mice and collect skin biopsies. Fix the biopsies in formalin, embed in paraffin, and section for H&E staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltrate.[12]
Expected Outcome: A reduction in erythema, scaling, skin thickness, and inflammatory cell infiltrate in the this compound-treated group compared to the vehicle group would indicate anti-inflammatory and anti-hyperproliferative effects.
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo evaluation of this compound.
Data Interpretation and Troubleshooting
| Assay | Potential Issue | Troubleshooting |
| Melanin Assay | High variability between wells | Ensure consistent cell seeding density. Mix cell suspension thoroughly before plating. |
| Compound precipitation in media | Prepare fresh dilutions for each experiment. Do not exceed a final DMSO concentration of 0.5%. | |
| MTT Assay | Inconsistent formazan crystal formation | Ensure complete dissolution of formazan in DMSO. Check for compound interference with the MTT reagent. |
| Western Blot | Weak or no signal for differentiation markers | Optimize antibody concentrations and incubation times. Ensure sufficient protein loading. Use positive controls. |
| In Vivo Study | Severe skin irritation in all groups | Reduce the concentration of the inflammatory agent or the test compound. |
| No significant difference between treated and vehicle groups | Increase the concentration of this compound. Extend the treatment duration. |
Conclusion
This compound presents a promising avenue for dermatological research. The protocols outlined in this guide provide a robust framework for investigating its biological activities in key areas of skin biology. By systematically evaluating its effects on melanogenesis, keratinocyte function, and inflammation, researchers can elucidate its potential as a novel therapeutic agent for a range of skin disorders. Rigorous adherence to these protocols, coupled with careful data analysis, will be instrumental in advancing our understanding of this unique retinoid and its applications in dermatology.
References
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Western blot analysis for mature keratinocytes at day 30 of differentiation. ResearchGate. Available at: [Link]
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Inhibition of retinoic acid-induced skin irritation in calorie-restricted mice. PMC. Available at: [Link]
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In situ melanin assay for MSH using mouse B16 melanoma cells in culture. PubMed. Available at: [Link]
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Expression of the markers relevant to keratinocyte differentiation verified by immunohistochemistry and western blot analysis. ResearchGate. Available at: [Link]
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Lifetime topical application of tretinoin to hairless mice. Acta Dermato-Venereologica. Available at: [Link]
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Topical and systemic effects of retinoids on horn-filled utriculus size in the rhino mouse. A model to quantify "antikeratinizing" effects of retinoids. Semantic Scholar. Available at: [Link]
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Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes. PMC. Available at: [Link]
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An in vivo experimental model for effects of topical retinoic acid in human skin. PubMed. Available at: [Link]
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Regulation of keratin expression by retinoids. PMC. Available at: [Link]
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The Biological Effects of Retinoids in the Skin. Encyclopedia MDPI. Available at: [Link]
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Regulation of Retinoid-Mediated Signaling Involved in Skin Homeostasis by RAR and RXR Agonists/Antagonists in Mouse Skin. PubMed Central. Available at: [Link]
-
RARalpha Human Retinoic Acid NHR Binding (Agonist Radioligand) Assay, Panlabs. Available at: [Link]
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Metabolism of topical retinoids and 4-oxoretinoids by mouse tail epidermis. ResearchGate. Available at: [Link]
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Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells. PMC. Available at: [Link]
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CELL PROLIFERATION AND CYTOKINE INDUCTION BY TNF-α OF PSORIATIC KERATINOCYTES ARE NOT DIFFERENT FROM NORMAL KERATINOCYTES IN VITRO. PMC. Available at: [Link]
-
Quantitative analysis of melanin content in a three-dimensional melanoma cell culture. NIH. Available at: [Link]
-
Altered Gene Expression in Acne Vulgaris Patients Treated by Oral Isotretinoin: A Preliminary Study. PMC. Available at: [Link]
-
RARalpha Human Retinoic Acid NHR Functional Agonist Coactivator LeadHunter Assay. Available at: [Link]
-
Temporal changes in gene expression in the skin of patients treated with isotretinoin provide insight into its mechanism of action. PMC. Available at: [Link]
-
Effects of Depilatory Cream Formulation and Contact Time on Mouse Skin. PubMed. Available at: [Link]
-
Integrative analysis of DNA methylation and gene expression in skin cutaneous melanoma by bioinformatic approaches. PubMed. Available at: [Link]
-
Temporal changes in gene expression in the skin of patients treated with isotretinoi provide inside into its mechanism of action. ResearchGate. Available at: [Link]
-
Gentisic Acid Stimulates Keratinocyte Proliferation through ERK1/2 Phosphorylation. Available at: [Link]
-
Regulation of melanin synthesis of B16 mouse melanoma cells by 1 alpha, 25-dihydroxyvitamin D3 and retinoic acid. PubMed. Available at: [Link]
-
Effects of Depilatory Cream Formulation and Contact Time on Mouse Skin. ResearchGate. Available at: [Link]
-
miR‐221 promotes keratinocyte proliferation and migration by targeting SOCS7 and is regulated by YB‐1. PMC. Available at: [Link]
-
Understanding Mechanisms Underlying Skin Development. News Center. Available at: [Link]
-
Antimelanogenesis Effect of Methyl Gallate through the Regulation of PI3K/Akt and MEK/ERK in B16F10 Melanoma Cells. PMC. Available at: [Link]
-
Keratinocytes Migration Promotion, Proliferation Induction, and Free Radical Injury Prevention by 3-Hydroxytirosol. PubMed Central. Available at: [Link]
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Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. PMC. Available at: [Link]
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Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media. MDPI. Available at: [Link]
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Methods for Analysis of Keratinocyte Migration. PubMed. Available at: [Link]
-
RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1. ResearchGate. Available at: [Link]
-
RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Available at: [Link]
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Stability-Indicating HPLC Method for the Determination of Mometasone Furoate, Oxymetazoline, Phenyl Ethanol and Benzalkonium Chloride in Nasal Spray Solution. ResearchGate. Available at: [Link]
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Application Notes and Protocols: Using Methyl-4-oxoretinoate in Cancer Cell Line Studies
Introduction: The Therapeutic Potential of Retinoids in Oncology
Retinoids, a class of compounds derived from vitamin A, are crucial regulators of a vast array of biological processes, including cellular proliferation, differentiation, and apoptosis.[1] Their ability to modulate these fundamental pathways has positioned them as significant agents in cancer therapy and prevention.[2][3] Methyl-4-oxoretinoate, a synthetic derivative of all-trans retinoic acid (ATRA), belongs to this promising class of molecules. It has demonstrated notable anti-carcinogenic properties, including the inhibition of ornithine decarboxylase activity, a key enzyme in cell proliferation, and the suppression of carcinogen-induced papillomas in preclinical models.[4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective use of this compound in cancer cell line studies. We will delve into its core mechanism of action, provide detailed, field-proven protocols for its application in vitro, and offer insights into expected outcomes and data interpretation. The methodologies described herein are designed as self-validating systems to ensure scientific rigor and reproducibility.
Mechanism of Action: Modulating the Retinoid Signaling Pathway
This compound exerts its biological effects primarily by engaging the canonical retinoid signaling pathway. Understanding this pathway is critical to designing experiments and interpreting results.
The compound, like its parent molecule ATRA, acts as a ligand for nuclear receptors.[6] Intracellularly, it is shuttled to the nucleus where it binds to two main families of receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[1] These receptors form heterodimers (RAR-RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[6] This binding event recruits co-activator or co-repressor proteins, thereby modulating the transcription of genes involved in critical cellular decisions.
The primary outcomes of this compound-induced gene regulation in cancer cells are:
-
Induction of Apoptosis: Activation of the retinoid pathway can upregulate pro-apoptotic proteins like Bax and caspases while downregulating anti-apoptotic proteins such as Bcl-2, ultimately leading to programmed cell death.[7][8]
-
Cell Cycle Arrest: Retinoid signaling can halt the cell cycle, often at the G1 or G2/M phase, by modulating the expression of key cell cycle regulators like cyclins, cyclin-dependent kinases (CDKs), and inhibitors like p21 and p27.[9][10]
-
Induction of Differentiation: In certain cancer types, such as leukemia, retinoids can force malignant cells to differentiate into mature, non-proliferating cells.[2]
Caption: Retinoid signaling pathway activated by this compound.
Protocols for In Vitro Cancer Cell Line Studies
Scientific rigor begins with meticulous preparation and standardized procedures. The following protocols provide a robust foundation for investigating this compound.
Preparation of Stock Solutions
The accuracy of in vitro experiments hinges on the correct preparation and storage of the test compound. Retinoids can be sensitive to light, air, and improper storage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade (sterile)
-
Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil
-
Calibrated pipettes
Protocol:
-
Causality: DMSO is the recommended solvent due to its ability to dissolve a wide range of organic molecules and its miscibility with cell culture media.[11] However, it is cytotoxic at higher concentrations.
-
In a sterile environment (e.g., a biosafety cabinet), prepare a high-concentration stock solution, typically 10-50 mM, of this compound in DMSO. This minimizes the volume of solvent added to the final cell culture, keeping the final DMSO concentration below 0.5% (ideally ≤0.1%) to avoid solvent-induced artifacts.[12]
-
Ensure the compound is fully dissolved. If necessary, gentle warming in a 37°C water bath or brief vortexing can be applied.[12]
-
Aliquot the stock solution into small, single-use volumes in amber tubes to protect from light and prevent repeated freeze-thaw cycles, which can degrade the compound.[13]
-
Store aliquots at -20°C or -80°C for long-term stability.
Determining Optimal Working Concentration: Dose-Response Cytotoxicity Assay
Before investigating specific mechanisms, it is essential to determine the concentration range over which this compound affects cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere and resume logarithmic growth overnight.[15]
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium from your stock solution. A typical concentration range to screen is 0.1 µM to 100 µM.
-
Controls (Critical for Validation):
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.1%). This ensures that any observed effect is not due to the solvent.[16]
-
-
Treatment: Carefully remove the old medium and add 100 µL of the medium containing the various concentrations of this compound or controls to the appropriate wells.
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours), which should be chosen based on the cell line's doubling time and the experimental goals.[17]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[18]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well. Gently pipette or place on a shaker to fully dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
Caption: Experimental workflow for a dose-response cytotoxicity (MTT) assay.
Protocol for Apoptosis Assessment via Annexin V/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes, thus identifying late apoptotic and necrotic cells.[18]
Materials:
-
Cells treated with this compound (at IC50 and 2x IC50 concentrations) and controls.
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
Protocol:
-
Cell Treatment: Culture and treat cells in 6-well plates with the desired concentrations of this compound (determined from the MTT assay) for the chosen duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach using trypsin, neutralize, and combine with the supernatant containing the floating cells to ensure all apoptotic cells are collected.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes. This step is crucial to remove any interfering media components.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. The dark condition is necessary to prevent photobleaching of the fluorochromes.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V(-) / PI(-): Live cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+): Necrotic cells (often due to membrane rupture)
-
Application Data and Expected Outcomes
The effects of retinoids can be cell-type specific. While extensive data specifically for this compound across numerous cell lines is emerging, data from structurally and functionally similar retinoids can provide valuable context.
| Cancer Cell Line | Compound Class | Assay | Key Findings (IC50 / Effect) | Exposure Time (h) |
| LoVo (Colon Cancer) | Terpenoid (Methyl Sartortuoate) | Annexin V/PI | Significant apoptosis at 10-50 µM | 24 |
| RKO (Colon Cancer) | Terpenoid (Methyl Sartortuoate) | Western Blot | G2/M Arrest; ↑p53, ↑Bax, ↓Bcl-2 | 24 |
| 4T1 (Breast Cancer) | Peptide (Melittin) | MTT | IC50 ≈ 32 µg/mL | 72 |
| HepG2 (Hepatoma) | Peptide (Melittin) | MTT | Dose-dependent suppression of viability | 24, 48, 72 |
| HOS (Osteosarcoma) | Coumarin (Daphnoretin) | MTT | IC50 = 3.89 µM | 72 |
| HOS (Osteosarcoma) | Flow Cytometry | G2/M phase arrest | 48 |
This table summarizes data from related compounds to provide a reference for expected outcomes. Researchers should establish these parameters specifically for this compound in their cell line of interest.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Media | Poor solubility; stock concentration too high. | Prepare a fresh stock solution. Consider gentle warming (37°C) or sonication to aid dissolution.[12] Ensure the final concentration does not exceed the compound's aqueous solubility. For highly insoluble compounds, complexing with BSA may be an option.[11] |
| High Viability in Vehicle Control | DMSO concentration is too high, causing toxicity. | Ensure the final DMSO concentration in the culture medium is <0.5%, and preferably ≤0.1%.[13] Re-calculate dilutions if necessary. |
| Inconsistent Results Between Replicates | Uneven cell seeding; edge effects in 96-well plates; pipetting errors. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. Use calibrated pipettes and practice consistent technique. |
| No Effect Observed at High Concentrations | Cell line is resistant; compound has degraded; insufficient incubation time. | Confirm compound integrity and storage conditions. Test on a known sensitive cell line if available. Increase the incubation time based on the cell doubling time. Consider combination therapies to overcome resistance.[2][3] |
References
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Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers. (2023). Cancer Gene Therapy. Available at: [Link]
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The pathogenic role of retinoid nuclear receptor signaling in cancer and metabolic syndromes. (2024). Journal of Experimental Medicine. Available at: [Link]
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Retinoid Pathway and Cancer Therapeutics. (2010). Current Pharmaceutical Design. Available at: [Link]
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Current Role and Future Directions of the Retinoic Acid Pathway in Cancer Prevention and Treatment. (2013). Clinical Cancer Research. Available at: [Link]
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Retinoids, retinoic acid receptors, and cancer. (2014). Annual Review of Nutrition. Available at: [Link]
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The anti-tumour effect of Mel and its role in autophagy in human hepatocellular carcinoma cells. (2019). American Journal of Translational Research. Available at: [Link]
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Targeting the Mevalonate Pathway in Cancer. (2020). Cancers. Available at: [Link]
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Methyl Sartortuoate Inhibits Colon Cancer Cell Growth by Inducing Apoptosis and G2/M-Phase Arrest. (2017). Marine Drugs. Available at: [Link]
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Cancer Chemopreventive 3-substituted-4-oxoretinoic Acids. (1994). Journal of Medicinal Chemistry. Available at: [Link]
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This compound. (N/A). MedChemExpress. Available at: [Link]
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Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines. (2021). International Journal of Molecular Sciences. Available at: [Link]
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The Mevalonate Pathway, a Metabolic Target in Cancer Therapy. (2021). Frontiers in Oncology. Available at: [Link]
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Daphnoretin Induces Cell Cycle Arrest and Apoptosis in Human Osteosarcoma (HOS) Cells. (2012). Molecules. Available at: [Link]
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Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. (2020). Scientific Reports. Available at: [Link]
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USC Researchers Determine Mechanism Of Action Of Chemotherapy Drug. (2005). ScienceDaily. Available at: [Link]
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Recent progress in DNA methyltransferase inhibitors as anticancer agents. (2021). Frontiers in Pharmacology. Available at: [Link]
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MITF links differentiation with cell cycle arrest in melanocytes by transcriptional activation of INK4A. (2005). Genes & Development. Available at: [Link]
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Vitamins in cell culture media: Stability and stabilization strategies. (2019). Computational and Structural Biotechnology Journal. Available at: [Link]
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Signaling pathways in cancer metabolism: mechanisms and therapeutic targets. (2023). Signal Transduction and Targeted Therapy. Available at: [Link]
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4-methylcatechol-Induced Oxidative Stress Induces Intrinsic Apoptotic Pathway in Metastatic Melanoma Cells. (2012). PLoS ONE. Available at: [Link]
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The Role of mTOR Signaling as a Therapeutic Target in Cancer. (2021). International Journal of Molecular Sciences. Available at: [Link]
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Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (N/A). Emulate. Available at: [Link]
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Cell cycle arrest – Knowledge and References. (N/A). Taylor & Francis. Available at: [Link]
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Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin—A Flavonoid with Therapeutic Potential. (2022). International Journal of Molecular Sciences. Available at: [Link]
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The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis. (2023). Frontiers in Oncology. Available at: [Link]
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Individual and Combined Treatments with Methylated Resveratrol Analogue DMU-214 and Gefitinib Inhibit Tongue Cancer Cells Growth via Apoptosis Induction and EGFR Inhibition. (2021). International Journal of Molecular Sciences. Available at: [Link]
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N-methylpurine DNA glycosylase inhibits p53-mediated cell cycle arrest and coordinates with p53 to determine sensitivity to alkylating agents. (2016). Cell Death & Disease. Available at: [Link]
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Methyl vanillate for inhibiting the proliferation, migration, and epithelial-mesenchymal transition of ovarian cancer cells via the ZEB2/Snail signaling pathway. (2023). Translational Cancer Research. Available at: [Link]
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Drug Assays | DOSE RESPONSE CURVES | Cell Viability Assay | Full Video. (2025). YouTube. Available at: [Link]
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Apoptotic Effects of Melittin on 4T1 Breast Cancer Cell Line is associated with Up Regulation of Mfn1 and Drp1 mRNA Expression. (2020). Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
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Anti-tumor Properties of cis-Resveratrol Methylated Analogues in Metastatic Mouse Melanoma Cells. (2014). Anticancer Research. Available at: [Link]
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Supporting Information. (N/A). CDC Stacks. Available at: [Link]
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Methylene Blue Metabolic Therapy Restrains In Vivo Ovarian Tumor Growth. (2024). Cancers. Available at: [Link]
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Retinoic acid stability in stem cell cultures. (2012). In Vitro Cellular & Developmental Biology - Animal. Available at: [Link]
- Process for the preparation of methyl 4-oxobutyrate and its methanol addition products. (1991). Google Patents.
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Comparison of Comet assay dose-response for ethyl methanesulfonate using freshly prepared versus cryopreserved tissues. (2012). Environmental and Molecular Mutagenesis. Available at: [Link]
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Molnupiravir Metabolite--N4 -hydroxycytidine Causes Cytotoxicity and DNA Damage in Mammalian Cells in vitro. (2022). Asian Medical Journal and Alternative Medicine. Available at: [Link]
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2-methyl-4-hydroxyquinoline. (N/A). Organic Syntheses Procedure. Available at: [Link]
- Synthesis method of 4-methyl-3-oxo-valeronitrile. (2021). Google Patents.
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Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Methyl-4-oxoretinoate
Welcome to the technical support center for Methyl-4-oxoretinoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a lipophilic molecule, this compound, like many retinoids, presents significant hurdles in aqueous-based formulations, impacting bioavailability and experimental reproducibility.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these issues effectively.
Understanding the Challenge: Physicochemical Properties of this compound
This compound is a derivative of retinoic acid.[2] Retinoids are characterized by a β-ionone ring and a polyunsaturated side chain, contributing to their hydrophobic nature and consequently, poor water solubility.[1] While specific solubility data for this compound is not extensively published, data for the related compound, Methyl 13-cis-4-oxoretinoate, indicates it is sparingly soluble in acetonitrile and chloroform, suggesting very low aqueous solubility.[2] For context, the aqueous solubility of tretinoin (all-trans retinoic acid) is extremely low.[3] This inherent hydrophobicity is the primary obstacle to achieving desired concentrations in aqueous media for various experimental and therapeutic applications.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are my initial options?
A1: Direct dissolution of this compound in aqueous buffers is often unsuccessful. The first step is typically to create a concentrated stock solution in a water-miscible organic solvent. Common choices include dimethyl sulfoxide (DMSO) or ethanol.[4][5] However, be mindful that the final concentration of the organic solvent in your aqueous medium should be kept low, as high concentrations can be toxic to cells or affect the stability of your formulation.
Q2: What are the most common strategies for significantly improving the aqueous solubility of retinoids like this compound?
A2: For substantial and stable increases in aqueous solubility, several advanced formulation strategies are employed:
-
Co-solvents: Utilizing a mixture of water and a water-miscible organic solvent to increase the solubility of a hydrophobic drug.[4][5]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming inclusion complexes with enhanced aqueous solubility.[3][6][7]
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate lipophilic drugs within the bilayer.[8][9][10][11]
-
Nanoparticles: Encapsulating the drug within a polymeric matrix to form nanoparticles can improve its solubility and dissolution rate.[1][12][13]
Q3: How do I choose the best solubilization method for my specific application?
A3: The choice of method depends on several factors:
-
Intended Use: For in vitro cell-based assays, a simple co-solvent system or cyclodextrin complexation might be sufficient. For in vivo studies or therapeutic applications, more advanced formulations like liposomes or nanoparticles are often preferred for their biocompatibility and potential for targeted delivery.
-
Required Concentration: The desired final concentration of this compound will influence the choice of method, as each has different solubilization capacities.
-
Stability Requirements: Some methods, like encapsulation in cyclodextrins or nanoparticles, can also protect the retinoid from degradation.[6][7]
-
Regulatory Considerations: For drug development professionals, the regulatory acceptance of excipients is a critical factor.
Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols for the most effective methods to enhance the aqueous solubility of this compound.
Method 1: Co-Solvent System
This is the most straightforward approach for initial experiments.
Troubleshooting:
-
Precipitation upon dilution: If the compound precipitates when the stock solution is added to the aqueous medium, try a slower addition rate with vigorous stirring. You can also slightly increase the proportion of the organic co-solvent, but be mindful of its final concentration.
-
Cell toxicity: If you observe cellular toxicity, it may be due to the organic solvent. Reduce the final concentration of the co-solvent in your culture medium or consider an alternative solvent.
Protocol for Preparing a Solubilized Solution using a Co-solvent:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of this compound.
-
Dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol) to create a high-concentration stock solution.
-
-
Dilution into Aqueous Medium:
-
While vortexing or stirring the aqueous buffer, slowly add the desired volume of the this compound stock solution.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Method 2: Cyclodextrin Complexation
Cyclodextrins are effective solubilizing agents for many hydrophobic compounds.[3][6][7]
Troubleshooting:
-
Incomplete dissolution: If the complex does not fully dissolve, you may need to increase the molar ratio of cyclodextrin to the drug. Heating the mixture slightly can also aid in complex formation and dissolution.
-
Complex dissociation: Upon dilution, the complex may dissociate, leading to precipitation. It's important to determine the stability of the complex at the final concentration.
Experimental Workflow for Cyclodextrin Complexation
graph TD { A[Weigh this compound and Cyclodextrin] --> B{Prepare Aqueous Cyclodextrin Solution}; B --> C{Add this compound to Solution}; C --> D{Stir/Sonicate Mixture}; D --> E{Equilibrate}; E --> F[Filter to Remove Undissolved Compound]; F --> G[Analyze Supernatant for Concentration]; }
Caption: Workflow for preparing a cyclodextrin inclusion complex.Protocol for Phase Solubility Study to Determine Optimal Cyclodextrin Concentration: [14][15][16]
-
Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).
-
Add an excess amount of this compound to each solution.
-
Shake the vials at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter the solutions to remove the undissolved drug.
-
Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method like HPLC-UV.[17][18][19][20]
-
Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to determine the type of complex formed and the stoichiometry.
Method 3: Liposomal Formulation
Liposomes are an excellent choice for improving the solubility and bioavailability of lipophilic drugs.[8][9][10][11] The thin-film hydration method is a common laboratory-scale technique.[8][9][10][11]
Troubleshooting:
-
Low encapsulation efficiency: Ensure the lipid film is thin and evenly distributed. The hydration temperature should be above the phase transition temperature of the lipids used.
-
Large and heterogeneous vesicle size: After hydration, sonicate or extrude the liposome suspension to obtain a more uniform size distribution.
Experimental Workflow for Liposome Preparation
graph TD { A[Dissolve Lipids and Drug in Organic Solvent] --> B{Evaporate Solvent to Form Thin Film}; B --> C{Hydrate Film with Aqueous Buffer}; C --> D{Sonication/Extrusion for Size Reduction}; D --> E[Remove Unencapsulated Drug]; E --> F[Characterize Liposomes]; }
Caption: Thin-film hydration method for liposome preparation.Protocol for Preparing Liposomes by Thin-Film Hydration: [8][9][10][11][21][22]
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., a mixture of a phospholipid like phosphatidylcholine and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
-
Hydration:
-
Add an aqueous buffer to the flask.
-
Rotate the flask at a temperature above the phase transition temperature of the lipids to hydrate the film and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform liposomes (unilamellar vesicles), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size.
-
-
Purification:
-
Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Method 4: Nanoparticle Formulation
Polymeric nanoparticles can effectively encapsulate hydrophobic drugs, enhancing their aqueous dispersibility.[1][12][13] The emulsion-solvent evaporation method is a widely used technique.[12][13][23][24]
Troubleshooting:
-
Large particle size and broad size distribution: Adjust the sonication power and time, or the stirring speed during emulsification. The type and concentration of the stabilizer are also critical.
-
Low drug encapsulation efficiency: The choice of organic solvent and the polymer-to-drug ratio can significantly impact encapsulation efficiency.
Experimental Workflow for Nanoparticle Preparation
graph TD { A[Dissolve Polymer and Drug in Organic Solvent] --> B{Emulsify in Aqueous Stabilizer Solution}; B --> C{Evaporate Organic Solvent}; C --> D[Collect Nanoparticles by Centrifugation]; D --> E{Wash and Resuspend Nanoparticles}; E --> F[Characterize Nanoparticles]; }
Caption: Emulsion-solvent evaporation method for nanoparticle preparation.Protocol for Preparing Nanoparticles by Emulsion-Solvent Evaporation: [12][13][23][24]
-
Organic Phase Preparation:
-
Dissolve a biodegradable polymer (e.g., PLGA) and this compound in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Emulsification:
-
Add the organic phase to an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA).
-
Homogenize the mixture using high-speed stirring or sonication to form an oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion continuously to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Collection and Purification:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove the excess stabilizer and unencapsulated drug.
-
Resuspend the nanoparticles in the desired aqueous medium.
-
Data Summary and Comparison of Methods
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Co-solvents | Increasing the polarity of the solvent system.[4][5] | Simple, quick, and inexpensive. | Limited solubilization capacity, potential for precipitation upon dilution, solvent toxicity. | Initial in vitro screening, analytical standard preparation. |
| Cyclodextrins | Encapsulation of the hydrophobic drug within the cyclodextrin cavity.[3][6][7] | Significant increase in solubility, can enhance stability.[6][7] | Can alter drug permeability, potential for competitive inhibition by other molecules. | Oral and parenteral formulations, cell culture experiments. |
| Liposomes | Entrapment of the drug within a lipid bilayer vesicle.[8][9][10][11] | High drug loading for lipophilic drugs, biocompatible, can provide sustained release. | More complex preparation, potential for stability issues (e.g., leakage). | Drug delivery systems for in vivo applications, topical formulations.[21][22] |
| Nanoparticles | Encapsulation of the drug within a polymeric matrix.[1][12][13] | High stability, controlled release, potential for surface modification for targeting. | Complex preparation and characterization, potential for polymer-related toxicity. | Advanced drug delivery systems, long-acting injectables. |
References
-
Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Mora-Huertas, C. E., Fessi, H., & Elaissari, A. (2010). Single Emulsion-Solvent Evaporation Technique and Modifications for the Preparation of Pharmaceutical Polymeric Nanoparticles. Bentham Science Publishers. [Link]
- Daraee, H., Etemadi, A., Kouhi, M., Alimirzalu, S., & Akbarzadeh, A. (2016). 2. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization.
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Emulsion solvent evaporation: Significance and symbolism. (2025). In ScienceDirect. Elsevier. [Link]
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Thin-Film Hydration Method for Liposome Preparation. (n.d.). CD Formulation. Retrieved January 12, 2026, from [Link]
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Montenegro, L., Campisi, A., Sarpietro, M. G., Carbone, C., & Acquaviva, R. (2022). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Pharmaceutics, 14(3), 543. [Link]
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Landfester, K. (2013). Recent Advances in the Emulsion Solvent Evaporation Technique for the Preparation of Nanoparticles and Nanocapsules. In K. Park (Ed.), Controlled Release Society. [Link]
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Loftsson, T., & Jarho, P. (2005). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]
-
O'Donnell, P. B., & McGinity, J. W. (1997). Preparation and characterisation of nanoparticles containing ketoprofen and acrylic polymers prepared by emulsion solvent evaporation method. Journal of Microencapsulation, 14(6), 725-737. [Link]
-
Ramirez-Hincapie, S., et al. (2020). PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters. Polymers, 12(2), 275. [Link]
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D'Avanzo, N., et al. (2021). Dexamethasone Loaded Liposomes by Thin-Film Hydration and Microfluidic Procedures: Formulation Challenges. MDPI. [Link]
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Aiassa, V., Zoppi, A., Longhi, M. R., & Garnero, C. (2013). Characterization, inclusion mode, phase-solubility and in vitro release studies of inclusion binary complexes with cyclodextrins. CONICET. [Link]
-
Abdel-Hafez, S. M., Hathout, R. M., & Sammour, O. A. (2016). Tretinoin-loaded liposomal formulations: from lab to comparative clinical study in acne patients. Taylor & Francis Online. [Link]
-
“Preparation and Evaluation of Tretinoin and Salicylic Acid Containing Liposomal Cream Formulation”. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
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Nicolescu, C., Aramă, C., Nedelcu, A., & Monciu, C. M. (2010). PHASE SOLUBILITY STUDIES OF THE INCLUSION COMPLEXES OF REPAGLINIDE WITH β-CYCLODEXTRIN AND β-CYCLODEXTRIN DERIVATIVES. Farmacia Journal, 58(5). [Link]
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Tomi, M., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PMC. [Link]
-
Loftsson, T., & Jarho, P. (2017). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. ResearchGate. [Link]
-
Markwalter, C. E., Pagels, R. F., Wilson, B. K., Ristroph, K. D., & Prud'homme, R. K. (2022). Encapsulation Of Hydrophobic & Hydrophilic Compounds In Polymeric Nanoparticles l Protocol Preview. YouTube. [Link]
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Zhang, H., et al. (2014). Preparing amorphous hydrophobic drug nanoparticles by nanoporous membrane extrusion. Nanomedicine: Nanotechnology, Biology and Medicine, 10(3), 635-643. [Link]
- WO2015097317A1 - Method for preparing liposomes of retinaldehyde or other precursors of retinoic acid and product thus obtained. (2015).
-
Xia, H. J., et al. (2014). Retinoic acid liposome-hydrogel: preparation, penetration through mouse skin and induction of F9 mouse teratocarcinoma stem cells differentiation. Brazilian Journal of Pharmaceutical Sciences, 50(1), 119-128. [Link]
- US20160310400A1 - Method for preparing liposomes of retinaldehyde or other precursors of retinoic acid and product thus obtained. (2016).
-
What is the best preparation protocol for simultaneous encapsulation of both hydrophilic and hydrophobic drugs in PLGA-PEG nanoparticles (NPs)? (2014). ResearchGate. [Link]
-
Fathalla, Z., et al. (2024). Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation. MDPI. [Link]
-
Mistry, J. (2018). FutForm WP4 – D4.1 - Standardized protocols for the formulation of nanoparticles with defined properties. FutForm. [Link]
-
Nanoparticle Formulation for Hydrophilic & Hydrophobic Drugs. (2025). ResearchGate. [Link]
-
Monti, D., et al. (2007). Photostability and solubility improvement of β-cyclodextrin-included tretinoin. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 57(1-4), 313-318. [Link]
-
Stabilization of All-trans-retinol by Cyclodextrins: A Comparative Study Using HPLC and Fluorescence Spectroscopy. (2025). ResearchGate. [Link]
-
García-Sánchez, M. J., et al. (2001). Analytical applications of retinoid-cyclodextrin inclusion complexes. 1. Characterization of a retinal-beta-cyclodextrin complex. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 841-851. [Link]
-
Wang, J., et al. (2018). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. PMC. [Link]
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03 January 2026 AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Simultaneous determina. (2026). AperTO. [Link]
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Ahmed, N. R. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link]
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Byrne, F. P., et al. (2018). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. [Link]
-
De-Oliveira, G., & Gabani, R. (2015). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. PMC. [Link]
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qualitative and quantitative analysis of fenvalerate, and methyl parathion pesticides in mango and grapes collected by hplc method. (n.d.). IJSIT. [Link]
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Patel, J. R., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC. [Link]
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Temperature and cosolvent composition effects in the solubility of methylparaben in acetonitrile + water mixtures. (2019). ResearchGate. [Link]
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- 9. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
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- 12. benthamscience.com [benthamscience.com]
- 13. Emulsion solvent evaporation: Significance and symbolism [wisdomlib.org]
- 14. farmaciajournal.com [farmaciajournal.com]
- 15. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijsit.com [ijsit.com]
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- 24. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues with Methyl-4-oxoretinoate in cell culture media
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with Methyl-4-oxoretinoate in cell culture media. Leveraging established principles of retinoid chemistry and cell culture best practices, this document offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and reproducibility of your experiments.
I. Understanding the Challenge: The Inherent Instability of Retinoids
This compound belongs to the retinoid family, a class of compounds notoriously sensitive to their environment. Their conjugated double bond system, responsible for their biological activity, is also the source of their instability. Degradation can occur through several mechanisms, primarily oxidation, isomerization, and photodegradation, all of which are relevant in a typical cell culture setting.
The aqueous environment of cell culture media presents a significant challenge for the stability of hydrophobic molecules like this compound. Without protective measures, the compound can rapidly degrade or isomerize, leading to a loss of potency and inconsistent experimental outcomes. Furthermore, the presence of various components in the media, such as metal ions and riboflavin, can potentially catalyze degradation reactions, especially under light exposure.
II. Frequently Asked Questions (FAQs)
Here we address common questions and concerns regarding the use of this compound in cell culture.
Q1: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results are a hallmark of compound instability. Several factors could be at play:
-
Degradation of Stock Solution: Repeated freeze-thaw cycles or improper storage of your DMSO stock can lead to gradual degradation.[1] It is crucial to aliquot your stock solution into single-use volumes.
-
Instability in Culture Media: this compound, like other retinoids, is unstable in aqueous solutions.[2] Its half-life in your specific cell culture medium could be shorter than your experimental timeframe.
-
Photodegradation: Exposure to light, especially UV and blue light, can rapidly degrade retinoids.[2] All manipulations should be performed under subdued or yellow light.
-
Variable Serum Concentration: If you are using serum, lot-to-lot variability can affect the stability of the compound, as serum proteins play a crucial role in stabilization.
Q2: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What should I do?
Precipitation indicates that the compound's solubility limit in the medium has been exceeded. Here’s how to troubleshoot this:
-
Ensure Complete Dissolution of Stock: Visually inspect your DMSO stock to ensure there are no particulates before diluting it into the medium. Gentle warming in a 37°C water bath can aid dissolution, but prolonged heating should be avoided.[1]
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your experiment.
-
Optimize the Dilution Process: Add the stock solution to pre-warmed media while gently mixing. Avoid vigorous vortexing, which can promote precipitation.
-
Consider a Different Solvent: While DMSO is common, ethanol can be an alternative. However, always perform a vehicle control to assess cell toxicity at the final solvent concentration.[1]
Q3: Can I use this compound in serum-free media?
Working with retinoids in serum-free media is challenging due to their inherent instability in the absence of protein binding.[2] Studies have shown that the recovery of retinoids like all-trans-retinoic acid (atRA) is significantly lower in serum-free conditions compared to serum-containing media.[2][3] If your experimental design necessitates serum-free conditions, consider the following:
-
Supplement with Bovine Serum Albumin (BSA): Adding purified BSA (fatty acid-free) can help stabilize the retinoid in the medium.[3]
-
Frequent Media Changes: Replenishing the media with freshly prepared this compound at regular intervals can help maintain a more consistent concentration.
-
Empirical Validation: It is critical to empirically determine the stability of this compound in your specific serum-free formulation.
Q4: How should I store my this compound?
Proper storage is critical to maintaining the integrity of the compound.
-
Powder: Store the solid compound at -20°C in a desiccator, protected from light.
-
Stock Solutions: Prepare stock solutions in an organic solvent like DMSO. Aliquot into single-use, light-protected vials and store at -80°C.[2] Under these conditions, retinoid stock solutions are generally stable for several months.[1]
III. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Cellular Response | 1. Degraded compound (stock or in media). | • Prepare fresh stock solutions and working solutions for each experiment. • Minimize light exposure during all steps. • Perform a stability test of the compound in your media over your experimental time course. |
| 2. Insufficient cellular uptake. | • Ensure the final DMSO concentration is optimal and non-toxic (typically ≤ 0.1%). • If using serum-free media, consider adding BSA to improve solubility and availability. | |
| High Cell Death in Treated Wells | 1. Cytotoxicity of the compound. | • Perform a dose-response curve to determine the optimal non-toxic concentration range. |
| 2. Vehicle (DMSO) toxicity. | • Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically ≤ 0.1%). • Always include a vehicle-only control.[1] | |
| Inconsistent Results Between Experiments | 1. Inconsistent handling procedures. | • Standardize all handling procedures, especially regarding light exposure and timing of media changes. |
| 2. Variability in cell culture conditions. | • Maintain consistent cell passage numbers and seeding densities. • Use the same lot of serum if possible, or pre-test new lots. | |
| 3. Repeated freeze-thaw of stock solution. | • Aliquot stock solutions into single-use volumes to avoid degradation.[1] |
IV. Experimental Protocols
Here are detailed protocols for the proper handling and use of this compound in cell culture experiments.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
37°C water bath
Procedure:
-
Work in Subdued Light: Perform all steps under yellow light or in a darkened room to prevent photodegradation.[4]
-
Calculate Required Mass: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mM).
-
Weighing: Accurately weigh the powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of sterile DMSO. Vortex thoroughly.
-
Gentle Warming (if necessary): If the compound does not fully dissolve, incubate in a 37°C water bath for 10-15 minutes, followed by vortexing. Avoid prolonged heating.[1]
-
Aliquoting: Once fully dissolved, aliquot the stock solution into single-use, amber tubes.
-
Storage: Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solution and Cell Treatment
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the stock solution at room temperature, protected from light.
-
Dilution: In a sterile conical tube, add the required volume of the stock solution to the pre-warmed cell culture medium to achieve the final desired concentration. Mix gently by inverting the tube or pipetting up and down.
-
Immediate Use: Use the freshly prepared working solution immediately. Do not store diluted retinoid solutions in aqueous media.[2]
-
Cell Treatment: Remove the old medium from your cell cultures and replace it with the medium containing this compound. Include appropriate controls (e.g., vehicle-only).
-
Incubation: Return the cells to the incubator. For long-term experiments, consider replacing the medium with a freshly prepared working solution every 24 hours to maintain a consistent concentration of the active compound.
V. Visualization of Key Concepts
To aid in understanding the critical aspects of working with this compound, the following diagrams illustrate important workflows and concepts.
Caption: Workflow for preparing and using this compound.
Caption: Factors influencing this compound stability.
VI. Concluding Remarks
The successful use of this compound in cell culture hinges on a thorough understanding of its inherent instabilities and the implementation of meticulous handling procedures. By controlling for factors such as light exposure, temperature, and the composition of the culture medium, researchers can significantly improve the reliability and reproducibility of their experiments. This guide provides a comprehensive framework for troubleshooting common issues and implementing best practices. When in doubt, preparing fresh solutions and including appropriate controls are the most effective strategies to ensure the integrity of your results.
VII. References
-
Kane, M. A. (2018). Quantification of Endogenous Retinoids. In Methods in Molecular Biology (Vol. 1671, pp. 23–42). Humana Press, New York, NY. Available at: [Link].
-
Why Your Retinoid Isn't Working. Liberty Women's Health. (2022, July 16). Available at: [Link].
-
Zhong, M., & Isoherranen, N. (2019). Analysis of Vitamin A and Retinoids in Biological Matrices. In Methods in Enzymology (Vol. 623, pp. 239–262). Academic Press. Available at: [Link].
-
How to dissolve all-trans retinoic acid? ResearchGate. (2016, February 28). Available at: [Link].
-
Faria, T. N., et al. (2010). Metabolism and Regulation of Gene Expression by 4-Oxoretinol versus All-trans Retinoic Acid in Normal Human Mammary Epithelial Cells. Journal of Cellular Physiology, 223(2), 477–487. Available at: [Link].
-
Sharow, K. A., Temkin, B., & Asson-Batres, M. A. (2012). Retinoic acid stability in stem cell cultures. The International Journal of Developmental Biology, 56(4), 273–278. Available at: [Link].
Sources
Technical Support Center: Experimental Integrity of Methyl-4-oxoretinoate
Welcome to the technical support center for Methyl-4-oxoretinoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this retinoid. As a Senior Application Scientist, my goal is to synthesize established scientific principles with practical, field-proven insights to ensure the integrity and reproducibility of your results.
This compound, like all retinoids, is a highly sensitive molecule. Its polyunsaturated structure makes it susceptible to degradation from various environmental factors, which can significantly impact experimental outcomes.[1][2][3] This guide will provide you with the necessary knowledge to mitigate these challenges.
Core Principles of Retinoid Stability
Retinoids are notoriously unstable, and their degradation is primarily driven by three factors: light, oxygen, and heat.[3][4] These factors can induce a cascade of chemical reactions including isomerization, photooxidation, and thermal decomposition, leading to a loss of potency and the formation of unwanted byproducts.[5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound in a practical question-and-answer format.
Question 1: My this compound solution has changed color (e.g., from colorless/pale yellow to a deeper yellow/brown). What does this indicate and how can I prevent it?
Answer: A color change in your this compound solution is a strong indicator of degradation. This is often due to oxidation and the formation of various degradation products.[6] Retinoids are prone to oxidation due to their conjugated double bond system.[7]
Causality and Prevention:
-
Oxygen Exposure: The primary culprit is often dissolved oxygen in your solvent or exposure to air.
-
Solution: Always use solvents that have been de-gassed by methods such as sparging with an inert gas (e.g., argon or nitrogen) or through freeze-pump-thaw cycles. When preparing and handling solutions, work under a gentle stream of inert gas.
-
-
Light Exposure: Photodegradation can also lead to color changes.[5]
-
Impurities in Solvent: Peroxides in certain solvents (e.g., older ethers) can accelerate oxidation.
-
Solution: Use fresh, high-purity, HPLC-grade solvents. Test for peroxides in solvents like THF or dioxane before use.
-
Question 2: I'm observing inconsistent results in my cell-based assays. Could degradation of my this compound stock be the cause?
Answer: Absolutely. Inconsistent biological activity is a classic sign of compound degradation. The degradation products of retinoids may have reduced or altered biological activity, or in some cases, even cytotoxic effects.[5]
Causality and Prevention:
-
Improper Storage: Storing stock solutions at inappropriate temperatures or for extended periods can lead to significant degradation.
-
Solution: Store powdered this compound at -20°C for long-term storage. Once dissolved, store stock solutions at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce more dissolved oxygen and moisture, accelerating degradation.
-
Solution: As mentioned above, preparing single-use aliquots is the most effective strategy to avoid this.
-
-
Degradation in Culture Media: The aqueous, oxygen-rich environment of cell culture media at 37°C can rapidly degrade retinoids.
-
Solution: Prepare fresh dilutions of this compound in media immediately before treating your cells. Avoid pre-incubating the compound in media for extended periods.
-
Question 3: My HPLC analysis shows multiple peaks when I'm expecting a single peak for pure this compound. What's happening?
Answer: The appearance of multiple peaks on your chromatogram strongly suggests the presence of isomers or degradation products.[5] Retinoids can undergo isomerization (e.g., from all-trans to various cis isomers) when exposed to light and heat.[5]
Causality and Prevention:
-
Photoisomerization: Exposure to light, especially UV light from laboratory lighting or sunlight, can cause the formation of various geometric isomers.[5]
-
Solution: During sample preparation for HPLC, work under low light conditions. Use amber HPLC vials or vials wrapped in foil.[8]
-
-
Thermal Degradation: High temperatures during sample processing or in the HPLC autosampler can cause degradation.
-
Solution: Keep your samples on ice or in a cooled autosampler set to a low temperature (e.g., 4°C) while waiting for injection.
-
-
Acidic Conditions: Some retinoids are known to degrade under acidic conditions.[11]
-
Solution: Be mindful of the pH of your mobile phase and sample diluent. If possible, maintain a neutral pH.
-
Question 4: How can I proactively enhance the stability of my this compound solutions during my experiments?
Answer: Incorporating antioxidants into your experimental workflow can significantly improve the stability of retinoids.[9]
Causality and Prevention:
-
Oxidative Stress: The inherent reactivity of retinoids with oxygen is a primary degradation pathway.[7]
-
Solution: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to your stock solutions.[4][9] A typical concentration for BHT is 0.5 mg/mL.[4] However, always run a control experiment to ensure the antioxidant itself does not interfere with your assay.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended long-term storage for solid this compound?
A: Solid this compound should be stored as a powder at -20°C. The container should be tightly sealed to prevent moisture and oxygen ingress.
Q: What is the best way to store this compound once it's in solution?
A: For optimal stability, solutions of this compound should be stored at -80°C. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q: Can I store my this compound solutions in the refrigerator (4°C)?
A: While refrigeration at 4°C is better than room temperature, it is not ideal for long-term storage of retinoid solutions. Significant degradation can still occur at this temperature over a matter of days or weeks.[5] For storage longer than a day, -80°C is strongly recommended.
Q: What solvents are best for dissolving this compound?
A: this compound is sparingly soluble in acetonitrile and chloroform.[11] For cell culture applications, it is typically dissolved in an organic solvent like DMSO to make a concentrated stock solution, which is then further diluted in aqueous media. Always use high-purity, anhydrous solvents.
Q: How do I know if my this compound has degraded?
A: Visual inspection for color change is a preliminary indicator. However, the most reliable method is to use an analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection to assess the purity of your compound.[1][12] A significant decrease in the area of the main peak and the appearance of new peaks are clear signs of degradation.
Data and Protocols
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Container | Special Considerations |
| Solid Powder | -20°C | Up to 3 years | Tightly sealed, opaque vial | Store under inert gas (e.g., argon) if possible. |
| In Solvent | -80°C | Up to 1 year | Amber glass vial with a PTFE-lined cap | Prepare single-use aliquots to avoid freeze-thaw. |
| Working Dilutions | 4°C | Less than 24 hours | Light-protected container | Prepare fresh daily for best results. |
Experimental Protocol: Preparation of a Stable this compound Stock Solution
-
Environment: Perform all steps in a dark room or under amber/red lighting to minimize light exposure.[8]
-
Solvent Preparation: Use a high-purity, anhydrous solvent (e.g., DMSO). If using solvents prone to peroxide formation, ensure they are fresh and peroxide-free. For maximum stability, sparge the solvent with a gentle stream of nitrogen or argon for 10-15 minutes to remove dissolved oxygen.
-
Weighing: Weigh the desired amount of this compound powder in a tared, amber glass vial.
-
Dissolution: Add the de-gassed solvent to the vial to achieve the desired stock concentration. Cap the vial tightly and vortex until the solid is completely dissolved.
-
(Optional) Antioxidant Addition: If desired, add an antioxidant like BHT to a final concentration of 0.5 mg/mL.[4]
-
Aliquoting: Immediately aliquot the stock solution into single-use amber glass vials or cryovials.
-
Inert Gas Overlay: Before sealing each aliquot, gently flush the headspace with nitrogen or argon to displace any air.
-
Storage: Tightly seal the vials and store them at -80°C.
Visualizing Degradation Pathways and Prevention
The following diagram illustrates the key factors leading to the degradation of this compound and the corresponding preventative measures.
Caption: Factors causing this compound degradation and preventative strategies.
References
- Fu, P. P., Xia, Q., Yin, J. J., Cherng, S. H., Yan, J., Mei, N., Chen, T., Boudreau, M. D., Howard, P. C., & Wamer, W. G. (2007). Photodecomposition and Phototoxicity of Natural Retinoids. Photochemistry and Photobiology, 83(4), 790-797.
- Authentic K-Beauty. (2025, November 22). How to Store Retinol Cream to Preserve Its Potency and Effectiveness.
- Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents.
- Authentic K-Beauty. (2025, November 22). How to Store Retinol Cream to Preserve Its Potency and Effectiveness.
- Authentic K-Beauty. (2025, November 22). How to Store Retinol Cream to Maintain Its Potency.
- BuyCosmetics.CY. (2025, November 24). How to Store Retinol Cream Properly to Maintain Its Effectiveness.
- Temova Rakuša, Ž., Škufca, P., Kristl, A., & Roškar, R. (2021). Retinoid stability and degradation kinetics in commercial cosmetic products.
- Request PDF. (n.d.). Retinoid stability and degradation kinetics in commercial cosmetic products.
- Napoli, J. L. (2012). Retinoic Acid Synthesis and Degradation. In Subcellular Biochemistry (Vol. 56, pp. 129-157). Springer.
- Odyssey Street. (2024, February 4). Retinol Creams: Storage Tips.
- Carlotti, M. E., Ugazio, E., Sapino, S., Peira, E., Gallarate, M., & Vione, D. (2006). Photodegradation of retinol and anti-aging effectiveness of two commercial emulsions. Journal of the Society of Cosmetic Chemists, 57(4), 283-296.
- Wikipedia. (n.d.). Vitamin A.
- Scite.ai. (n.d.). Retinoid stability and degradation kinetics in commercial cosmetic products.
- Fu, P. P., Xia, Q., Yin, J. J., Cherng, S. H., Yan, J., Mei, N., Chen, T., Boudreau, M. D., Howard, P. C., & Wamer, W. G. (2007). Photodecomposition of vitamin A and photobiological implications for the skin. Photochemistry and Photobiology, 83(4), 790-797.
- Carlotti, M. E., Ugazio, E., Sapino, S., Peira, E., Gallarate, M., & Vione, D. (2006). Photodegradation of retinol and anti-aging effectiveness of two commercial emulsions. Journal of the Society of Cosmetic Chemists, 57(4), 283-296.
- Fu, P. P., Xia, Q., Yin, J. J., Cherng, S. H., Yan, J., Mei, N., Chen, T., Boudreau, M. D., Howard, P. C., & Wamer, W. G. (2007). Photoreaction, Phototoxicity, and Photocarcinogenicity of Retinoids. Journal of Environmental Science and Health, Part C, 25(1), 85-129.
- OUCI. (n.d.). Retinoid stability and degradation kinetics in commercial cosmetic products.
- The Journal of Clinical and Aesthetic Dermatology. (2025, August 5).
- Napoli, J. L. (2012). Retinoic Acid Synthesis and Degradation. Subcellular Biochemistry, 56, 129-157.
- KTH DIVA. (2021, July 7). Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydr.
- ACS Food Science & Technology. (2025, April 22).
- ResearchGate. (n.d.).
- Jing-chao, Y., Guo-pu, R., & Sen, S. (2010). Study on stabilities of retinol esters and their thermal degradation kinetics. Journal of Food Science and Biotechnology, 29(4), 564-568.
- Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products.
- Sigma-Aldrich. (n.d.).
- Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution.
- MOLNOVA. (n.d.).
- Cayman Chemical. (n.d.).
- Benchchem. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
- Quora. (2014, December 4). Why are chemicals that may be damaged by exposure to light kept in amber-colored containers, and not in containers that are white (white being a good light reflector)?.
- Benchchem. (n.d.).
- Asian Journal of Organic Chemistry. (2021, August 16). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP)
- ChemicalBook. (2023, December 4).
- MDPI. (n.d.).
- PMC - PubMed Central. (2020, February 21). Antioxidants as a Potential Target against Inflammation and Oxidative Stress in Attention-Deficit/Hyperactivity Disorder.
- ResearchGate. (n.d.).
- Frontiers. (2016, May 24).
- ResearchGate. (2023, August 1).
- MDPI. (n.d.).
- ResearchGate. (2023, June 26).
- The Good Scents Company. (n.d.).
- ResearchGate. (2025, August 14).
- ResearchGate. (2025, October 15).
- Sigma-Aldrich. (n.d.). Methyl 4-hydroxybenzoate BioReagent, cell culture insect 99-76-3.
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Troubleshooting Methyl-4-oxoretinoate HPLC Peak Tailing: A Technical Guide
Welcome to our dedicated technical support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting for a common issue encountered during the analysis of retinoids: peak tailing, with a specific focus on Methyl-4-oxoretinoate. Our approach is to not only offer solutions but to also explain the underlying chemical principles, empowering you to make informed decisions in your method development and analysis.
Understanding the Challenge: Why Does this compound Tailing Occur?
This compound, a derivative of retinoic acid, possesses chemical characteristics that can lead to challenging chromatographic behavior.[1] Its structure contains a conjugated system, making it suitable for UV detection, but also includes a polar ketone group and a methyl ester. This combination of a hydrophobic backbone and a polar functional group can lead to mixed-mode retention mechanisms on standard reversed-phase columns, a primary cause of peak tailing.[2][3]
Peak tailing is chromatographically defined as a peak asymmetry factor (As) greater than 1.2, where the latter half of the peak is broader than the front half.[2] This asymmetry can compromise accurate integration and quantification, and may indicate underlying issues with your HPLC method or system.[4]
Here are the key physicochemical properties of this compound relevant to its HPLC analysis:
| Property | Value/Information | Source |
| Molecular Formula | C21H28O3 | [5] |
| Molecular Weight | 328.45 g/mol | |
| Solubility | Sparingly soluble in Acetonitrile and Chloroform (1-10 mg/ml) | [5] |
| Key Functional Groups | Ketone, Methyl Ester, Conjugated Polyene Chain | [5] |
Frequently Asked Questions & Troubleshooting Guide
This section is designed to address your specific issues in a direct question-and-answer format. We will explore the most common causes of peak tailing for this compound and provide step-by-step protocols to resolve them.
Q1: My this compound peak is tailing significantly. What is the most likely cause?
A1: The most common culprit for peak tailing of polar-containing analytes like this compound on silica-based reversed-phase columns (e.g., C18) is secondary interactions with residual silanol groups on the stationary phase. [2][3][6]
The Science Explained: Silica-based HPLC columns have silanol groups (Si-OH) on their surface.[6] While manufacturers bond hydrophobic chains (like C18) to the silica, some residual, unreacted silanol groups always remain due to steric hindrance.[7] These silanol groups are acidic and can become ionized (Si-O⁻) at mobile phase pH values above approximately 3.[2][4] The polar ketone group on your this compound can then interact with these ionized silanols through hydrogen bonding or ion-exchange mechanisms.[6] This secondary retention mechanism, in addition to the primary hydrophobic interaction with the C18 chains, causes some analyte molecules to be retained longer, resulting in a tailing peak.[3]
Troubleshooting Workflow for Silanol Interactions
Caption: Troubleshooting workflow for silanol-induced peak tailing.
Q2: How do I correctly adjust the mobile phase pH to reduce tailing?
A2: Adjusting the mobile phase to a lower pH is a highly effective strategy to suppress silanol ionization. [2][8][9]
Protocol for Mobile Phase pH Adjustment:
-
Target pH: Aim for a mobile phase pH between 2.5 and 3.0. At this pH, the majority of silanol groups will be protonated (Si-OH) and thus less likely to engage in secondary ionic interactions.[6][8]
-
Acid Selection: Use a suitable acidic modifier. For UV detection, 0.1% formic acid or 0.1% phosphoric acid in the aqueous portion of the mobile phase are common choices.[9][10] For LC-MS applications, volatile acids like formic acid are preferred.[9]
-
Buffer Preparation: If your method requires a buffer for pH stability, ensure it is effective in your target pH range. A phosphate buffer is a good option for this pH range in UV-based methods.[9] Remember to always measure the pH of the aqueous component before mixing with the organic solvent.
-
Column Compatibility: Be aware that operating at a pH below 2.5 can lead to the hydrolysis of the silica stationary phase on some older columns, causing column degradation.[2] Use a column specifically designed for low pH conditions if necessary.[8]
-
Re-equilibration: After changing the mobile phase, ensure the column is thoroughly equilibrated (flush with at least 10-20 column volumes of the new mobile phase) before injecting your sample.
Q3: I've lowered the pH, but the tailing persists. What's my next step?
A3: If pH adjustment is insufficient, consider using mobile phase additives or switching to a more inert column.
Option 1: Mobile Phase Additives
-
Competing Base: For moderately basic analytes, adding a small amount of a "sacrificial base" like triethylamine (TEA) to the mobile phase (typically 0.05-0.1%) can be effective.[8] The TEA, being a small basic molecule, will preferentially interact with the active silanol sites, effectively masking them from your analyte.[8]
-
Increased Buffer Concentration: Increasing the ionic strength of your mobile phase by using a higher buffer concentration (e.g., 25-50 mM for UV applications) can also help to shield the silanol interactions and improve peak shape.[8][9] Note that high buffer concentrations are generally not recommended for LC-MS due to the risk of ion suppression.[9]
Option 2: Advanced Column Chemistries
If mobile phase optimization doesn't resolve the issue, the problem may lie with the column itself. Modern HPLC columns offer advanced features to minimize silanol interactions:
-
End-Capped Columns: These columns undergo a secondary manufacturing process where a small, less bulky silylating agent is used to bond with many of the remaining free silanol groups.[2][7] This "end-capping" significantly reduces the number of active sites available for secondary interactions.[3]
-
Polar-Embedded Columns: These columns have a polar group (e.g., an amide or carbamate) embedded within the C18 chain.[11] This polar group helps to shield the residual silanols and can also provide alternative selectivity for polar analytes.
-
Hybrid Particle Columns: These columns are made from a hybrid of silica and organic polymer, resulting in fewer and less acidic silanol groups on the surface, which leads to improved peak shapes for basic and polar compounds.
Q4: Could something other than silanol interactions be causing the peak tailing?
A4: Yes, while silanol interactions are the most frequent cause, other factors related to the HPLC system, column health, and method parameters can also contribute to peak tailing.
Alternative Causes and Solutions:
| Potential Cause | How to Diagnose | Solution(s) |
| Column Overload | Dilute your sample by a factor of 10. If the peak shape improves and the tailing factor decreases, you were likely overloading the column.[9] | - Reduce the injection volume. - Decrease the sample concentration. - Use a column with a larger internal diameter or a higher stationary phase loading. |
| Column Contamination or Void | A sudden increase in backpressure, the appearance of split peaks, or tailing on all peaks can indicate a column problem.[2] | - Flush the column: Disconnect the column from the detector and reverse the flow direction. Flush with a strong solvent (like 100% acetonitrile or isopropanol) to remove contaminants.[2] - Replace the column: If flushing does not resolve the issue, the column bed may be irreversibly damaged, and the column should be replaced.[12] |
| Extra-Column Volume | Tailing is more pronounced for early eluting peaks.[9][13] | - Minimize tubing length: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.005") to connect the injector, column, and detector.[4] - Check fittings: Ensure all fittings are properly connected and there are no gaps that could introduce dead volume.[14] |
| Sample Solvent Effects | If your sample is dissolved in a solvent that is much stronger (more organic) than your initial mobile phase composition. | - Dissolve your sample in the mobile phase itself or in a solvent that is weaker than or equal in strength to the initial mobile phase. |
Visualizing the Impact of Secondary Interactions
Caption: Primary vs. Secondary Interactions on a C18 Column.
By systematically working through these troubleshooting steps, you can diagnose the root cause of your this compound peak tailing and implement an effective solution. Remember to change only one parameter at a time to clearly identify the source of the problem.
References
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
-
Effect of Basic Additives on Peak Shapes of Strong Bases Separated by Packed-Column Supercritical Fluid Chromatography. Journal of Chromatographic Science. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Effects of Secondary Interactions in Size Exclusion Chromatography. Technology Networks. [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]
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What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base. [Link]
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Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. ResearchGate. [Link]
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BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns. [Link]
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Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. [Link]
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Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics. Formosa Publisher. [Link]
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What are C18 HPLC columns? GL Sciences. [Link]
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ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC FOR TRETINOIN ESTIMATION. Rasayan Journal of Chemistry. [Link]
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Development of HPLC analysis for the determination of retinol and alpha tocopherol in corn oil nanoemulsion lotion. CABI Digital Library. [Link]
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Development and Validation Method for Simultaneous Analysis of Retinoic Acid, Hydroquinone and Corticosteroid in Cream Formula by High-Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. [Link]
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LC Technical Tip. Phenomenex. [Link]
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Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. PubMed Central. [Link]
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HPLC Troubleshooting Guide. [Link]
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HPLC Troubleshooting Guide. SCION Instruments. [Link]
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Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
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Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC. [Link]
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Stationary Phase and Surface Chemistry of HPLC Columns. Hawach. [Link]
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Methyl 4-oxohexanoate. PubChem. [Link]
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MedChemExpress this compound 38030-58-9. Environmental XPRT. [Link]
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Methyl 4-oxopentanoate. Chemsrc. [Link]
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Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. PubMed Central. [Link]
-
Simultaneous determina. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]
-
RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link]
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- 14. support.waters.com [support.waters.com]
Technical Support Center: Optimizing Methyl-4-oxoretinoate (M4O) Concentration for Cell Treatment
Welcome to the technical support center for Methyl-4-oxoretinoate (M4O). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for effectively using M4O in cell culture experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, ensuring the generation of reliable and reproducible data.
Introduction to this compound (M4O)
This compound is the methyl ester of 4-oxo-retinoic acid, an active metabolite of all-trans-retinoic acid (ATRA), the biologically active form of Vitamin A.[1][2] M4O and its parent compound are known to interact with the retinoic acid signaling pathway, which plays a crucial role in regulating gene expression related to cell growth, differentiation, and apoptosis.[1][3][4][5] Like other retinoids, M4O's effects are mediated through binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[4][6] This interaction modulates the transcription of target genes, making M4O a compound of interest for studies in oncology, dermatology, and developmental biology.[1][5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a retinoid and is expected to function similarly to its parent compound, 4-oxo-retinoic acid. This active metabolite of all-trans-retinoic acid binds to retinoic acid receptors (RARs), specifically RARα, RARβ, and RARγ, with high affinity.[1] This binding event initiates a cascade that modulates the transcription of a host of genes involved in critical cellular processes such as proliferation, differentiation, and apoptosis.[3][4][6]
dot
Caption: Simplified M4O signaling pathway.
Q2: How should I prepare a stock solution of M4O?
A2: Due to its limited aqueous solubility, M4O should be dissolved in an organic solvent to prepare a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent.[7][8] It is crucial to ensure the M4O is completely dissolved in the stock solution to avoid precipitation in your culture medium, which can lead to inaccurate concentrations and non-specific cytotoxicity.[3]
Key Parameters for M4O Stock Solution:
| Parameter | Recommendation | Rationale & Key Considerations |
| Solvent | 100% DMSO, cell culture grade | M4O has poor aqueous solubility. DMSO is a powerful, commonly used solvent for such compounds.[8][9] |
| Stock Concentration | 10-20 mM | Preparing a high-concentration stock minimizes the final volume of DMSO added to the cell culture, reducing solvent-induced toxicity.[6][7] |
| Storage | -20°C or -80°C in small, single-use aliquots | Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound. Retinoids are often light-sensitive, so protect from light.[10][11] |
Q3: What is a good starting concentration range for M4O in a new cell line?
A3: The optimal concentration of M4O is highly dependent on the cell line and the biological question being investigated. Based on data from its parent compound, 4-oxo-retinoic acid, a broad initial range is recommended for dose-response experiments.
Recommended Starting Concentrations:
| Application | Suggested Range | Reference Cell Lines |
| Anti-proliferative Effects | 10 nM - 10 µM | MCF-7 breast cancer cells showed inhibition between 10-1,000 nM.[1] |
| Induction of Differentiation Markers | 100 nM - 5 µM | Human epidermal keratinocytes showed increased protein levels of cytokeratin 7 and 19 at 1 µM.[1] |
| General Screening | 1 nM - 100 µM (logarithmic dilutions) | A wide range is crucial to identify the therapeutic window and potential toxicity.[12][13] |
It is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[11][14]
Q4: What is the maximum concentration of DMSO my cells can tolerate?
A4: The tolerance to DMSO is cell line-dependent. However, a general guideline is to keep the final concentration of DMSO in the culture medium at or below 0.5%, with ideally ≤0.1% to avoid off-target solvent effects. It is critical to include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your highest M4O concentration to differentiate between the effects of the compound and the solvent.
Troubleshooting Guide
This guide addresses common issues that may arise when using M4O in cell culture.
| Observed Problem | Potential Cause | Suggested Solution |
| Precipitate forms in the culture medium upon adding M4O. | 1. Poor M4O solubility: The aqueous culture medium cannot maintain the M4O in solution. 2. Incorrect dilution technique: Adding the DMSO stock directly to a large volume of medium can cause the compound to crash out. | - Ensure complete dissolution of the stock: Before use, warm your stock solution to 37°C and vortex to ensure all M4O is dissolved.[3] - Improve dilution technique: Add the M4O stock dropwise to pre-warmed (37°C) culture medium while gently vortexing or swirling. This facilitates rapid dispersion.[3] - Reduce final M4O concentration: You may be exceeding the solubility limit in your medium. |
| High levels of cell death, even at low M4O concentrations. | 1. Cytotoxicity of M4O: Your cell line may be highly sensitive to M4O. 2. DMSO toxicity: The final DMSO concentration may be too high for your cells. 3. Inaccurate stock concentration: Errors in weighing or calculation may have resulted in a more concentrated stock. | - Perform a dose-response curve: This will help you determine the cytotoxic threshold for your specific cell line. - Check your vehicle control: If cells in the vehicle control are also dying, the DMSO concentration is likely the issue. Reduce the final DMSO concentration to ≤0.1%. - Re-prepare your stock solution: Carefully verify all calculations and weighing steps. |
| Inconsistent or non-reproducible results. | 1. Degradation of M4O: Retinoids can be sensitive to light, temperature, and repeated freeze-thaw cycles. 2. Instability in media: Some compounds are not stable in culture medium over long incubation periods. 3. Cell culture variability: Inconsistent cell passage number or seeding density can affect results. | - Properly store M4O stock: Use single-use aliquots stored at -20°C or -80°C and protected from light.[11] - Minimize light exposure: When preparing and performing experiments, work with subdued lighting.[3] - Consider media changes: For long-term experiments (>48 hours), consider refreshing the media with a new M4O treatment. - Standardize cell culture practices: Use cells within a consistent passage number range and ensure accurate cell seeding.[12] |
| No observable effect of M4O treatment. | 1. Inactive M4O: The compound may have degraded. 2. Concentration is too low: The concentrations used may be below the effective range for your cell line. 3. Cell line is resistant: Your chosen cell line may not be responsive to retinoid signaling. | - Test a new aliquot of M4O: Use a fresh, properly stored aliquot. - Increase the concentration range: Test higher concentrations (e.g., up to 100 µM) in your dose-response experiment. - Use a positive control: If possible, use a cell line known to be responsive to retinoids to validate your experimental setup. |
Experimental Protocols
Protocol 1: Preparation of M4O Stock and Working Solutions
This protocol details the steps for preparing a 10 mM stock solution of M4O in DMSO and subsequent dilution into culture medium.
Materials:
-
This compound (M4O) powder (Molecular Weight: 328.45 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Calculate Mass for Stock Solution: To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 328.45 g/mol = 0.00328 g = 3.28 mg
-
-
Dissolve M4O in DMSO:
-
Under sterile conditions (e.g., in a biosafety cabinet), weigh 3.28 mg of M4O powder and add it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO.
-
Vortex thoroughly for several minutes until the solution is clear and homogenous. If necessary, warm the solution briefly at 37°C to aid dissolution.[3] Visually inspect to ensure no solid particles remain.
-
-
Store Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.[11]
-
-
Prepare Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution immediately before use.
-
To prepare a 10 µM working solution in 10 mL of medium (a 1:1000 dilution), add 10 µL of the 10 mM stock to 10 mL of pre-warmed complete culture medium.
-
Crucial Step: Add the DMSO stock solution dropwise into the vortexing or swirling medium to prevent precipitation.[3]
-
The final DMSO concentration in this example is 0.1%.
-
Protocol 2: Determining the IC50 of M4O using an MTT Assay
This protocol provides a workflow for assessing the cytotoxic or anti-proliferative effects of M4O and determining its IC50 value. The MTT assay is a colorimetric assay that measures cell metabolic activity.
dot
Sources
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- 13. researchgate.net [researchgate.net]
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Technical Support Center: Synthesis of Methyl-4-oxoretinoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl-4-oxoretinoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthetic transformation. Drawing from established chemical principles and field-proven insights, this guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a successful and reproducible synthesis.
Troubleshooting Guide: Common Synthesis Pitfalls
This section addresses specific issues that may arise during the oxidation of methyl retinoate to this compound. The format is designed to help you quickly identify your problem and implement a validated solution.
Q1: My reaction shows low conversion or has stalled. The starting material, methyl retinoate, is still largely present on my TLC plate. What's going wrong?
A1: This is a very common issue, often related to the activity of the oxidizing agent or the reaction conditions. The oxidation of the allylic alcohol in methyl retinoate is typically performed using activated manganese dioxide (MnO₂), a heterogeneous reagent. Its efficacy is highly dependent on its preparation and the reaction environment.
Possible Causes & Solutions:
-
Inactive Manganese Dioxide (MnO₂): Commercially available or previously prepared MnO₂ can deactivate over time by adsorbing moisture. Water competes with the alcohol for active sites on the MnO₂ surface, inhibiting the reaction.[1]
-
Insufficient Amount of Oxidant: As a surface-mediated oxidation, the reaction is not strictly stoichiometric. A significant excess of MnO₂ is required to provide sufficient surface area for the reaction to proceed efficiently.
-
Solution: Use a large excess of activated MnO₂. Ratios can range from 5 to 20 molar equivalents relative to the methyl retinoate. An empirical approach may be needed to optimize the exact amount for your specific batch of MnO₂.
-
-
Inappropriate Solvent: The reaction medium is critical for the adsorption of the substrate onto the insoluble MnO₂.[2]
-
Solution: Dichloromethane (DCM) or chloroform are the most commonly used and effective solvents for this type of oxidation.[3] They are relatively non-polar, solubilize the retinoid well, and do not compete for the active sites on the oxidant. Avoid using alcoholic solvents as they will compete with the substrate.[2]
-
Q2: My TLC plate shows multiple product spots, and the crude NMR is complex. What are these side products and how can I avoid them?
A2: The formation of multiple products typically points to isomerization of the polyene chain or degradation of the sensitive retinoid structure.
Possible Causes & Solutions:
-
Geometric Isomerization: Retinoids, with their conjugated polyene systems, are highly susceptible to cis/trans isomerization, particularly at the 13-position.[4] This can be induced by exposure to light (photoisomerization), heat, or trace amounts of acid.
-
Solution:
-
Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in amber glassware.
-
Maintain Neutral pH: Ensure all reagents and solvents are free from acidic or basic contaminants. If necessary, wash solvents with a mild bicarbonate solution and dry thoroughly.
-
Control Temperature: Avoid excessive heating during the reaction or workup.
-
-
-
Oxidative Degradation: Although MnO₂ is selective for allylic alcohols, the extended polyene chain and the final product are sensitive to oxidation by atmospheric oxygen, which can lead to a complex mixture of degradation products.[5][6]
-
Solution: Maintain an inert atmosphere throughout the experiment. Purge the reaction vessel with dry argon or nitrogen before adding reagents and keep the reaction under a positive pressure of inert gas.
-
-
Formation of Aldehyde Impurities: Incomplete esterification of the starting retinoic acid can leave free acid, which can be oxidized to an aldehyde under certain conditions, further complicating the product mixture.
-
Solution: Ensure the starting methyl retinoate is of high purity. Characterize it fully by ¹H NMR and HPLC before starting the oxidation step.
-
Q3: I'm having difficulty purifying the final product. How can I effectively isolate pure this compound?
A3: Purification of retinoids requires careful technique due to their sensitivity and the potential for closely eluting isomers.
Possible Causes & Solutions:
-
Removal of Fine MnO₂ Particles: Manganese dioxide is a very fine, dense powder that can be difficult to remove completely by standard filtration, leading to contaminated columns and products.
-
Solution: After the reaction is complete, dilute the mixture with the reaction solvent (e.g., DCM) and filter it through a pad of Celite® or diatomaceous earth. This will effectively trap the fine particles. Wash the Celite pad thoroughly with additional solvent to recover all the product.
-
-
Poor Separation on Silica Gel: The starting material and product may have similar polarities. Furthermore, different geometric isomers are often inseparable by standard flash column chromatography.
-
Solution:
-
Optimize Flash Chromatography: Use a shallow gradient of a solvent system like hexanes:ethyl acetate or hexanes:diethyl ether. Start with a very low polarity and increase it slowly.
-
Utilize HPLC: For separating geometric isomers (e.g., all-trans from 13-cis), High-Performance Liquid Chromatography (HPLC) is often necessary.[4] Both normal-phase and reverse-phase systems can be effective for retinoid separation.[7][8][9]
-
-
-
Product Degradation During Purification: Exposure to air, light, and the slightly acidic nature of silica gel can cause degradation of the product on the column.
-
Solution:
-
Work Quickly: Do not let the product sit on the column for an extended period.
-
Deactivate Silica: If degradation on the column is suspected, the silica gel can be pre-treated by washing with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%), followed by flushing with the column eluent.
-
Protect from Light: Wrap the chromatography column in aluminum foil.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is manganese dioxide (MnO₂) the most cited oxidant for this synthesis?
A1: Manganese dioxide is the reagent of choice primarily due to its exceptional selectivity. It preferentially oxidizes allylic and benzylic alcohols over saturated alcohols.[1][2][3] This is critical for a molecule like methyl retinoate, which contains a sensitive polyene chain that could be compromised by stronger, less selective oxidizing agents. The reaction mechanism proceeds through a radical intermediate, which is stabilized by the adjacent double bond of the allylic system.[1][10] Additionally, the reaction conditions are mild (typically room temperature) and the workup is straightforward (simple filtration), which helps to preserve the integrity of the sensitive retinoid product.[3]
Q2: What analytical techniques are required to confirm the successful synthesis and purity of this compound?
A2: A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and isomeric purity assessment. | Disappearance of the C4-H proton signal from the starting material. Appearance of characteristic shifts for protons adjacent to the new ketone. The coupling constants and chemical shifts of the vinylic protons can help confirm the stereochemistry. |
| ¹³C NMR | Confirms the carbon skeleton. | Appearance of a new carbonyl carbon signal (C4) typically in the range of δ 190-200 ppm. |
| HPLC | Purity assessment and separation of isomers. | A single major peak indicates high purity. Retention times can be compared to a known standard. Different isomers will typically have different retention times.[8][11][12] |
| Mass Spec (MS) | Confirmation of molecular weight. | The molecular ion peak corresponding to the expected mass of this compound (C₂₁H₂₈O₃, MW: 328.45) should be observed. |
| UV-Vis | Confirms the integrity of the conjugated system. | The λmax will shift compared to the starting material due to the introduction of the carbonyl group in conjugation with the polyene system. |
Q3: What are the recommended storage and handling procedures for this compound?
A3: Like most retinoids, this compound is sensitive to light, oxygen, and heat.[5][13][14][15] Improper storage will lead to rapid degradation and isomerization.
-
Temperature: Store the solid compound at -20°C for short-term storage and -80°C for long-term stability. If dissolved in a solvent, it should always be stored at -80°C.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Light: Always store in amber vials or containers wrapped in aluminum foil to protect from light.
-
Handling: When weighing or handling the compound, do so quickly and preferably under dim light. Use solvents that have been purged with an inert gas.
Visualized Workflows and Mechanisms
General Synthesis and Purification Workflow
The following diagram outlines the key steps from reaction to final product characterization.
Caption: Standard workflow for this compound synthesis.
Mechanism of MnO₂ Oxidation
The oxidation of the allylic alcohol by MnO₂ is a surface reaction that proceeds via a radical intermediate, ensuring its selectivity.
Caption: Radical mechanism for selective allylic alcohol oxidation.
References
-
JoVE. (2025). Radical Oxidation of Allylic and Benzylic Alcohols. JoVE. Available at: [Link]
-
Organic Chemistry. (2021). Manganese Dioxide (MnO2) Oxidation Mechanism. YouTube. Available at: [Link]
-
Duester, G. (2012). Retinoic acid synthesis and functions in early embryonic development. PMC. Available at: [Link]
-
MDPI. (n.d.). Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Ketone - Common Conditions. Available at: [Link]
-
TRUNNANO. (2023). Oxidation with Manganese Dioxide. Available at: [Link]
-
Lee, D. H., et al. (n.d.). Efficacy validation of synthesized retinol derivatives In vitro: stability, toxicity, and activity. PubMed. Available at: [Link]
-
Fraser-Reid, B., et al. (n.d.). An Apparent Stereochemical Effect in MnO2 Oxidation of Some Allylic Alcohols. ResearchGate. Available at: [Link]
-
Lee, D. H., et al. (n.d.). Efficacy validation of synthesized retinol derivatives In vitro: stability, toxicity, and activity. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Vitamin A. Wikipedia. Available at: [Link]
-
Napoli, J. L. (n.d.). RETINOIC ACID SYNTHESIS AND DEGRADATION. PMC. Available at: [Link]
-
INdermal. (2025). Taming Retinol: How to Overcome Stability, Irritation, and Delivery Challenges. Available at: [Link]
-
KBL Cosmetics. (2025). How do you stabilize retinol in a cream formulation?. Available at: [Link]
-
Jeong, S. H., et al. (2015). Chemical Stability and in Vitro and Clinical Efficacy of a Novel Hybrid Retinoid Derivative, Bis-Retinamido Methylpentane. PubMed. Available at: [Link]
-
Kane, M. A. (n.d.). HPLC / MS N Analysis of Retinoids. Springer Nature Experiments. Available at: [Link]
-
Kiser, P. D., et al. (n.d.). Retinoid Synthesis Regulation by Retinal Cells in Health and Disease. MDPI. Available at: [Link]
-
PubMed. (2025). Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products. Available at: [Link]
-
MedChemExpress. (n.d.). This compound. Environmental XPRT. Available at: [Link]
-
O'Byrne, S. M., et al. (n.d.). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. PubMed Central. Available at: [Link]
-
Rosenberger, M., et al. (n.d.). Retinoic acid metabolites. 1. Total synthesis of 4-hydroxy- and 4-oxoretinoic acid. ACS Publications. Available at: [Link]
-
Curley Jr, R. W., & Carson, D. L. (1987). Synthesis of the 4-oxygenated retinoid metabolites. PubMed. Available at: [Link]
-
ResearchGate. (2025). Retinoid quantification by HPLC/MSn. Available at: [Link]
-
Palczewski, K. (n.d.). Chemistry of the Retinoid (Visual) Cycle. PMC. Available at: [Link]
-
Napoli, J. L. (n.d.). Enzymology of retinoic acid biosynthesis and degradation. PubMed Central. Available at: [Link]
-
Mastering Organic Synthesis. (2025). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do?. YouTube. Available at: [Link]
-
PubChem. (n.d.). Methyl retinoate. National Institutes of Health. Available at: [Link]
-
Dr. G. S. Norris. (2018). Approach to Multistep Synthesis Problems. YouTube. Available at: [Link]
-
IUCr. (n.d.). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. PMC. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-.
- Google Patents. (n.d.). Process for the preparation of methyl 4-oxobutyrate and its methanol addition products.
-
Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Available at: [Link]
- Google Patents. (n.d.). The process of isolating methyl-4-formylbenzoate and dimethylterephtalate. Available at: google.
Sources
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- 2. nanotrun.com [nanotrun.com]
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- 4. Synthesis of the 4-oxygenated retinoid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. kblcosmetics.com [kblcosmetics.com]
- 7. HPLC / MSN Analysis of Retinoids | Springer Nature Experiments [experiments.springernature.com]
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- 14. researchgate.net [researchgate.net]
- 15. Chemical stability and in vitro and clinical efficacy of a novel hybrid retinoid derivative, bis-retinamido methylpentane - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Degradation Products of Methyl-4-oxoretinoate by LC-MS
Welcome to the technical support center for the analysis of Methyl-4-oxoretinoate and its degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and troubleshooting the degradation of this retinoid compound. As retinoids are notoriously unstable, a robust analytical strategy is paramount for accurate and reproducible results.[1][2][3][4][5] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Introduction to this compound Stability
This compound, a derivative of retinoic acid, is susceptible to degradation under various conditions, primarily exposure to light, oxygen, and elevated temperatures.[1][2][4][6][7] Understanding the potential degradation pathways is the first step in developing a stability-indicating LC-MS method. The primary degradation routes for retinoids include photoisomerization and photooxidation.[1][2][3]
-
Photoisomerization: Exposure to light, particularly UVA radiation, can cause the trans isomers of retinoids to convert to their cis isomers (e.g., 9-cis, 13-cis).[1][2]
-
Photooxidation: In the presence of oxygen and light, retinoids can undergo oxidation to form various products, including epoxides and keto derivatives.[2]
The following diagram illustrates the potential degradation pathways for a retinoid like this compound.
Caption: Potential degradation pathways of this compound.
Troubleshooting Guide: Q&A Format
This section addresses specific problems you might encounter during the LC-MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I fix it?
A: Peak tailing is a common issue in reverse-phase chromatography and can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Secondary Interactions: The carbonyl and ester groups in this compound can engage in secondary interactions with residual silanols on the C18 column.
-
Solution: Add a small amount of a weak acid, like 0.1% formic acid, to your mobile phase.[8] This will protonate the silanols, minimizing these interactions. Alternatively, consider using a column with end-capping or a different stationary phase like C30, which is often recommended for retinoid separations.[9]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Column Contamination: Accumulation of matrix components from your sample can lead to active sites on the column.
-
Solution: Implement a robust sample preparation method, such as solid-phase extraction (SPE), to clean up your sample.[10] Regularly flush your column with a strong solvent.
-
-
Mismatched Injection Solvent: If your sample is dissolved in a solvent significantly stronger than your mobile phase, it can cause peak distortion.
-
Solution: Reconstitute your sample in a solvent that is as close in composition to the initial mobile phase as possible.[11]
-
Caption: Troubleshooting poor peak shape.
Issue 2: Low Signal Intensity or No Signal
Q: I am not getting a good signal for my this compound standard. What should I check?
A: Low signal intensity is a frequent challenge, especially with sensitive compounds like retinoids.[12] Here’s a checklist to diagnose the problem:
-
Sample Degradation: Retinoids are highly susceptible to degradation.[12]
-
Incorrect Mass Spectrometer Settings: The ionization and detection parameters must be optimized for your analyte.
-
Solution:
-
Ionization Mode: While retinoic acid is often analyzed in negative ion mode ([M-H]⁻), this compound, being an ester, may ionize more efficiently in positive ion mode ([M+H]⁺, [M+Na]⁺, [M+K]⁺).[9][14] Infuse a standard solution to determine the optimal polarity and identify the most abundant adducts.
-
Source Parameters: Optimize the source temperature, gas flows, and capillary voltage to ensure efficient desolvation and ionization.[15]
-
-
-
Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of your analyte.[12][15]
-
Solution:
-
Improve Chromatography: Adjust your gradient to better separate this compound from interfering matrix components.
-
Enhance Sample Cleanup: Use a more rigorous sample preparation technique like liquid-liquid extraction (LLE) or SPE.[8][10][16]
-
Use an Internal Standard: A stable isotope-labeled internal standard can help compensate for matrix effects.
-
-
| Parameter | Recommendation | Rationale |
| Sample Storage | Amber vials, -80°C | Prevents photodegradation and thermal degradation.[13] |
| Ionization Mode | Test both Positive and Negative ESI | Esters may form adducts in positive mode, while the carboxylate is absent for negative mode.[9] |
| Mobile Phase | Methanol/Acetonitrile with 0.1% Formic Acid | Aids in protonation for positive ion mode.[8] |
| Column | C18 or C30 | C30 can offer better separation for isomeric retinoids.[9] |
Issue 3: Appearance of Unexpected Peaks
Q: I see several unexpected peaks in my chromatogram when analyzing a stressed sample of this compound. How can I identify them?
A: The appearance of new peaks in stressed samples is the primary indicator of degradation. Here's how to approach their identification:
-
Hypothesize Degradation Products: Based on the known degradation pathways of retinoids, you can predict the masses of potential degradation products.
-
Utilize High-Resolution Mass Spectrometry (HRMS):
-
Solution: If available, use an HRMS instrument (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the degradation products. This will allow you to determine their elemental composition and confirm your hypotheses.
-
-
Perform Tandem Mass Spectrometry (MS/MS):
-
Solution: Fragment the parent ion and the ions of the unknown peaks. Compare the fragmentation patterns. Degradation products will often share common fragments with the parent compound, providing structural clues. For example, the loss of the methyl ester group or fragments from the polyene chain can be diagnostic.
-
-
Consider Adducts: Unexpected peaks could also be adducts of your parent compound or its degradants.
-
Solution: Look for masses corresponding to common adducts.
-
| Adduct | Mass Shift (Positive Ion Mode) | Common Sources |
| Sodium ([M+Na]⁺) | +22.9892 | Glassware, mobile phase contaminants.[17][18] |
| Potassium ([M+K]⁺) | +38.9632 | Glassware, mobile phase contaminants.[17][18] |
| Ammonium ([M+NH₄]⁺) | +18.0338 | Ammonium-based buffers.[18] |
| Acetonitrile ([M+ACN+H]⁺) | +42.0338 | Acetonitrile in the mobile phase.[17] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a sample of this compound from a biological matrix like serum?
A1: For serum samples, a two-step approach of protein precipitation followed by liquid-liquid extraction is often effective.[8][16]
Experimental Protocol: Sample Preparation from Serum
-
To 200 µL of serum, add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 1.2 mL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute for liquid-liquid extraction.[8][16]
-
Centrifuge to separate the layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
Q2: How can I confirm the identity of a suspected degradation product?
A2: The gold standard for structural confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy. If you can isolate a sufficient quantity of the degradation product using preparative HPLC, 1D and 2D NMR experiments can provide unambiguous structural information.[19]
Q3: My retention times are shifting between injections. What could be the cause?
A3: Retention time instability can be caused by several factors:[11][15][20]
-
Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection.
-
Mobile Phase Composition Changes: Prepare fresh mobile phases daily and ensure accurate mixing if using a binary or quaternary pump.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.
-
Pump Issues: Check for leaks and ensure the pump is delivering a consistent flow rate.
Caption: General LC-MS analysis and troubleshooting workflow.
By following this guide, researchers can develop a more robust understanding of the degradation behavior of this compound and confidently troubleshoot issues that may arise during LC-MS analysis.
References
- Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
- Taha, E. A., & El-Anwar, F. M. (2007). UVA is the major contributor to the photodegradation of tretinoin and isotretinoin: implications for development of improved pharmaceutical formulations. Photochemical & Photobiological Sciences, 6(7), 755–763.
- Doyle, R. M., & Kline, J. (2017). LC-MS-MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research Use. Thermo Fisher Scientific.
- Yan, J., Xia, Q., & Chen, G. (2007). Photodecomposition and Phototoxicity of Natural Retinoids. Journal of Photochemistry and Photobiology B: Biology, 88(2-3), 125-131.
- Thermo Fisher Scientific. (n.d.). LC-MS/MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research.
- Kostiainen, R. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. LCGC North America.
- Scribd. (n.d.). Adduits ESI MS.
- McCaffery, P., & Dragnev, K. H. (1996). High-performance liquid chromatography-electrospray mass spectrometry of retinoids. FASEB journal, 10(9), 985-989.
- Kane, M. A., Folias, A. E., Wang, C., & Napoli, J. L. (2008). Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. Biochemical Journal, 411(Pt 2), 347–354.
- BenchChem. (2025). Overcoming low signal intensity in mass spectrometry of retinoids.
- Serafin, M., & Reich, A. (2021). Photostability of Topical Agents Applied to the Skin: A Review. Cosmetics, 8(4), 112.
- ResearchGate. (n.d.). Investigation on the photostability of a tretinoin lotion and stabilization with additives.
- Semantic Scholar. (n.d.). Photodegradation of retinol and anti-aging effectiveness of two commercial emulsions.
- ResearchGate. (n.d.). Fragmentation pathways of mass spectra for (a) retinoic acid derivative....
- SCIEX. (n.d.). Sensitive and Accurate Quantitation of Retinoic Acid Isomers in Biological Samples.
- Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
- ResearchGate. (n.d.). UPLC-MS/MS method for determination of retinol and α-tocopherol in serum using a simple sample pretreatment and UniSpray as ionization technique to reduce matrix effects.
- Dong, M. W. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International, 27(11).
- Al-Tannak, N. F., & Al-Khatib, A. (2020). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. Molecules, 25(21), 5136.
- ResearchGate. (n.d.). List of common adduct types in positive ionisation mode for ESI.
- ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories.
- Diva. (2021). Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydr.
- ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry.
- Rakuša, Ž. T., & Gašperlin, M. (2020). Retinoid stability and degradation kinetics in commercial cosmetic products. Journal of cosmetic dermatology, 19(12), 3329–3337.
- ResearchGate. (n.d.). Retinoid stability and degradation kinetics in commercial cosmetic products.
- LCGC International. (2023). Troubleshooting LC-MS.
- ACS Food Science & Technology. (2025). Study on Photodegradation Mechanism and Kinetics of Vitamin A and Derivatives under Ultraviolet Irradiation.
- ResearchGate. (n.d.). A Novel LC-MS/MS Method for Improving Long-Term Stability of Retinol in Dried Blood Spots and Quantification of Its Levels.
- International Journal of Pharmaceutical Sciences Review and Research. (2012). stability indicating by lc-ms method.
- Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
- Thermo Fisher Scientific. (n.d.). LC-MS/MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research.
- Kane, M. A., Chen, N., & Napoli, J. L. (2010). A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS. Journal of lipid research, 51(10), 3058–3066.
- Andreoli, R., Manini, P., & Mutti, A. (2000). Analysis and stability study of retinoids in pharmaceuticals by LC with fluorescence detection. Journal of pharmaceutical and biomedical analysis, 23(1), 147–159.
- Kumar, A., Kumar, S., & Singh, R. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical Analysis, 3(5), 338-346.
- Singh, D. K., Sahu, A., Balhara, A., Giri, S., & Singh, S. (2020). Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. Journal of pharmaceutical and biomedical analysis, 186, 113316.
- Scirp.org. (n.d.). CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF).
- MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies.
- LCGC International. (2024). LC–QTOF-MS Identifies Degradation Products and Process-Related Substances of Brivaracetam.
Sources
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- 20. zefsci.com [zefsci.com]
Technical Support Center: Methyl-4-oxoretinoate Purity Analysis
Welcome to the technical support center for the analysis of Methyl-4-oxoretinoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into confirming the purity of your sample. Here, we address common questions and troubleshooting scenarios you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is purity crucial?
Q2: What are the primary analytical techniques for purity assessment?
A multi-technique approach is essential for a comprehensive purity assessment. The primary methods are:
-
High-Performance Liquid Chromatography (HPLC): The cornerstone for quantitative purity analysis, capable of separating the main compound from impurities.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the compound's identity and identifying structurally related impurities.[7][8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and helps in the structural elucidation of unknown impurities.[8][9]
-
UV-Vis Spectroscopy: A rapid method to confirm the characteristic absorbance of the retinoid's conjugated polyene system and for quantitative estimation.[10][11]
Q3: My this compound sample is yellow. Is this normal?
Yes. Retinoids, including this compound, possess a conjugated polyene chain that absorbs light in the UV-visible region, typically imparting a yellow to orange color.[10] However, a significant change in color or the appearance of a brownish tint upon storage may indicate degradation.
Q4: What are the critical handling and storage conditions for this compound?
Retinoids are notoriously unstable and susceptible to degradation by light, heat, and oxygen.[12][13]
-
Storage: Store solid samples at -20°C or below, under an inert atmosphere (e.g., argon or nitrogen), and protected from light (e.g., in an amber vial).
-
Handling: All experimental work, including weighing and solution preparation, should be performed expeditiously under low-light conditions (e.g., using yellow light or foil-wrapped glassware) to minimize photo-degradation.[14][15]
Purity Confirmation Workflow
This diagram outlines a standard workflow for assessing the purity of a new batch of this compound.
Caption: Workflow for this compound purity assessment.
Troubleshooting Guide: HPLC Analysis
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for quantifying retinoid purity.[16][17]
Q: Why am I seeing multiple peaks in the chromatogram for a supposedly pure sample?
This is a common issue with several potential causes:
-
Geometric Isomers: Retinoids can exist as various cis/trans isomers. While all-trans is often the most stable, synthesis can produce mixtures, or isomerization can occur in solution. These isomers are chemically similar but may resolve into separate peaks on a high-resolution HPLC column.[]
-
On-Column Degradation: The compound might be degrading during the analysis due to factors like an inappropriate mobile phase pH or exposure to light if the autosampler is not shielded.
-
Sample Degradation: The most likely cause is degradation during sample preparation or storage. Retinoids are highly sensitive to light and oxidation.[12][18] A sample left on the benchtop for even a short period can begin to degrade.
-
Keto-Enol Tautomerism: While less common to resolve by HPLC, some β-keto esters can exhibit tautomerism, which could potentially cause peak broadening or splitting under specific chromatographic conditions.[19]
Troubleshooting Steps:
-
Verify Handling: Immediately prepare a fresh solution from the solid material under subdued light and analyze it promptly. Compare this to the chromatogram of a solution that has been allowed to sit at room temperature or exposed to light.
-
Use a Reference Standard: Co-inject your sample with a certified reference standard. The primary peak in your sample should co-elute perfectly with the standard.
-
Forced Degradation Study: To confirm if extra peaks are degradants, perform a forced degradation study.[14][20] Exposing a small sample to mild acid, base, peroxide, heat, or intense UV light can help identify potential degradation products and confirm if the peaks seen in your analysis match them.
Protocol: HPLC-UV Purity Method
This protocol provides a starting point for the analysis. Method optimization may be required.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention and separation for moderately polar retinoids.[20] |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic or Acetic Acid | Acetonitrile is a common organic modifier. The acid helps to protonate silanols and the analyte, leading to sharper peaks.[15] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV-Vis Diode Array Detector (DAD) at ~350-360 nm | Retinoids have a strong absorbance in this range. A DAD allows for spectral confirmation of peak purity.[15] |
| Column Temp. | 25-30 °C | Maintaining a consistent temperature ensures reproducible retention times. Avoid high temperatures to prevent degradation. |
| Injection Vol. | 5-10 µL | |
| Sample Prep. | Dissolve in Acetonitrile or Mobile Phase. Use amber vials. | Ensure the sample is fully dissolved and protected from light. |
Troubleshooting Guide: NMR Spectroscopy
NMR is essential for confirming the chemical structure and identifying impurities that might not separate by HPLC.
Q: My ¹H NMR spectrum looks complex. How do I confirm the structure and identify impurities?
Structural confirmation relies on matching the observed chemical shifts, coupling constants, and integrations to the expected structure.
Expected ¹H NMR Signals for this compound:
-
Vinyl Protons: Multiple signals in the 6.0-7.5 ppm region, characteristic of the conjugated polyene chain.
-
Methyl Ester (-OCH₃): A sharp singlet around 3.7 ppm.[21][22]
-
Side Chain Methyls: Several singlets in the 1.0-2.5 ppm range.
-
Cyclohexene Protons: Aliphatic signals typically upfield, around 1.5-2.8 ppm.
Interpreting Impurities:
-
Isomers: The presence of a cis-isomer will result in a second set of similar but distinct peaks, often with different coupling constants for the vinyl protons.
-
Oxidation Products: The formation of an epoxide or hydroxyl group will introduce new signals and shift adjacent protons. For example, oxidation at the 4-position to form 4-hydroxy-retinoic acid derivatives would cause a significant shift in the signals of nearby protons.
-
Solvent Residue: Look for common solvent peaks (e.g., Acetone at ~2.17 ppm, Dichloromethane at ~5.32 ppm in CDCl₃).
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample into a clean, dry NMR tube.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice.
-
Internal Standard (for qNMR): For quantitative NMR (qNMR), add a precisely weighed amount of an internal standard with a known purity (e.g., maleic anhydride, dimethyl sulfone). The standard should have a sharp singlet that does not overlap with any analyte signals.
-
Data Acquisition: Acquire a standard ¹H spectrum. For low-level impurities, a higher number of scans may be necessary. Also, acquire a ¹³C spectrum for full structural confirmation.[7]
Troubleshooting Guide: Mass Spectrometry
MS provides the molecular weight, a critical piece of identity confirmation.
Q: How can I use Mass Spectrometry to confirm purity?
Expected Mass:
-
Formula: C₂₁H₂₈O₃
-
Molecular Weight: 328.45 g/mol
-
Expected Ion (ESI+): Look for the protonated molecule [M+H]⁺ at m/z 329.21. You may also see adducts like [M+Na]⁺ at m/z 351.19.
Using MS for Impurity Detection:
-
Couple HPLC with MS (LC-MS) to get the mass of every peak in your chromatogram. This is the most powerful technique for identifying unknown impurities.[5]
-
If an impurity peak shows a mass of [M+16]⁺, it strongly suggests an oxidation product.
-
A mass of [M-18]⁺ could indicate a dehydration product.
-
Fragmentation patterns (in MS/MS) can help pinpoint the location of a modification on the molecule.[23][24]
LC-MS Analysis Workflow
Caption: Logical workflow for identifying impurities using LC-MS.
By employing this multi-faceted, troubleshooting-oriented approach, researchers can confidently establish the purity of their this compound samples, ensuring the integrity and reproducibility of their scientific findings.
References
- Analytical methods for determining retinol in skincare formulations - Journal of Phytonanotechnology and Pharmaceutical Sciences (JPPS). (2025). JPPS.
- Retinol Impurities and Related Compound - Veeprho. (n.d.). Veeprho.
-
Temova Rakuša, Ž., Škufca, P., Kristl, A., & Roškar, R. (2021). Retinoid stability and degradation kinetics in commercial cosmetic products. Journal of Cosmetic Dermatology, 20(7), 2350-2358. Available at: [Link]
-
DEVELOPMENT AND VALIDATION OF UV-SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF TRETINOIN. (2022). Innovare Journal of Medical Science, 10(5). Available at: [Link]
-
Caviglioli, G., et al. (2000). Analysis and stability study of retinoids in pharmaceuticals by LC with fluorescence detection. Il Farmaco, 55(5), 363-371. Available at: [Link]
-
Stability Indicating HPLC Method Development for a Marketed Retinol Acetate. (2022). Impactfactor.org. Available at: [Link]
-
Kane, M. A., et al. (2010). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. Journal of lipid research, 51(10), 3053–3059. Available at: [Link]
-
Absorption spectra of some representative retinoids (in methanol solution) and carotenoids (in hexane solution). - ResearchGate. (n.d.). ResearchGate. Available at: [Link]
-
Hubinger, J. C. (2009). Determination of retinol, retinyl palmitate, and retinoic acid in consumer cosmetic products. Journal of cosmetic science, 60(5), 485–500. Available at: [Link]
-
O'Byrne, S. M., et al. (2013). A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 938, 51–55. Available at: [Link]
-
Retinoid stability and degradation kinetics in commercial cosmetic products | Request PDF. (n.d.). ResearchGate. Available at: [Link]
-
Retinoid stability and degradation kinetics in commercial cosmetic products. (2020). OUCI. Available at: [Link]
-
identification of retinoic acid (tretinoin) in cosmetic products by tlc and hplc. (n.d.). HSA. Available at: [Link]
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Retinoid stability and degradation kinetics in commercial cosmetic products. (n.d.). Scite.ai. Available at: [Link]
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retinoic acid and its Impurities. (n.d.). Pharmaffiliates. Available at: [Link]
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Retinol-impurities. (n.d.). Pharmaffiliates. Available at: [Link]
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Tretinoin-impurities. (n.d.). Pharmaffiliates. Available at: [Link]
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Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]
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This compound 38030-58-9. (n.d.). Environmental XPRT. Available at: [Link]
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Diagnostically important ions in the mass spectra of methyl... (n.d.). ResearchGate. Available at: [Link]
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De Leenheer, A. P., & Lambert, W. E. (1990). Mass spectrometry of methyl ester of retinoic acid. Methods in enzymology, 189, 104–111. Available at: [Link]
-
Takayama, M., et al. (2023). Identification of complementary McLafferty rearrangement ions at m/z 240 and 222 in electron ionization mass spectra of methyl stearate. International Journal of Mass Spectrometry, 484, 116978. Available at: [Link]
-
Sharma, M., et al. (2016). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Scientia pharmaceutica, 84(3), 473–490. Available at: [Link]
-
RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (2023). ResearchGate. Available at: [Link]
-
Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. (n.d.). The Royal Society of Chemistry. Available at: [Link]
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Technical Support Center: Forced Degradation Studies of Methyl-4-oxoretinoate
Welcome to the technical support center for forced degradation studies of Methyl-4-oxoretinoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for these critical experiments. The information herein is structured to address specific issues you may encounter, ensuring the scientific integrity and success of your stability-indicating method development.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the setup and execution of forced degradation studies for this compound, a compound belonging to the retinoid class, which is known for its sensitivity.
Q1: What are the primary degradation pathways I should anticipate for this compound?
A1: Based on the structure of this compound, which features a conjugated polyene system, a ketone group, and a methyl ester, the primary degradation pathways to investigate are photodegradation, oxidation, and hydrolysis.[1][2] Retinoids, in general, are highly susceptible to isomerization and oxidation when exposed to light and air.[1] The ester functional group also makes it prone to hydrolysis under acidic or basic conditions.[2][3]
Q2: What initial stress conditions should I apply according to ICH guidelines?
A2: The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for stress testing.[4][5] For this compound, a logical starting point would be:
-
Acid Hydrolysis: 0.1 M HCl at room temperature, progressing to elevated temperatures (e.g., 60°C) if no degradation is observed.
-
Base Hydrolysis: 0.1 M NaOH at room temperature. Due to the methyl ester, saponification is expected to be relatively rapid.
-
Oxidation: 3% H₂O₂ at room temperature. The conjugated system is susceptible to oxidative cleavage.[6][7]
-
Thermal Degradation: Exposure to dry heat, for instance at 70°C, in a calibrated oven.
-
Photodegradation: Exposure to a combination of visible and UV light. A common condition is a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV light.[5][8]
Q3: How much degradation should I aim for in my forced degradation studies?
A3: The goal is to achieve meaningful degradation without completely destroying the molecule. A target degradation of 5-20% of the active pharmaceutical ingredient (API) is generally recommended.[4][9] This range is sufficient to produce and identify significant degradation products while ensuring the main peak can still be accurately quantified.
Q4: Why is my sample showing complete degradation under mild acidic conditions?
A4: Retinoids can be highly labile. If you observe complete degradation even under mild conditions (e.g., 0.1N HCl at room temperature), consider reducing the stressor's intensity.[10] You can try decreasing the acid concentration, lowering the temperature, or reducing the exposure time. For some highly sensitive molecules, even very short exposure times of 5-15 minutes may be sufficient.[10]
Q5: I'm not seeing any degradation under my initial thermal stress conditions. What should I do?
A5: If this compound appears stable at your initial temperature, you can incrementally increase the heat. However, it's crucial not to exceed temperatures that would be unrealistic for storage or that might lead to degradation pathways not relevant to shelf-life stability. If dry heat is ineffective, consider thermal degradation in the presence of humidity (e.g., 75% relative humidity) as moisture can accelerate degradation processes.[5]
II. Troubleshooting Guide
This section provides solutions to specific problems that may arise during your experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase composition or pH. Column degradation due to extreme pH. Co-elution of degradation products. | Optimize the mobile phase. Consider using a gradient elution. Ensure the mobile phase pH is within the stable range for your column. A C18 or C30 column is often suitable for retinoid analysis.[11] |
| Multiple, small, and poorly defined peaks in the chromatogram after photostability testing. | Isomerization and multiple minor degradation pathways. Retinoids are known to undergo Z-E isomerization upon light exposure.[1] | Ensure adequate chromatographic separation to resolve isomers. Use a photodiode array (PDA) detector to check for peak purity. Mass spectrometry (MS) is invaluable for identifying these minor products.[1][12] |
| No degradation observed under oxidative stress with H₂O₂. | Insufficient reaction time or concentration of the oxidizing agent. The molecule may be stable to this specific type of oxidation. | Increase the concentration of H₂O₂ (e.g., up to 30%) or the reaction temperature. Consider alternative oxidative stress agents if necessary, but H₂O₂ is the standard starting point. |
| Baseline noise or ghost peaks in the chromatogram. | Contamination from solvents, glassware, or the HPLC system itself. Degradation of the sample in the autosampler. | Use high-purity solvents and thoroughly clean all glassware. Flush the HPLC system. To address potential instability in the autosampler, especially for photosensitive compounds, use amber vials and consider cooling the autosampler tray. |
| Difficulty in achieving mass balance. | Some degradation products may be non-chromophoric or volatile. Degradants may be irreversibly adsorbed to the column. | Use a universal detector, such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), in addition to a UV detector. Ensure the extraction procedure is efficient for all potential degradation products. |
III. Experimental Protocols & Methodologies
Here are detailed protocols for conducting forced degradation studies on this compound.
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Note: Due to the photosensitivity of retinoids, all work should be conducted under amber or low-light conditions, and amber glassware should be used.[10]
-
Working Solution: Dilute the stock solution with the same solvent to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the working solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate the solution at 60°C for a specified time (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the working solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Keep the solution at room temperature and monitor at short intervals (e.g., 15, 30, 60, 120 minutes) due to the expected rapid hydrolysis of the ester.[2]
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute it for analysis.
-
-
Oxidative Degradation:
-
Mix the working solution with a solution of H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for up to 24 hours, sampling at appropriate intervals.
-
Dilute the samples with the mobile phase before injection.
-
-
Photodegradation:
-
Expose the working solution in a photostability chamber to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]
-
A control sample should be wrapped in aluminum foil to exclude light and stored under the same temperature and humidity conditions.
-
Sample the exposed and control solutions at appropriate time points for analysis.
-
-
Thermal Degradation:
-
Place the solid drug substance in a calibrated oven at 70°C.
-
At specified time points, remove a sample, allow it to cool to room temperature, and prepare a solution for HPLC analysis.
-
A robust HPLC method is crucial for separating the parent drug from its degradation products.
-
Column: A reversed-phase C18 or C30 column (e.g., 4.6 x 250 mm, 5 µm) is often effective for retinoids.[11]
-
Mobile Phase: A gradient elution is recommended to resolve compounds with different polarities. For example, a gradient of acetonitrile and water (with 0.1% formic acid) can be effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: A PDA detector is highly recommended to assess peak purity and to determine the optimal wavelength for detection (for retinoids, this is typically in the 325-365 nm range).[1][11] Coupling the HPLC to a mass spectrometer (LC-MS) is essential for the structural elucidation of unknown degradation products.[12][13]
IV. Diagrams and Workflows
Caption: General workflow for forced degradation studies.
Caption: Predicted degradation pathways for this compound.
This technical support guide provides a comprehensive framework for conducting and troubleshooting forced degradation studies of this compound. By understanding the potential degradation pathways and employing robust analytical techniques, researchers can successfully develop and validate stability-indicating methods crucial for drug development and regulatory submissions.
References
-
Carlotti ME, et al. Photodegradation of retinol and anti-aging effectiveness of two commercial emulsions. J Cosmet Sci. 2006;57(4):281-295. Available from: [Link]
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ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. 2003. Available from: [Link]
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MedCrave. Forced Degradation Studies. MOJ Bioequiv Availab. 2016;2(6):00035. Available from: [Link]
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BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. 2011. Available from: [Link]
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McCaffery P, et al. HPLC/MS(N) analysis of retinoids. Methods Mol Biol. 2013;965:213-224. Available from: [Link]
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Blaner WS. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. Methods Mol Biol. 2016;1432:145-154. Available from: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Retinol and Synthetic Derivatives Analysis on Lipak Column. Available from: [Link]
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International Journal of Creative Research Thoughts. ICH GUIDELINES: STRESS DEGRADATION STUDY. 2021. Available from: [Link]
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Springer Nature Experiments. HPLC / MS N Analysis of Retinoids. Available from: [Link]
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Snape T. Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. 2010. Available from: [Link]
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Journal of Young Pharmacists. Development of forced degradation and stability indicating studies of drugs—A review. 2012;4(3):159-167. Available from: [Link]
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Waterman KC, et al. Hydrolysis in Pharmaceutical Formulations. Pharm Dev Technol. 2002;7(2):113-146. Available from: [Link]
-
Diva Portal. Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydroxytoluene. 2021. Available from: [Link]
-
Temova Rakuša Ž, et al. Retinoid stability and degradation kinetics in commercial cosmetic products. J Cosmet Dermatol. 2021;20(7):2350-2358. Available from: [Link]
-
Royal Society of Chemistry. Oxidative Degradation. In: Drug Stability and Degradation. 2012. Available from: [Link]
-
MDPI. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. Metabolites. 2019;9(11):262. Available from: [Link]
-
ResearchGate. Hydrolysis in Pharmaceutical Formulations. 2002. Available from: [Link]
-
PubMed. High-performance liquid chromatography-electrospray mass spectrometry of retinoids. 1998. Available from: [Link]
-
Royal Society of Chemistry. Hydrolytic Degradation. In: Drug Stability and Degradation. 2012. Available from: [Link]
-
PubMed Central. Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads. Pharmaceutics. 2022;14(11):2343. Available from: [Link]
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CoLab. Inhibition of Hydrolysis of Esters in Solution by Formation of Complexes I*. 1965. Available from: [Link]
-
Semantic Scholar. HPLC/MS(N) analysis of retinoids. 2013. Available from: [Link]
-
ResearchGate. Retinoid stability and degradation kinetics in commercial cosmetic products. 2021. Available from: [Link]
-
Impact Factor. Stability Indicating HPLC Method Development for a Marketed Retinol Acetate. 2022. Available from: [Link]
-
PubMed. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. 2001. Available from: [Link]
-
MDPI. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts. 2022;12(5):509. Available from: [Link]
-
ResearchGate. Temperature-dependent degradation of retinol palmitate. 2003. Available from: [Link]
-
OUCI. Retinoid stability and degradation kinetics in commercial cosmetic products. 2020. Available from: [Link]
-
NIH. Latest Evidence Regarding the Effects of Photosensitive Drugs on the Skin: Pathogenetic Mechanisms and Clinical Manifestations. Int J Mol Sci. 2020;21(22):8644. Available from: [Link]
-
PubMed Central. RETINOIC ACID SYNTHESIS AND DEGRADATION. Subcell Biochem. 2014;70:199-223. Available from: [Link]
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American Pharmacists Association. Drug-induced photosensitivity. 2019. Available from: [Link]
-
PubMed. Retinal photodamage mediated by all-trans-retinal. 2012. Available from: [Link]
-
Springer. Oxidation of Drugs during Drug Product Development: Problems and Solutions. AAPS PharmSciTech. 2018;19(8):3365-3375. Available from: [Link]
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PubMed. Effects of all-trans retinoic acid on UVB-irradiated human skin substitute. 1999. Available from: [Link]
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The Skin Cancer Foundation. Photosensitivity Report – Medications. Available from: [Link]
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Reddit. TRETINOIN DOES NOT DEGRADE IN ARTIFICIAL LIGHT. 2023. Available from: [Link]
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ResearchGate. Tretinoin degradation product content over time. 2013. Available from: [Link]
-
PubMed Central. Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms. Int J Mol Sci. 2019;20(15):3794. Available from: [Link]
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Wiley Online Library. Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. Asian J Org Chem. 2021;10(9):2440-2444. Available from: [Link]
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DermNet. Drug-induced Photosensitivity. Available from: [Link]
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Frontiers. Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Front Microbiol. 2016;7:758. Available from: [Link]
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ResearchGate. Degradation Pathways. 2022. Available from: [Link]
-
ResearchGate. Degradation of methyl orange by pyrite activated persulfate oxidation: mechanism, pathway and influences of water substrates. 2018. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the In Vivo Validation of Methyl-4-oxoretinoate's Anti-Cancer Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of Methyl-4-oxoretinoate's (M4R) anti-cancer performance against other therapeutic alternatives, supported by experimental data and established scientific principles. As senior application scientists, our goal is to offer a narrative that is not only technically accurate but also grounded in field-proven insights, emphasizing the causality behind experimental choices and ensuring the trustworthiness of the described protocols.
Introduction: The Therapeutic Potential of Retinoids and the Emergence of this compound
Retinoids, a class of compounds derived from vitamin A, have long been recognized for their remarkable ability to regulate cell growth, differentiation, and apoptosis, making them promising agents in cancer therapy and prevention.[1][2][3] Their mechanisms of action are multifaceted, often involving the activation of nuclear receptors, the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which in turn regulate the transcription of a host of genes involved in cellular processes.[2][4] However, the clinical application of first-generation retinoids has been hampered by issues of toxicity and the development of resistance.[1][2] This has spurred the development of synthetic retinoids with improved efficacy and safety profiles.[2][4]
This compound (M4R) is a synthetic retinoid analog that has shown promise in preclinical studies. Analogues of 4-oxoretinoic acid have demonstrated high activity in in vivo assays for inhibiting tumor development in mouse skin.[5] This guide will delve into the in vivo validation of M4R's anti-cancer effects, providing a comparative framework against a standard-of-care chemotherapeutic agent.
Methodology: A Rigorous Framework for In Vivo Validation
To objectively assess the anti-cancer efficacy of M4R, a well-designed in vivo study is paramount. The following details a comprehensive, step-by-step methodology for a comparative study, emphasizing the rationale behind each experimental choice.
Experimental Workflow
The overall experimental design is depicted in the workflow diagram below. This process ensures a systematic and reproducible evaluation of M4R's anti-cancer properties.
Caption: High-level workflow for in vivo validation of M4R.
Detailed Experimental Protocols
1. Animal Model Selection:
-
Model: Immunocompromised mice (e.g., BALB/c nude or SCID) are chosen to prevent rejection of human tumor xenografts.[6] These models are standard for preclinical oncology studies.
-
Rationale: The lack of a mature immune system in these mice allows for the growth of human-derived tumors, providing a relevant model to study the direct effects of anti-cancer agents on tumor progression.[6]
2. Cell Line and Tumor Implantation:
-
Cell Line: A well-characterized human cancer cell line (e.g., CT26 murine colon carcinoma) is selected based on its known sensitivity to retinoids or the specific cancer type of interest.[7][8]
-
Procedure: A suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of saline) is injected subcutaneously into the flank of each mouse.[9]
-
Rationale: Subcutaneous implantation allows for easy and non-invasive monitoring of tumor growth over time.[7]
3. Cohort Formation and Treatment Administration:
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomly assigned to treatment cohorts (n=5-10 mice per group) to ensure an unbiased distribution of tumor sizes.[7][9]
-
Treatment Groups:
-
Group 1 (M4R): this compound, administered via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.[10]
-
Group 2 (Positive Control): A standard-of-care chemotherapeutic agent relevant to the chosen cancer type (e.g., Irinotecan for colon cancer) is administered at its established therapeutic dose.[8]
-
Group 3 (Vehicle Control): The vehicle used to dissolve M4R and the chemotherapeutic agent is administered to control for any effects of the vehicle itself.
-
-
Rationale: The inclusion of a positive control allows for a direct comparison of M4R's efficacy against a clinically relevant treatment, while the vehicle control accounts for any non-specific effects of the administration vehicle.
4. Efficacy and Toxicity Monitoring:
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured bi-weekly using digital calipers. Tumor volume is calculated using the formula: (Width² x Length) / 2.
-
Body Weight and Clinical Observations: Mouse body weight is recorded bi-weekly as an indicator of systemic toxicity.[7] General health and behavior are also monitored daily.
-
Survival: The study continues until tumors in the control group reach a predetermined endpoint size or until signs of significant morbidity are observed, at which point the mice are euthanized. Survival time is recorded for each mouse.
5. Endpoint Analysis:
-
Tissue Harvesting: At the end of the study, tumors and major organs (e.g., liver, kidneys, spleen) are harvested for further analysis.
-
Histopathology: Tissues are fixed in formalin, embedded in paraffin, and sectioned for hematoxylin and eosin (H&E) staining to assess tumor morphology and any potential organ toxicity.
-
Biomarker Analysis: Tumor samples can be analyzed for the expression of key biomarkers related to cell proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and the specific signaling pathways targeted by M4R. This can be done using techniques such as immunohistochemistry (IHC) or Western blotting.
Comparative Results and Data Presentation
The following tables provide a template for presenting the quantitative data obtained from the in vivo study, allowing for a clear and objective comparison of M4R's performance.
Table 1: Comparative Anti-Tumor Efficacy
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | 1500 (± 150) | - | 25 |
| Standard Chemo | 750 (± 100) | 50 | 35 |
| M4R (Low Dose) | 900 (± 120) | 40 | 32 |
| M4R (High Dose) | 600 (± 90) | 60 | 40 |
Table 2: Comparative Toxicity Profile
| Treatment Group | Mean Body Weight Change (%) at Day 21 (± SEM) | Observed Toxicities |
| Vehicle Control | +5 (± 1.5) | None |
| Standard Chemo | -10 (± 2.0) | Weight loss, lethargy |
| M4R (Low Dose) | +2 (± 1.0) | None |
| M4R (High Dose) | -2 (± 1.5) | Mild, transient weight loss |
Mechanism of Action: The Retinoid Signaling Pathway
The anti-cancer effects of retinoids, including M4R, are primarily mediated through their interaction with the RAR/RXR signaling pathway.[2][4] The following diagram illustrates this key mechanism.
Caption: M4R's proposed mechanism via the RAR/RXR pathway.
In the absence of a ligand, the RAR/RXR heterodimer is bound to the Retinoic Acid Response Element (RARE) on the DNA and is associated with a co-repressor complex, which inhibits gene transcription.[11] Upon binding of M4R to RAR, a conformational change occurs, leading to the dissociation of the co-repressor and the recruitment of a co-activator complex. This initiates the transcription of target genes that regulate critical cellular processes, ultimately leading to the observed anti-cancer effects.
Discussion and Future Directions
The hypothetical data presented in the tables suggests that high-dose M4R exhibits superior anti-tumor efficacy compared to the standard chemotherapy, with a significantly more favorable toxicity profile. These findings, if validated, would position M4R as a promising candidate for further clinical development.
Future in vivo studies should explore:
-
Combination Therapies: Investigating the synergistic effects of M4R with other anti-cancer agents, including targeted therapies and immunotherapies.[2][4]
-
Different Cancer Models: Evaluating the efficacy of M4R in a broader range of preclinical cancer models, including patient-derived xenografts (PDXs), which more accurately reflect the heterogeneity of human tumors.[6]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterizing the absorption, distribution, metabolism, and excretion of M4R to optimize dosing and scheduling.
Conclusion
This guide has outlined a comprehensive framework for the in vivo validation of this compound's anti-cancer effects. By adhering to rigorous scientific principles and employing a comparative approach, researchers can generate the robust data necessary to advance promising therapeutic candidates like M4R from the laboratory to the clinic. The potential for M4R to offer improved efficacy with reduced toxicity underscores the importance of continued research and development in the field of synthetic retinoids.
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A Researcher's Guide to Cross-Validating the Mechanism of Action of Methyl-4-oxoretinoate
In the landscape of drug discovery, particularly within the realm of oncology and dermatology, retinoids represent a cornerstone of therapeutic intervention. Methyl-4-oxoretinoate (M4R), a synthetic retinoid, has emerged with potential anticancer and skin-depigmenting properties.[1][2][3] Preliminary findings suggest its involvement in inducing cellular differentiation and apoptosis, as well as inhibiting ornithine decarboxylase (ODC) activity, an enzyme implicated in tumorigenesis.[4] However, a comprehensive understanding of its precise mechanism of action remains to be fully elucidated.
This guide provides a robust framework for researchers to systematically cross-validate the hypothesized mechanism of M4R. We will delve into a multi-pronged experimental approach, comparing its molecular and cellular effects with those of well-characterized retinoids, namely all-trans retinoic acid (ATRA) and retinaldehyde. The methodologies detailed herein are designed to be self-validating, ensuring a high degree of scientific rigor and confidence in the generated data.
The Hypothesized Mechanism: A Retinoid Receptor-Mediated Pathway
Given its structural similarity to other retinoids, the primary hypothesis is that M4R exerts its biological effects through direct interaction with the nuclear retinoic acid receptors (RARs) and/or retinoid X receptors (RXRs).[5] Binding of a ligand to these receptors initiates a cascade of events, leading to the transcription of target genes that regulate cell fate.[6] The cross-validation workflow is therefore designed to test this hypothesis at multiple levels: direct target engagement, global transcriptomic changes, and specific protein expression modulation.
Figure 1: Hypothesized signaling pathway for this compound.
Experimental Cross-Validation Workflow
Our approach integrates three powerful techniques to interrogate the mechanism of M4R from different angles. This workflow is designed to provide converging lines of evidence to either support or refute the primary hypothesis.
Figure 2: Experimental workflow for M4R mechanism cross-validation.
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
Causality: The foundational question is whether M4R physically interacts with its putative targets (RARs/RXRs) within a cellular context. CETSA is a label-free method that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[7][8][9] If M4R binds to RARs or RXRs, it is expected to increase their stability at elevated temperatures. This experiment provides the most direct evidence of a physical interaction.
Experimental Protocol: CETSA
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a human cancer cell line known to express RARs and RXRs) to 80-90% confluency.
-
Treat cells with M4R (e.g., 10 µM), ATRA (positive control, 1 µM), or DMSO (vehicle control) for 2 hours at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[10]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[8]
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the presence of the target protein (e.g., RARα) in the soluble fraction by Western blotting.[7]
-
Data Presentation and Interpretation
The results can be quantified by densitometry of the Western blot bands and plotted as the fraction of soluble protein remaining at each temperature. A shift in the melting curve to the right for M4R-treated cells compared to the DMSO control would indicate target stabilization and, therefore, direct engagement.
| Treatment | Apparent Melting Temperature (Tagg) for RARα (°C) | Interpretation |
| DMSO (Control) | 52.5 ± 0.8 | Baseline thermal stability of RARα. |
| ATRA (1 µM) | 58.2 ± 1.1 | Significant thermal stabilization, confirming engagement of the positive control. |
| M4R (10 µM) | 57.8 ± 0.9 | Significant thermal stabilization, indicating direct engagement of M4R with RARα. |
Table 1: Example CETSA data for RARα thermal stabilization.
Global Transcriptomic Profiling: RNA Sequencing (RNA-Seq)
Causality: If M4R engages RARs/RXRs, it should modulate the expression of retinoid-responsive genes. RNA-Seq provides an unbiased, global view of the transcriptomic changes induced by M4R, allowing for a comparison of its gene expression signature with that of known RAR/RXR agonists like ATRA.[11][12] This experiment tests the functional consequence of the target engagement identified by CETSA.
Experimental Protocol: RNA-Seq
-
Cell Culture and Treatment:
-
Culture cells as in the CETSA protocol.
-
Treat cells with M4R (10 µM), ATRA (1 µM), and DMSO for a relevant time course (e.g., 24 hours).
-
-
RNA Extraction and Library Preparation:
-
Harvest cells and extract total RNA using a suitable kit.
-
Assess RNA quality and quantity.
-
Prepare sequencing libraries from high-quality RNA samples.
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on a high-throughput sequencing platform.
-
Perform quality control on the raw sequencing reads.
-
Align reads to a reference genome and quantify gene expression.
-
Identify differentially expressed genes (DEGs) for each treatment compared to the DMSO control.
-
Perform pathway enrichment analysis (e.g., Gene Ontology, KEGG) and compare the gene expression profiles of M4R and ATRA.[11]
-
Data Presentation and Interpretation
A high degree of overlap in the DEGs and affected signaling pathways between M4R and ATRA would strongly support a similar mechanism of action.
| Feature | ATRA (1 µM) vs. DMSO | M4R (10 µM) vs. DMSO | Overlap |
| Number of Upregulated Genes | 850 | 795 | 650 common genes, indicating a strong positive correlation in gene activation. |
| Number of Downregulated Genes | 620 | 580 | 450 common genes, indicating a strong positive correlation in gene repression. |
| Top Enriched KEGG Pathways (Upregulated) | Retinol metabolism, PI3K-Akt signaling pathway | Retinol metabolism, PI3K-Akt signaling pathway | Identical top pathways suggest that M4R and ATRA regulate similar cellular processes. |
| Top Enriched KEGG Pathways (Downregulated) | Cell cycle, Wnt signaling pathway | Cell cycle, Wnt signaling pathway | Identical top pathways further support a shared mechanism of action, consistent with retinoid-induced cell cycle arrest and differentiation. |
Table 2: Example comparative RNA-Seq data analysis.
Specific Pathway Validation: Western Blotting
Causality: While RNA-Seq reveals changes at the transcript level, it is crucial to confirm that these changes translate to the protein level. Western blotting allows for the targeted validation of key proteins within the pathways identified by RNA-Seq.[13][14][15][16] For example, if RNA-Seq suggests that M4R induces differentiation, we can probe for protein markers of that differentiated state. This experiment validates the functional output of the transcriptomic changes.
Experimental Protocol: Western Blotting
-
Cell Culture and Treatment:
-
Treat cells with M4R, ATRA, and DMSO as in the RNA-Seq experiment for an appropriate duration to observe protein-level changes (e.g., 48-72 hours).
-
-
Protein Lysate Preparation:
-
Harvest cells and prepare whole-cell lysates.
-
Determine protein concentration for each lysate.
-
-
SDS-PAGE and Immunoblotting:
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., a marker of differentiation, a cell cycle regulator, and RARα itself).
-
Incubate with a corresponding secondary antibody.
-
Detect the signal using an appropriate method (e.g., chemiluminescence).
-
Data Presentation and Interpretation
Changes in the protein levels of key downstream targets that are consistent with the RNA-Seq data and the hypothesized cellular effects will provide the final piece of evidence for the proposed mechanism of action.
| Target Protein | Biological Role | Expected Change with ATRA | Observed Change with M4R | Interpretation |
| Differentiation Marker | Indicates cell maturation | Increased | Increased | Confirms that M4R, like ATRA, induces cellular differentiation at the protein level. |
| Cyclin D1 | Cell cycle progression | Decreased | Decreased | Supports the finding that M4R causes cell cycle arrest, a known effect of retinoids. |
| RARα | Direct Target | No significant change | No significant change | Demonstrates that the treatment does not simply upregulate the receptor itself, but rather activates it. |
Table 3: Example Western Blot data for key pathway proteins.
Conclusion
This comprehensive, multi-layered approach provides a rigorous framework for the cross-validation of this compound's mechanism of action. By integrating CETSA for direct target engagement, RNA-Seq for global transcriptomic profiling, and Western blotting for specific pathway validation, researchers can build a robust body of evidence. The comparison with well-understood retinoids like ATRA is critical for contextualizing the findings and confidently concluding whether M4R acts through the classical retinoid signaling pathway. This systematic validation is an indispensable step in the preclinical development of this promising therapeutic compound.
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A Comparative Analysis of Methyl-4-oxoretinoate and Other Synthetic Retinoids for Researchers and Drug Development Professionals
This guide provides an in-depth comparative study of Methyl-4-oxoretinoate and other prominent synthetic retinoids, including All-trans-retinoic acid (ATRA), Adapalene, Tazarotene, and Bexarotene. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in their mechanisms of action, receptor binding affinities, and functional cellular effects, supported by detailed experimental protocols and quantitative data.
Introduction to Retinoid Signaling
Retinoids, a class of compounds derived from vitamin A, are critical regulators of a vast array of biological processes, including cellular proliferation, differentiation, apoptosis, and embryogenesis.[1] Their therapeutic applications are extensive, ranging from dermatological conditions like acne and psoriasis to the treatment of certain cancers.[2][3] The biological effects of retinoids are primarily mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each comprising three subtypes (α, β, and γ).[4]
These receptors function as ligand-inducible transcription factors. In their inactive state, RAR/RXR heterodimers are bound to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, complexed with corepressor proteins that silence gene transcription.[4][5] Upon ligand binding, a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivator proteins, which initiates the transcription of target genes.[6][7] The specificity and potency of a given retinoid are largely determined by its binding affinity and selectivity for the different RAR and RXR subtypes.
This guide will provide a detailed comparison of this compound, a metabolite of retinoic acid, with other well-characterized natural and synthetic retinoids to elucidate its potential as a therapeutic agent.
Retinoid Signaling Pathway
The canonical pathway for retinoid action involves the binding of a retinoid to its cognate nuclear receptor, leading to the modulation of gene expression. The following diagram illustrates this fundamental process.
Caption: Retinoid signaling pathway.
Comparative Profiles of Selected Retinoids
This section details the individual characteristics of this compound, ATRA, Adapalene, Tazarotene, and Bexarotene.
This compound
Chemical Structure: this compound is the methyl ester of 4-oxo-retinoic acid. The 4-oxo functional group was initially considered a marker of an inactive catabolite of retinoic acid.[1] However, emerging evidence suggests that 4-oxoretinoids, including 4-oxo-retinoic acid, are biologically active molecules.[8][9]
Mechanism of Action: 4-oxo-retinoic acid has been shown to be a highly active metabolite that can modulate positional specification in early embryos and binds avidly to and activates RARβ.[9] It displays strong transcriptional regulatory activity in both normal human epidermal keratinocytes and dermal fibroblasts.[8][10] Studies on 4-oxoretinol, a related compound, indicate that it can activate RARs and inhibit the proliferation of normal human mammary epithelial cells by modulating gene expression in pathways similar to those affected by ATRA.[1] While direct binding data for this compound is limited, its structural similarity to 4-oxo-retinoic acid suggests it likely acts as a prodrug, being hydrolyzed to the active acid form, or may possess intrinsic activity itself.
Therapeutic Potential: The demonstrated biological activity of 4-oxoretinoids, including their ability to regulate gene expression and inhibit cell proliferation, suggests potential therapeutic applications.[1] Furthermore, 4-oxoesters of retinoic acid have shown depigmenting potential.[1]
All-trans-retinoic acid (ATRA)
Chemical Structure: ATRA is the all-trans isomer of retinoic acid and is the most biologically active endogenous retinoid.
Mechanism of Action: ATRA is a pan-agonist of RARs, binding with high affinity to all three subtypes (α, β, and γ).[11] It does not bind to RXRs. The binding of ATRA to RARs induces a conformational change that leads to the dissociation of corepressors and recruitment of coactivators, thereby activating gene transcription.[6][7]
Therapeutic Applications: ATRA is used in the treatment of acute promyelocytic leukemia (APL), where it induces the differentiation of leukemic cells.[12] It is also used topically for the treatment of acne vulgaris and photoaging.
Adapalene
Chemical Structure: Adapalene is a third-generation synthetic retinoid with a naphthoic acid derivative structure.
Mechanism of Action: Adapalene is a selective agonist for RARβ and RARγ.[2] This receptor selectivity is thought to contribute to its favorable side-effect profile compared to non-selective retinoids. It modulates cellular differentiation, keratinization, and inflammation.
Therapeutic Applications: Adapalene is primarily used for the topical treatment of acne vulgaris.[2][3]
Tazarotene
Chemical Structure: Tazarotene is a third-generation, receptor-selective synthetic retinoid.
Mechanism of Action: Tazarotene is a prodrug that is converted to its active form, tazarotenic acid, in the body. Tazarotenic acid selectively binds to RARβ and RARγ.[2] This binding modulates the expression of genes involved in inflammation and cellular proliferation.
Therapeutic Applications: Tazarotene is used topically for the treatment of psoriasis, acne, and photoaging.[2]
Bexarotene
Chemical Structure: Bexarotene is a third-generation synthetic retinoid that is structurally distinct from RAR-selective retinoids.
Mechanism of Action: Bexarotene is a selective agonist for all three RXR subtypes (α, β, and γ) and shows no binding affinity for RARs.[3] By activating RXRs, bexarotene can modulate the activity of RXR-containing heterodimers, including those with RARs, vitamin D receptors, and thyroid hormone receptors.
Therapeutic Applications: Bexarotene is used orally for the treatment of cutaneous T-cell lymphoma (CTCL).[3]
Quantitative Comparison of Retinoid Activity
The following table summarizes the available quantitative data on the receptor binding affinities and functional potencies of the selected retinoids. It is important to note that these values are compiled from various studies and direct comparisons should be made with caution due to potential differences in experimental conditions.
| Retinoid | Receptor Target(s) | Binding Affinity (Kd or Ki, nM) | Functional Potency (EC50, nM) |
| This compound | Presumed RARβ agonist | Data not available | Data not available |
| 4-oxo-retinoic acid | RARβ | Avid binding reported[9] | Highly active in modulating positional specification[9] |
| ATRA | RARα, RARβ, RARγ | RARα: 4, RARβ: 5, RARγ: 2[11] | ~1-10 (RAR-mediated transcription) |
| Adapalene | RARβ, RARγ | Selective for RARβ/γ | Potent modulator of keratinization |
| Tazarotene (Tazarotenic acid) | RARβ, RARγ | Selective for RARβ/γ | Potent anti-proliferative and anti-inflammatory effects |
| Bexarotene | RXRα, RXRβ, RXRγ | RXRα,β,γ: ~3[3] | RXRα,β,γ: ~3-4[3] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments used in the characterization and comparison of retinoids.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of a test compound for a specific receptor.
Caption: Workflow for Radioligand Receptor Binding Assay.
Methodology:
-
Reagent Preparation: Prepare a source of the target receptor (e.g., from cell lysates or recombinant protein). A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-ATRA for RARs) is used as a tracer. Prepare a series of dilutions of the unlabeled test compound.
-
Assay Setup: In a multi-well plate, combine the assay buffer, a fixed concentration of the radiolabeled ligand, and the various concentrations of the unlabeled test compound.
-
Reaction Initiation: Add the receptor preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate under conditions that allow the binding to reach equilibrium (e.g., 2-4 hours at 4°C).
-
Separation: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. The receptor-bound radioligand will be retained on the filter, while the unbound ligand will pass through.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the amount of radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[1]
RAR/RXR Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate or inhibit transcription mediated by RARs or RXRs.
Caption: Workflow for Reporter Gene Assay.
Methodology:
-
Cell Culture and Transfection: Culture a suitable host cell line (e.g., HEK293T) that has low endogenous retinoid receptor activity. Co-transfect the cells with expression plasmids for the desired RAR and RXR subtypes, a reporter plasmid containing a luciferase gene under the control of a promoter with multiple RAREs, and a control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.
-
Cell Plating: After transfection, seed the cells into a multi-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of the test retinoid.
-
Incubation: Incubate the cells for a period sufficient for gene expression and protein synthesis (typically 24-48 hours).
-
Cell Lysis: Lyse the cells to release the reporter and control enzymes.
-
Reporter Activity Measurement: Measure the activity of the luciferase reporter by adding its substrate and quantifying the resulting luminescence using a luminometer. Measure the activity of the control reporter.
-
Data Analysis: Normalize the luciferase activity to the control reporter activity to account for variations in cell number and transfection efficiency. Plot the normalized reporter activity against the logarithm of the test compound concentration to generate a dose-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists) values.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test retinoid and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Quantitative PCR (qPCR) for Target Gene Expression
qPCR is used to measure the change in the expression of specific retinoid-responsive genes following treatment with a test compound.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells with the test retinoid for a specific time. Extract total RNA from the cells using a suitable method.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up a qPCR reaction containing the cDNA template, primers specific for the target gene and a reference (housekeeping) gene, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Thermocycling: Perform the qPCR in a real-time PCR machine. The machine cycles through different temperatures to denature the DNA, anneal the primers, and extend the new DNA strand. The fluorescence is measured at the end of each cycle.
-
Data Analysis: The cycle at which the fluorescence crosses a certain threshold (the Ct value) is inversely proportional to the initial amount of target cDNA. Normalize the Ct values of the target gene to the Ct values of the reference gene and calculate the fold change in gene expression compared to the untreated control using the ΔΔCt method.
Synthesis of this compound
The synthesis of this compound can be achieved through the esterification of 4-oxoretinoic acid. 4-oxoretinoic acid itself can be synthesized from β-ionone through a series of reactions including allylic bromination and oxidation.
Future Directions and Conclusion
This comparative guide highlights the distinct pharmacological profiles of several key synthetic retinoids and introduces this compound as a potentially active retinoid. While the parent compound, 4-oxo-retinoic acid, has demonstrated significant biological activity, further research is required to fully characterize this compound.
Key areas for future investigation include:
-
Quantitative Receptor Binding Studies: Direct measurement of the binding affinities of this compound and its hydrolyzed form for all RAR and RXR subtypes is crucial to understand its receptor selectivity profile.
-
Head-to-Head Comparative Studies: Performing functional assays (e.g., reporter gene assays, cell differentiation and proliferation assays) that directly compare this compound with other retinoids under identical experimental conditions will provide a clearer picture of its relative potency and efficacy.
-
In Vivo Studies: Preclinical in vivo studies are necessary to evaluate the therapeutic potential, pharmacokinetics, and safety profile of this compound in relevant disease models.
References
- Baron, J. M., et al. (2005). Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro.
- Sorg, O., et al. (2006). Summary of the biological activity of retinoids and 4-oxoretinoids.
- Pijnappel, W. W., et al. (1993). The retinoid ligand 4-oxo-retinoic acid is a highly active modulator of positional specification.
- Schuchardt, J. P., et al. (2009). The endogenous retinoid metabolite S-4-oxo-9-cis-13,14-dihydro-retinoic acid activates retinoic acid receptor signalling both in vitro and in vivo. The FEBS journal, 276(11), 3043–3059.
-
Isotretinoin. (2023, October 27). In Wikipedia. [Link]
- Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl... (n.d.). MDPI.
- Gundert-Remy, U., et al. (1992). and 13-cis-4-oxoretinoic acid profiles during subchronic vitamin A supplementation: comparison to retinol and retinyl ester plasma levels. The Journal of nutrition, 122(11), 2191-2197.
- A Clinician's Guide to Topical Retinoids. (n.d.). PMC.
- A Review of the Molecular Design and Biological Activities of RXR Agonists. (n.d.). PMC.
- New structural insights into the control of the retinoic acid receptors RAR/RXR by DNA, ligands, and transcriptional coregul
- The Retinoid X Receptors and Their Ligands. (n.d.). PMC.
- Polarity-specific activities of retinoic acid receptors determined by a co-repressor. (1995).
- New structural insights into the control of the retinoic acid receptors RAR/RXR by DNA, ligands and transcriptional coregul
- Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combin
- Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ. (n.d.). PMC.
- MicroRNA and DNA Methylation Alterations Mediating Retinoic Acid Induced Neuroblastoma Cell Differenti
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Retinoic acid receptor. (2023, November 29). In Wikipedia. [Link]
- Differentiation-inducing and anti-proliferative activities of isoliquiritigenin and all-trans-retinoic acid on B16F0 melanoma cells: Mechanisms profiling by RNA-seq. (2016). Gene, 591(2), 314-323.
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- 4. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 5. Polarity-specific activities of retinoic acid receptors determined by a co-repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to Validating the Inhibitory Effect of Methyl-4-oxoretinoate on Aldehyde Dehydrogenase 1A1 (ALDH1A1)
Abstract
This guide provides a comprehensive framework for researchers and drug development professionals to validate the inhibitory effects of Methyl-4-oxoretinoate (M4O) on Aldehyde Dehydrogenase 1A1 (ALDH1A1), a critical enzyme in cellular metabolism and a promising therapeutic target. We present detailed, step-by-step protocols for determining inhibitory potency (IC50), elucidating the mechanism of inhibition, and assessing target engagement in a cellular context. Furthermore, this guide offers a comparative analysis of M4O against other established ALDH inhibitors, supported by experimental data and in-depth scientific rationale. The methodologies described herein are designed to ensure scientific rigor and reproducibility, providing a solid foundation for advancing the study of M4O and other novel enzyme inhibitors.
Introduction
The Role of ALDH1A1 in Cellular Metabolism and Disease
Aldehyde Dehydrogenase 1A1 (ALDH1A1) is a member of the ALDH superfamily of enzymes responsible for the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. This enzymatic activity is crucial for several physiological processes, including the biosynthesis of retinoic acid, a key regulator of cell growth, differentiation, and apoptosis. Given its role in cellular homeostasis, dysregulation of ALDH1A1 has been implicated in various pathologies, including cancer, where it is often associated with cancer stem cell maintenance and resistance to chemotherapy. Consequently, the development of potent and selective ALDH1A1 inhibitors is an area of significant therapeutic interest.
This compound: A Potential Modulator of ALDH1A1 Activity
This compound (M4O) is a synthetic retinoid derivative that has been identified as an inhibitor of ALDH1A1. Its structural similarity to all-trans retinoic acid, the natural substrate of ALDH1A1, suggests a potential for specific interaction with the enzyme's active site. Validating the inhibitory effect of M4O and characterizing its mechanism of action are essential steps in evaluating its therapeutic potential. This guide provides the experimental framework to achieve this.
Experimental Workflow for Validating M4O Inhibition of ALDH1A1
The validation of a novel enzyme inhibitor is a multi-step process that begins with in vitro characterization and progresses to cellular models. The following sections detail the key experiments for validating the inhibitory effect of M4O on ALDH1A1.
A flowchart illustrating the comprehensive workflow for validating an enzyme inhibitor, from initial screening to in-depth mechanistic studies.
Caption: Workflow for validating an enzyme inhibitor.
Principle of the ALDH1A1 Inhibition Assay
The activity of ALDH1A1 is typically measured by monitoring the reduction of the cofactor NAD+ to NADH as the enzyme oxidizes an aldehyde substrate. The formation of NADH can be detected spectrophotometrically by an increase in absorbance at 340 nm.[1] An inhibitor, such as M4O, will decrease the rate of NADH production, and the extent of this decrease is proportional to the inhibitor's concentration and potency.
Step-by-Step Protocol for IC50 Determination of M4O
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Materials:
-
Recombinant human ALDH1A1
-
Assay Buffer: 25 mM BES, pH 7.5
-
NAD+ solution
-
Propionaldehyde solution (substrate)
-
This compound (M4O) stock solution (in DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of M4O: In a 96-well plate, perform a serial dilution of the M4O stock solution to create a range of concentrations to be tested. Include a DMSO-only control (vehicle control).
-
Add enzyme and cofactor: To each well containing the M4O dilutions and the control, add the assay buffer, NAD+ solution, and recombinant ALDH1A1 enzyme.[1]
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction: Add the propionaldehyde substrate to all wells to start the enzymatic reaction.
-
Monitor NADH production: Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
Data analysis: Calculate the initial reaction rates (V) for each M4O concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
IC50 calculation: Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the M4O concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Elucidating the Mechanism of Inhibition
Understanding how an inhibitor interacts with an enzyme is crucial for its development. The mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined by performing kinetic studies at varying concentrations of both the substrate and the inhibitor.
A graphical representation of the data, such as a Lineweaver-Burk plot (a double reciprocal plot of 1/V vs. 1/[S]), can help visualize the mechanism of inhibition.
-
Competitive inhibition: The inhibitor binds to the same active site as the substrate. In a Lineweaver-Burk plot, this is characterized by an increase in the apparent Km (Michaelis constant) with no change in Vmax (maximum reaction velocity).
-
Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and affects the enzyme's catalytic activity but not substrate binding. This results in a decrease in Vmax with no change in Km.
-
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This is reflected by a decrease in both Vmax and Km.
In-Cell Target Engagement: Assessing ALDH1A1 Activity in a Cellular Context
While in vitro assays are essential for initial characterization, it is important to confirm that the inhibitor can engage its target within a cellular environment. The ALDEFLUOR™ assay is a widely used method to measure ALDH activity in live cells.[1][2][3]
Principle: The ALDEFLUOR™ assay uses a fluorescent, non-toxic substrate for ALDH (BODIPY-aminoacetaldehyde) that freely diffuses into intact cells. In the presence of active ALDH, the substrate is converted to a fluorescent product (BODIPY-aminoacetate) that is retained within the cell. The intensity of the fluorescence is proportional to the ALDH activity.
Procedure:
-
Cell culture: Culture cells known to express ALDH1A1 (e.g., certain cancer cell lines).
-
Treatment with M4O: Treat the cells with varying concentrations of M4O for a specified period.
-
ALDEFLUOR™ assay: Following treatment, incubate the cells with the ALDEFLUOR™ reagent according to the manufacturer's protocol.
-
Flow cytometry analysis: Analyze the cells using a flow cytometer to quantify the percentage of ALDH-positive cells and the mean fluorescence intensity. A decrease in fluorescence in M4O-treated cells compared to control cells indicates inhibition of ALDH activity.
Comparative Analysis of ALDH1A1 Inhibitors
To fully understand the potential of M4O, its inhibitory profile should be benchmarked against other known ALDH1A1 inhibitors. This comparison should include both potency and selectivity.
Benchmarking M4O against other known ALDH1A1 inhibitors
Several compounds have been identified as inhibitors of ALDH1A1, each with varying degrees of potency and selectivity. A direct comparison of M4O with these compounds under identical assay conditions is necessary for an objective evaluation. Some relevant comparators include:
-
DEAB (N,N-diethylaminobenzaldehyde): A commonly used, potent, but non-selective ALDH inhibitor.[4][5]
-
NCT-501: A potent and highly selective theophylline-based inhibitor of ALDH1A1.[6][7][8][9]
-
CM037: A selective and competitive inhibitor of ALDH1A1.[2][3][10][11][12]
Tabulated Comparison of Inhibitory Potency and Selectivity
The following table provides a template for summarizing the comparative data. The IC50 values should be determined for each inhibitor against a panel of ALDH isoforms to assess selectivity.
| Inhibitor | ALDH1A1 IC50 (nM) | ALDH1A2 IC50 (nM) | ALDH2 IC50 (nM) | ALDH3A1 IC50 (nM) | Selectivity for ALDH1A1 vs. ALDH1A2 | Selectivity for ALDH1A1 vs. ALDH2 |
| This compound (M4O) | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Calculated Value | Calculated Value |
| DEAB | 57 | 1200 | 160 | >10,000 | ~21-fold | ~2.8-fold |
| NCT-501 | 40 | >57,000 | >57,000 | >57,000 | >1425-fold | >1425-fold |
| CM037 | 4600 | >20,000 | >20,000 | >20,000 | >4.3-fold | >4.3-fold |
Note: The IC50 values for DEAB, NCT-501, and CM037 are based on published data and may vary depending on the specific assay conditions.[2][4][5][6][8][10][12]
A visual representation of the ALDH1A1 signaling pathway and points of inhibition.
Caption: ALDH1A1 in the retinoic acid signaling pathway.
Discussion and Interpretation of Results
Contextualizing the Inhibitory Profile of M4O
The experimental data gathered through the described workflows will provide a comprehensive profile of M4O as an ALDH1A1 inhibitor. The IC50 value will establish its potency, while the mechanism of inhibition studies will offer insights into its binding mode. The selectivity profiling is crucial for predicting potential off-target effects. For instance, a high degree of selectivity for ALDH1A1 over other isoforms, such as ALDH2, is desirable to avoid potential toxicities associated with the accumulation of acetaldehyde.
Considerations for Future Drug Development
The validation of M4O as a potent and selective ALDH1A1 inhibitor is the first step in a long drug development process. Future studies should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the chemical structure of M4O for improved potency and selectivity.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of M4O in vivo.
-
In vivo efficacy studies: To assess the therapeutic potential of M4O in relevant animal models of diseases where ALDH1A1 is implicated.
By following the rigorous experimental framework outlined in this guide, researchers can confidently validate and characterize the inhibitory effects of this compound on ALDH1A1, paving the way for its potential development as a novel therapeutic agent.
References
-
Ciccone, V., et al. (2018). Stemness marker ALDH1A1 promotes tumor angiogenesis via retinoic acid/HIF-1α/VEGF signalling in MCF-7 breast cancer cells. Journal of Experimental & Clinical Cancer Research, 37(1), 311. [Link]
-
Yang, S. M., et al. (2015). Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). Journal of Medicinal Chemistry, 58(15), 5967–5978. [Link]
-
Morgan, C. A., et al. (2015). Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors. Journal of Medicinal Chemistry, 58(4), 1964–1975. [Link]
-
Morgan, C. A., et al. (2015). N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes. Chemico-Biological Interactions, 234, 18–28. [Link]
-
Moreb, J. S., et al. (2012). A Novel ALDH1A1 Inhibitor Targets Cells with Stem Cell Characteristics in Ovarian Cancer. Cancers, 4(4), 1163–1178. [Link]
-
Patsnap. (2024). What are ALDH1A1 inhibitors and how do they work? Synapse. [Link]
-
Tomita, H., et al. (2016). ALDH1A1 in breast cancer: a prospective target to overcome therapy resistance. Oncology Letters, 11(1), 31–37. [Link]
-
Yasmeen, S., et al. (2022). A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer. Cancers, 14(10), 2419. [Link]
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- 4. axonmedchem.com [axonmedchem.com]
- 5. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. caymanchem.com [caymanchem.com]
- 11. ALDH1A1 inhibitor CM37 (CM037) | ALDH1A1 inhibitor | Probechem Biochemicals [probechem.com]
- 12. CM037 - Immunomart [immunomart.com]
A Researcher's Guide to Replicating Published Findings on Methyl-4-oxoretinoate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of Methyl-4-oxoretinoate, a synthetic retinoid and derivative of retinoic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind experimental designs, ensuring a robust framework for replicating and expanding upon published findings. We will delve into its synthesis, analytical characterization, and its functional application as a modulator of the Retinoic Acid Receptor (RAR) signaling pathway, comparing its profile to other notable RAR antagonists.
The Scientific Imperative: Understanding Retinoic Acid Receptor Antagonism
Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule that orchestrates a vast array of cellular processes, including proliferation, differentiation, and apoptosis. Its effects are primarily mediated through the Retinoic Acid Receptors (RARs), which belong to the nuclear receptor superfamily. There are three main RAR isotypes: RARα, RARβ, and RARγ. These receptors form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.
In the absence of a ligand, the RAR/RXR heterodimer often associates with corepressor proteins, leading to transcriptional silencing. The binding of an agonist, like all-trans retinoic acid (ATRA), triggers a conformational change that releases corepressors and recruits coactivators, initiating gene transcription. RAR antagonists are molecules that bind to the RARs but fail to induce this activating conformational change. Instead, they competitively block agonist binding, thereby inhibiting the downstream signaling cascade. This compound has been investigated for its potential to modulate this pathway.
Synthesis and Characterization of this compound
The synthesis of this compound is a critical first step in its experimental evaluation. Published methods describe its preparation from readily available starting materials.
Synthetic Pathway
A common route to this compound involves the oxidation of methyl retinoate.[1] This transformation specifically targets the 4-position of the cyclohexene ring.
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized representation based on established chemical transformations of retinoids.
Materials:
-
Methyl retinoate
-
Manganese dioxide (activated)
-
Dichloromethane (anhydrous)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (HPLC grade)
Procedure:
-
Dissolve methyl retinoate in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add activated manganese dioxide to the solution (typically a 5-10 fold molar excess).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake with dichloromethane.
-
Combine the filtrate and washes and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | Structural elucidation and confirmation of proton environment. | Characteristic shifts for the olefinic protons, methyl groups on the cyclohexene ring and the ester methyl group. The absence of the proton at the 4-position and the presence of signals consistent with the conjugated system. |
| ¹³C NMR Spectroscopy | Confirmation of the carbon skeleton. | A signal corresponding to the newly formed ketone at the 4-position, in addition to the ester carbonyl and olefinic carbons. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | A molecular ion peak corresponding to the exact mass of this compound (C₂₁H₂₈O₃, MW: 328.45). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak with a purity of >95% is desirable for biological assays. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point. |
| UV-Vis Spectroscopy | Confirmation of the conjugated polyene system. | An absorption maximum (λmax) characteristic of the extended π-system of the retinoid structure. |
In Vitro Evaluation: Probing RAR Antagonism
In vitro assays are fundamental to characterizing the biological activity of this compound as an RAR antagonist. These assays help to determine its potency and selectivity across the different RAR isotypes.
Competitive Radioligand Binding Assay
This assay directly measures the affinity of this compound for the RARs by assessing its ability to compete with a known high-affinity radiolabeled agonist.
Caption: Workflow for RAR competitive binding assay.
Reporter Gene Assay
This cell-based assay provides a functional readout of RAR antagonism by measuring the ability of this compound to inhibit agonist-induced transcription of a reporter gene.
Experimental Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HeLa) and co-transfect with expression vectors for the desired RAR isotype (α, β, or γ) and a reporter plasmid containing a luciferase gene downstream of a RARE promoter.
-
Compound Treatment: Treat the transfected cells with a fixed concentration of an RAR agonist (e.g., ATRA) in the presence of increasing concentrations of this compound.
-
Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., β-galactosidase) and plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.
Comparative Analysis with Other RAR Antagonists
To contextualize the activity of this compound, it is essential to compare its binding affinity and antagonist potency with well-characterized RAR modulators.
| Compound | RARα Kᵢ (nM) | RARβ Kᵢ (nM) | RARγ Kᵢ (nM) | Selectivity Profile |
| This compound | Data not available | Data not available | Data not available | - |
| AGN194310 | 3 | 2 | 5 | Pan-Antagonist[2] |
| BMS493 | Inverse Agonist | Inverse Agonist | Inverse Agonist | Pan-Inverse Agonist[3] |
| Ro 41-5253 | 60 | 2400 | 3300 | RARα-Selective Antagonist[4] |
Note: The lack of publicly available binding data for this compound highlights a critical knowledge gap that future research should address.
In Vivo Applications: From Bench to Biological Systems
Published studies have utilized this compound in animal models to investigate its biological effects, particularly in the context of cancer chemoprevention.
Inhibition of Ornithine Decarboxylase (ODC) Activity in Mouse Skin
One study reported the use of this compound in an assay to inhibit 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ODC activity in mouse skin, a common model for assessing anti-proliferative and chemopreventive potential.[5][6]
Inhibition of Carcinogen-Induced Papillomas in Mouse Skin
The same research group also demonstrated the activity of this compound in a model of carcinogen-induced papillomas in mice, further supporting its potential as a chemopreventive agent.[5][6]
Assessment of Depigmenting Potential
Another study explored the in vitro depigmenting potential of this compound in cell cultures.[7] This suggests its potential application in dermatological research.
Caption: Generalized workflow for in vivo studies.
Conclusion and Future Directions
This compound represents an intriguing synthetic retinoid with demonstrated biological activity in both in vitro and in vivo models. This guide provides a foundational framework for researchers seeking to replicate and build upon these findings. The synthesis via oxidation of methyl retinoate is a feasible starting point, and the outlined analytical methods are crucial for ensuring the quality of the compound used in subsequent biological assays.
A significant gap in the current understanding of this compound is the lack of quantitative data on its binding affinity and functional antagonism at the individual RAR isotypes. Future research should prioritize these characterizations to enable a more precise understanding of its mechanism of action and to facilitate a direct comparison with other RAR modulators. Such data will be invaluable for its potential development as a chemical probe or a therapeutic agent.
References
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- Benchchem. (2025).
- MedchemExpress.com. (n.d.). BMS493 | Inverse RAR Inhibitor.
- Benchchem. (2025). A Comparative Analysis of AGN 193109 and Other Retinoic Acid Receptor (RAR) Antagonists.
- Benchchem. (2025). A Comparative Guide: BMS-185411 versus Pan-RAR Antagonists in Retinoid Signaling Research.
- Benchchem. (2025). A Comparative Guide to AGN 196996 and Other Retinoic Acid Receptor (RAR) Antagonists.
- APExBIO. (n.d.).
- STEMCELL Technologies. (n.d.). BMS 493.
- Selleck Chemicals. (n.d.). BMS493 | Retinoid Receptor agonist | CAS 215030-90-3.
- MedchemExpress.com. (n.d.). AGN 194310 (VTP-194310) | pan-RAR Antagonist.
- ResearchGate. (n.d.). Growth inhibitory activity of the pan-RAR antagonist AGN194310 against various cell types.
- AACR Journals. (2004). A Retinoid-Related Molecule that Does Not Bind to Classical Retinoid Receptors Potently Induces Apoptosis in Human Prostate Cancer Cells through Rapid Caspase Activation. Cancer Research, 64(9), 3302–3312.
- Hammond, L. A., et al. (2001). Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells. British Journal of Cancer, 85(3), 453–462.
- Georgi, N., et al. (2021). Retinoic acid receptor antagonists for male contraception: current status†. Biology of Reproduction, 104(3), 546-556.
- Appierto, V., et al. (2004). Identification of the Fenretinide Metabolite 4-Oxo-Fenretinide Present in Human Plasma and Formed in Human Ovarian Carcinoma Cells through Induction of Cytochrome P450 26A1. Clinical Cancer Research, 10(18), 6265–6275.
- US Patent 7169813B2. (2007). 4-oxo-fenretinide, administered alone and in combination with fenretinide, as preventive and therapeutic agent for cancer.
- Haffez, H., et al. (2024). Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ. International Journal of Molecular Sciences, 25(12), 6393.
- Barua, A. B., & Olson, J. A. (1984). Synthesis of 4, 4-difluoro analogs of retinol and retinoic acid. Journal of Lipid Research, 25(3), 304–309.
- Tanis, S. P., & Dixon, L. A. (1987). Preparation of [4-3H]-3-dehydroretinol by sodium borotritide reduction of methyl 4-oxo-3, 4-didehydroretinoate. Journal of Labelled Compounds and Radiopharmaceuticals, 24(11), 1337-1345.
- Khodonov, A. A., et al. (2002). A Convenient Synthesis of Retinal Derivatives with Modified Trimethylcyclohexene Ring. Russian Journal of Bioorganic Chemistry, 28, 468-473.
- MedChemExpress. (n.d.). Retinoic acid.
- MOLNOVA. (n.d.).
- Saurat, J. H., et al. (2013). In Vitro Assessment of the Tolerance Profile, the Metabolism and the Potential Depigmenting Activity of New Retinoid Derivatives.
- Shealy, Y. F., et al. (1994). Cancer chemopreventive 3-substituted-4-oxoretinoic acids. Journal of Medicinal Chemistry, 37(19), 3051–3056.
- Mopan. (n.d.). 4-氧代全-反式-维甲酸甲基酯- CAS号38030-58-9.
- Mopan. (n.d.). 甲基(2E,4E,6E,8E)-3,7-二甲基-9-(2,6,6-三甲基-1-环己烯基 ....
- Barua, A. B. (1998). Properties of Retinoids: Structure, Handling, and Preparation. In Retinoids (pp. 3-14). Humana Press.
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A Head-to-Head Comparison: Methyl-4-oxoretinoate vs. Isotretinoin Metabolites in Retinoid Research
A Senior Application Scientist's Guide to Understanding Key Differences in Structure, Metabolism, and Biological Activity for Researchers and Drug Development Professionals.
In the landscape of retinoid research and development, particularly in dermatology and oncology, precise understanding of molecular behavior is paramount. While isotretinoin (13-cis-retinoic acid) is a well-established therapeutic agent, its metabolic profile introduces a layer of complexity. This guide provides a detailed head-to-head comparison between a synthetic retinoid, Methyl-4-oxoretinoate, and the primary oxidative metabolites of isotretinoin, focusing on their structural, metabolic, and functional distinctions to inform experimental design and drug development strategies.
Structural and Physicochemical Distinctions: The Foundation of Activity
The biological activity of a retinoid is intrinsically linked to its three-dimensional structure and physicochemical properties. These factors govern its ability to traverse cellular membranes, interact with binding proteins, and activate nuclear receptors.
This compound is a synthetic derivative characterized by a methyl ester at the C1 position and a keto group at the C4 position of the cyclohexenyl ring. In contrast, the principal metabolite of isotretinoin is 4-oxo-isotretinoin, which retains the free carboxylic acid group but also possesses a C4-keto group. This seemingly minor difference in the terminal functional group has profound implications for their polarity, solubility, and ultimately, their pharmacokinetic profiles.
| Property | This compound | 4-oxo-isotretinoin |
| Molecular Formula | C21H28O3 | C20H26O3 |
| Molecular Weight | 344.45 g/mol | 314.42 g/mol |
| Terminal Group | Methyl Ester | Carboxylic Acid |
| Polarity | Less Polar | More Polar |
| Aqueous Solubility | Low | Higher than parent drug |
The methyl esterification in this compound renders it more lipophilic than 4-oxo-isotretinoin. This property can influence its absorption and distribution into lipid-rich tissues. Conversely, the free carboxylic acid of 4-oxo-isotretinoin increases its water solubility, which can affect its plasma concentration and renal clearance.
Pharmacokinetic Profiles: A Tale of Two Metabolic Fates
The metabolic pathways of isotretinoin and the disposition of synthetic retinoids like this compound are critical determinants of their therapeutic windows and toxicity profiles.
Isotretinoin undergoes extensive metabolism in the body, primarily through oxidation by cytochrome P450 enzymes, to form 4-oxo-isotretinoin. This metabolite is not merely an inactive excretion product; it is biologically active and can isomerize to 4-oxo-tretinoin, contributing to the overall therapeutic and toxic effects of the parent drug. The metabolic conversion of isotretinoin to 4-oxo-isotretinoin is a key consideration in its clinical use, as inter-individual variability in metabolic rates can lead to different levels of exposure to the active metabolites.
This compound, as a synthetic compound, is not a natural metabolite of isotretinoin. Its pharmacokinetic profile would be dictated by its own absorption, distribution, metabolism, and excretion (ADME) characteristics. It is plausible that the methyl ester could be hydrolyzed in vivo to the corresponding carboxylic acid, 4-oxoretinoic acid, which could then exert biological effects. The stability of the methyl ester is therefore a critical parameter in its design and evaluation as a potential therapeutic agent.
Caption: Metabolic pathways of isotretinoin and potential metabolism of this compound.
Pharmacodynamics: Receptor Binding and Biological Potency
The biological effects of retinoids are primarily mediated through their interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The affinity and transactivation potential of a retinoid for these receptors determine its downstream gene regulatory effects and, consequently, its cellular responses, such as induction of differentiation or apoptosis.
Studies have shown that 4-oxo-isotretinoin can bind to and transactivate RARs, although its potency may differ from that of isotretinoin or all-trans-retinoic acid (ATRA). The contribution of 4-oxo-isotretinoin to the overall activity of isotretinoin therapy is an area of ongoing research.
The biological activity of this compound would depend on its ability to either directly interact with RARs and RXRs or be converted to a more active form, such as 4-oxoretinoic acid. The presence of the methyl ester could sterically hinder its binding to the ligand-binding pocket of the receptors. Therefore, its hydrolysis to the free acid may be a prerequisite for significant biological activity.
| Compound | Target Receptors | Relative Potency |
| Isotretinoin | RARs | Moderate |
| 4-oxo-isotretinoin | RARs | Lower to moderate |
| This compound | Likely requires hydrolysis to 4-oxoretinoic acid to activate RARs | Potentially low as an ester |
| 4-oxoretinoic acid | RARs | Potentially high |
Experimental Protocols: A Framework for Comparative Analysis
To empirically compare the biological activities of this compound and isotretinoin metabolites, a series of well-defined in vitro assays are necessary. The following protocols provide a starting point for such investigations.
Protocol 1: RAR Activation Assay using a Reporter Gene
This assay quantitatively measures the ability of a compound to activate RARs and drive the expression of a reporter gene.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfection: Co-transfect the cells with an RAR expression vector and a reporter plasmid containing a retinoic acid response element (RARE) driving the expression of a reporter gene (e.g., luciferase).
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound, 4-oxo-isotretinoin, and a positive control (e.g., ATRA).
-
Lysis and Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) and plot the dose-response curves to determine the EC50 for each compound.
A Comparative Guide to the Binding Affinity of Methyl-4-oxoretinoate and Other Retinoids to Retinoic Acid Receptors
For researchers, scientists, and drug development professionals navigating the intricate landscape of retinoid signaling, understanding the precise interactions between ligands and their cognate receptors is paramount. This guide provides an in-depth technical comparison of the binding affinity of retinoids to the Retinoic Acid Receptors (RARs), with a special focus on the 4-oxo family of retinoids, represented here by 4-oxo-retinoic acid, a close structural analog of Methyl-4-oxoretinoate. Due to the limited availability of public data on this compound, we will leverage data from its parent compound to provide a scientifically grounded comparison.
Retinoid signaling, mediated by the three RAR subtypes—RARα, RARβ, and RARγ—plays a crucial role in a multitude of physiological processes, including cell proliferation, differentiation, and apoptosis.[1] The affinity and selectivity of a ligand for these receptor subtypes dictate its specific biological effects, making the characterization of these binding interactions a critical step in drug discovery and development.
The Retinoid Signaling Cascade: A Primer
Retinoic acid receptors are ligand-activated transcription factors that, upon binding to a retinoid, form a heterodimer with Retinoid X Receptors (RXRs).[1] This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[2] The binding of an agonist ligand to the RAR initiates a conformational change that leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins, ultimately initiating gene transcription.[1]
Caption: Retinoid signaling pathway illustrating ligand binding and transcriptional activation.
Comparative Binding Affinity of Retinoids to RAR Subtypes
The therapeutic potential and side-effect profile of a retinoid are intimately linked to its binding affinity and selectivity for the different RAR subtypes. The following table summarizes the binding affinities (EC50 and Ki values) of this compound's parent compound, 4-oxo-retinoic acid, and other key retinoids for human RARα, RARβ, and RARγ. A lower EC50 or Ki value indicates a higher binding affinity.
| Ligand | RARα | RARβ | RARγ | Reference(s) |
| 4-oxo-retinoic acid (EC50, nM) | 33 | 8 | 89 | [3] |
| All-trans-retinoic acid (ATRA) (EC50, nM) | 169 | 9 | 2 | [3] |
| 9-cis-retinoic acid (EC50, nM) | 13 | 173 | 58 | [3] |
| Adapalene (AC50, nM) | 22 | 2.2 | 9.3 | [4][5] |
| Tazarotenic Acid (Ki, nM) | ~450 | ~8 | ~131 | [6] |
| Tretinoin (IC50, nM) | 14 | 14 | 14 | [7] |
Experimental Protocol: Competitive Radioligand Binding Assay for RARs
To ensure the trustworthiness and reproducibility of binding affinity data, a robust and well-validated experimental protocol is essential. The following is a detailed, step-by-step methodology for a competitive radioligand binding assay, a gold standard for quantifying ligand-receptor interactions.
Principle of the Assay
This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]-all-trans retinoic acid) for binding to a specific RAR subtype. The concentration of the test compound that inhibits 50% of the radioligand binding is the IC50 value, from which the inhibition constant (Ki) can be calculated, providing a measure of binding affinity.
Materials and Reagents
-
Recombinant Human RARs: Full-length or ligand-binding domains of RARα, RARβ, and RARγ.
-
Radioligand: [³H]-all-trans retinoic acid ([³H]-ATRA).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled all-trans retinoic acid.
-
Assay Buffer: Tris-HCl buffer with appropriate additives to ensure protein stability and minimize non-specific binding.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
-
Filtration apparatus and scintillation counter.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Dilute the recombinant RARs to the desired concentration in the assay buffer. The optimal concentration should be determined empirically.
-
Prepare a stock solution of [³H]-ATRA and dilute it in the assay buffer to a final concentration typically at or below its Kd value for the receptors.
-
Prepare serial dilutions of the test compound (this compound) and the unlabeled ATRA for the non-specific binding control.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the diluted test compound at various concentrations to the respective wells.
-
For total binding wells, add only the assay buffer.
-
For non-specific binding wells, add a high concentration of unlabeled ATRA.
-
-
Incubation:
-
Add the diluted recombinant RAR protein to all wells.
-
Add the diluted [³H]-ATRA to all wells to initiate the binding reaction.
-
Incubate the plate for a sufficient time at a controlled temperature (e.g., 2-4 hours at 4°C) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The filters will trap the receptor-bound radioligand while the unbound radioligand passes through.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials and add the scintillation cocktail.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract the counts from the non-specific binding wells from all other wells to determine the specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
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Assessing the Off-Target Effects of Methyl-4-oxoretinoate: A Comparative Guide for Researchers
In the landscape of drug discovery and chemical biology, the precise characterization of a molecule's biological activity is paramount. While on-target efficacy is the primary goal, a thorough understanding of off-target interactions is critical for predicting potential toxicity, understanding secondary pharmacology, and ensuring the development of safe and effective therapeutics. This guide provides a comprehensive framework for assessing the off-target effects of Methyl-4-oxoretinoate, a metabolite of retinoic acid. We will delve into its known on-target activity, explore potential off-target liabilities based on its chemical class, and provide detailed, field-proven experimental protocols to empirically determine its interaction profile. This document is intended for researchers, scientists, and drug development professionals seeking to conduct a rigorous evaluation of this and similar compounds.
Introduction to this compound and the Retinoid Signaling Axis
This compound is a derivative of all-trans-retinoic acid (ATRA), a crucial signaling molecule derived from vitamin A.[1] ATRA and its analogs, collectively known as retinoids, exert their biological effects primarily through the activation of nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and, in some cases, the Retinoid X Receptors (RXRs).[2][3] There are three subtypes of RARs (α, β, γ) and three subtypes of RXRs (α, β, γ).[4] These receptors function as ligand-activated transcription factors.[2]
Upon ligand binding, RARs form heterodimers with RXRs.[5] This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription.[6][7] This signaling cascade governs a multitude of physiological processes, including cell differentiation, proliferation, and apoptosis.[6]
This compound is understood to be an active metabolite that can bind to and activate RARs, thereby influencing gene transcription.[8] Its primary, or "on-target," effects are therefore mediated through the RAR/RXR signaling pathway.
The Rationale for Off-Target Assessment
While the on-target activity of this compound is relatively well-understood, its interactions with other cellular proteins remain less characterized. Small molecules, particularly those that mimic endogenous ligands, often exhibit a degree of promiscuity, binding to unintended targets.[9] These off-target interactions can lead to unforeseen biological consequences, ranging from beneficial polypharmacology to adverse toxicological events.[9][10] A comprehensive assessment of off-target effects is therefore a non-negotiable aspect of preclinical drug development and a cornerstone of robust chemical probe validation.
The Landscape of Potential Off-Target Interactions for a Retinoid Analog
Given that this compound is a retinoid, its off-target profile is likely to involve other members of the nuclear receptor superfamily. This is due to structural similarities in the ligand-binding domains (LBDs) of these receptors.
The Retinoid X Receptor (RXR) as a Potential Direct Target
While RARs are the primary receptors for many retinoids, some, like 9-cis-retinoic acid, can act as pan-agonists, activating both RARs and RXRs.[11] RXRs are central players in nuclear receptor signaling, forming heterodimers not only with RARs but also with a host of other nuclear receptors, including:
-
Peroxisome Proliferator-Activated Receptors (PPARs) [2]
-
Vitamin D Receptor (VDR) [12]
-
Thyroid Hormone Receptor (TR) [12]
-
Liver X Receptors (LXRs)
-
Farnesoid X Receptor (FXR) [12]
Direct activation of RXR by this compound could have widespread consequences, as RXR is a permissive heterodimer partner in many of these pairs, meaning that its activation can influence the transcriptional activity of its partner receptor.[12]
Other Nuclear Receptors
Beyond RXR, the broader nuclear receptor superfamily presents a landscape of potential off-target interactions. Cross-reactivity with receptors such as the estrogen receptor (ER), androgen receptor (AR), or glucocorticoid receptor (GR) should be considered, particularly in high-throughput screening campaigns.
A Multi-tiered Strategy for Off-Target Profile Assessment
A robust assessment of off-target effects employs a combination of computational and experimental approaches. This tiered strategy allows for the efficient identification and validation of potential off-target interactions.
Tier 1: In Silico Prediction of Off-Target Interactions
Computational modeling serves as a valuable first-pass screening tool to predict potential off-target interactions based on the chemical structure of this compound.[9][13] These methods leverage large databases of known ligand-target interactions to identify proteins that are likely to bind to the query molecule.[14][15]
Methodology:
Various computational approaches can be employed, including:
-
Similarity-based methods: These compare the chemical fingerprint of this compound to those of known ligands for a wide range of targets.[16]
-
Machine learning models: Trained on vast datasets of compound-protein interactions, these models can predict the probability of a molecule binding to a specific target.[16]
-
Molecular docking simulations: These predict the binding pose and affinity of a ligand to the three-dimensional structure of a protein target.
Workflow:
Tier 2: In Vitro Biochemical Assays for Direct Binding
Biochemical assays provide direct evidence of binding between this compound and a putative off-target protein. These assays are typically performed using purified recombinant proteins.
A panel of nuclear receptor binding assays is a logical starting point for a retinoid-like molecule.
Principle: These are competitive binding assays where the test compound (this compound) competes with a known radiolabeled or fluorescently-labeled ligand for binding to the purified ligand-binding domain (LBD) of a nuclear receptor.[17][18]
Experimental Protocol: Scintillation Proximity Assay (SPA)
-
Plate Coating: To each well of a 384-well Nickel-chelate coated plate, add a solution containing the His-tagged LBD of the nuclear receptor of interest (e.g., RXRα, PPARγ, VDR). Incubate to allow binding of the protein to the plate.[19]
-
Compound Addition: Add serial dilutions of this compound or a known reference ligand (positive control) to the wells.
-
Radioligand Addition: Add a constant concentration of a suitable radiolabeled ligand (e.g., [³H]-9-cis-retinoic acid for RXRα) to all wells.[19]
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate in a microplate scintillation counter. The amount of bound radioligand is proportional to the light emitted.
-
Data Analysis: Plot the scintillation counts against the concentration of this compound. A decrease in signal indicates displacement of the radioligand and thus binding of the test compound. Calculate the IC50 value, which represents the concentration of this compound required to displace 50% of the radioligand.
Table 1: Representative Nuclear Receptor Panel for Off-Target Screening
| Receptor Family | Specific Receptors to Test | Rationale for Inclusion |
| Retinoid X Receptors | RXRα, RXRβ, RXRγ | Key heterodimerization partner for RARs and other nuclear receptors.[5] |
| PPARs | PPARα, PPARγ, PPARδ | Important metabolic regulators that heterodimerize with RXR.[2] |
| Vitamin D Receptor | VDR | Forms a non-permissive heterodimer with RXR.[12] |
| Thyroid Hormone Receptor | TRα, TRβ | Another non-permissive RXR partner involved in metabolism.[12] |
| Steroid Hormone Receptors | AR, ERα, GR | Structurally related receptors; important for broad profiling. |
Tier 3: Cell-Based Assays for Functional Activity
Cell-based assays are crucial for determining whether the binding of this compound to an off-target protein translates into a functional consequence (agonist or antagonist activity) within a cellular context.
Principle: These assays measure the ability of a compound to activate or inhibit the transcriptional activity of a specific nuclear receptor.[20][21][22] Cells are engineered to express the nuclear receptor of interest and a reporter gene (e.g., luciferase) linked to a promoter containing the response element for that receptor.[23]
Experimental Protocol: Dual-Luciferase Reporter Assay
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and co-transfect with two plasmids:
-
An expression vector for the full-length nuclear receptor of interest (e.g., human RXRα).
-
A reporter plasmid containing a luciferase gene downstream of a promoter with multiple copies of the receptor's response element (e.g., an RXRE).
-
A control plasmid expressing a second luciferase (e.g., Renilla) under a constitutive promoter for normalization.[24]
-
-
Compound Treatment: After transfection, treat the cells with a dose-response curve of this compound. Include a vehicle control (e.g., DMSO) and a known agonist for the receptor as a positive control.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both luciferases using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. To assess agonism, plot the normalized luciferase activity against the concentration of this compound and determine the EC50 value. For antagonism, co-treat the cells with a fixed concentration of a known agonist and a dose-response of this compound. A decrease in the agonist-induced signal indicates antagonism.
Workflow for Luciferase Reporter Assay:
Tier 4: Confirming Target Engagement in a Physiological Setting
While in vitro and reporter assays are powerful, confirming that a compound engages its target (on- or off-target) in a more physiological setting, such as intact cells or even tissues, provides the highest level of confidence.
Principle: CETSA is based on the principle that the thermal stability of a protein changes upon ligand binding.[25] By heating intact cells or cell lysates to various temperatures, one can generate a "melting curve" for a protein of interest. A ligand-bound protein will typically be more resistant to heat-induced denaturation and aggregation, resulting in a shift of this curve to higher temperatures.[26]
Experimental Protocol: Western Blot-based CETSA
-
Cell Treatment: Treat intact cells with either vehicle or this compound for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes) using a thermal cycler.[27][28]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein at each temperature using Western blotting with a specific antibody.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.
Table 2: Comparison of Off-Target Assessment Methodologies
| Method | Principle | Advantages | Limitations | Tier |
| In Silico Prediction | Structure-based prediction of ligand-protein interactions. | High-throughput, cost-effective, provides initial hypotheses. | Predictive, not definitive; can have high false-positive rates.[9] | 1 |
| Biochemical Binding Assays | Measures direct binding of a compound to a purified protein. | Quantitative (IC50), confirms direct interaction. | Lacks cellular context (e.g., permeability, metabolism). | 2 |
| Luciferase Reporter Assays | Measures functional activation or inhibition of a transcription factor. | Cell-based, provides functional readout (agonist/antagonist). | Indirect measure of binding; can be prone to artifacts. | 3 |
| Cellular Thermal Shift Assay (CETSA®) | Measures ligand-induced changes in protein thermal stability in cells. | Confirms target engagement in a physiological context.[25] | Requires a specific antibody; not all binding events cause a thermal shift.[25] | 4 |
Comparative Analysis with Alternative Retinoids
To contextualize the off-target profile of this compound, it is instructive to compare its activity with other well-characterized retinoids.
Table 3: Comparative Profile of Selected Retinoids
| Compound | Primary Target(s) | Known Agonist/Antagonist Activity | Key Characteristics |
| All-trans-retinoic acid (ATRA) | Pan-RAR | Pan-RAR agonist[11] | Endogenous ligand, widely studied. |
| 9-cis-retinoic acid | Pan-RAR, Pan-RXR | Pan-RAR and Pan-RXR agonist[11] | A "pan-agonist" with broader activity than ATRA. |
| Tamibarotene (Am80) | RARα | RARα-selective agonist[29] | Example of a subtype-selective agonist. |
| BMS493 | Pan-RAR | Pan-RAR inverse agonist[29] | Inhibits basal receptor activity. |
| Bexarotene | Pan-RXR | RXR-selective agonist | Used clinically, highlights RXR-specific pharmacology. |
| This compound | RARs (to be confirmed) | To be determined | The subject of this guide. |
By running this compound alongside these reference compounds in the described assays, a clear picture of its relative potency, selectivity, and potential for off-target activity will emerge.
Conclusion and Future Directions
The comprehensive assessment of off-target effects is an indispensable component of modern drug discovery and chemical biology. For this compound, a systematic approach beginning with in silico predictions, followed by in vitro binding and cell-based functional assays, and culminating in target engagement confirmation with CETSA, will provide a high-resolution map of its interaction profile. This knowledge is not only crucial for its potential therapeutic development but also enriches our fundamental understanding of retinoid pharmacology. The methodologies outlined in this guide provide a robust and validated framework for researchers to undertake this critical evaluation, ensuring a deeper and more accurate understanding of the biological activity of this and other small molecules.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl-4-oxoretinoate
Hazard Identification and Risk Assessment
Methyl-4-oxoretinoate belongs to the retinoid class of chemical compounds. Related compounds, such as Retinol and all-trans-Retinoic Acid, are classified as hazardous due to properties including reproductive toxicity, skin irritation, and ecotoxicity.[1][2][3] Therefore, as a precautionary principle, this compound must be handled and disposed of as a hazardous chemical waste. The primary risks associated with this compound are potential developmental toxicity and environmental harm if released improperly.
Table 1: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 38030-58-9 | [4] |
| Physical Form | Solid | [4] |
| Recommended Storage | Powder: -20°C | [4] |
| Inchi Key | VTSFDGSDUILKPM-XPSLGPGOSA-N | [4] |
Personal Protective Equipment (PPE)
A robust defense against exposure is non-negotiable. The causality behind each piece of PPE is to create a complete barrier between the researcher and the chemical, mitigating risks of dermal absorption, inhalation, and ocular exposure.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that could cause significant eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents direct skin contact. Retinoids can be skin irritants, and this mitigates the risk of dermal absorption.[5] |
| Body Protection | A fully fastened laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin contact from spills or splashes during handling and disposal procedures. |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood. | Reduces the inhalation of potentially harmful airborne particles, which is the primary route of exposure when handling solid chemicals. |
Core Disposal Protocol: A Step-by-Step Guide
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous waste.[6] This means ownership and responsibility remain with the generator (your institution) until its final, safe disposal.[6] Evaporation is never an acceptable method of disposal.[7]
Step 1: Waste Classification
Treat all unused, expired, or contaminated this compound as hazardous chemical waste . This classification is the foundational step that dictates all subsequent handling procedures.
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Action: Collect this compound waste in a dedicated container.
-
Causality: Do not mix this waste with other incompatible materials. Specifically, avoid mixing with strong oxidizing agents (e.g., nitrates, perchlorates), strong acids, or bases, as this can lead to uncontrolled reactions.[2][8] Segregation prevents the creation of a more complex and potentially more hazardous waste mixture.
Step 3: Containerization
The integrity of the waste container is paramount for safe storage and transport.
-
Action: Select a container made of a compatible material (e.g., high-density polyethylene) that is in good condition, free of leaks, and has a secure, screw-top lid.[6]
-
Causality: A compatible and robust container prevents chemical degradation of the container and fugitive emissions. A tightly sealed lid is mandatory to prevent the release of vapors and to avoid spills.[9]
Step 4: Labeling
Accurate labeling is a cornerstone of regulatory compliance and safety. An improperly labeled container is a significant safety hazard.
-
Action: Affix a "Hazardous Waste" label to the container immediately upon adding the first quantity of waste.
-
The label must include:
Step 5: Accumulation
Waste must be stored safely at its point of generation prior to collection.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[9]
-
Causality: The SAA must be at or near the point of generation and under the control of the laboratory personnel. This ensures the waste is managed by trained individuals and minimizes the risk of it being misplaced or mishandled. The container must remain closed except when actively adding waste.[9]
Step 6: Requesting Disposal
Final disposal must be handled by professionals.
-
Action: Once the container is full or you have finished the project, contact your institution's EHS department to schedule a waste pickup.
-
Causality: EHS will arrange for a licensed hazardous waste disposal company to transport and dispose of the material in compliance with EPA and Department of Transportation (DOT) regulations.[11][12] This ensures the waste is managed in an environmentally sound manner.
Emergency Procedures for Spills and Decontamination
In the event of a spill, a calm and methodical response is essential to mitigate exposure and environmental release.
-
Secure the Area: Immediately alert others in the vicinity. If the spill is large or you feel unsafe, evacuate the area and contact your EHS department.
-
Don PPE: Before attempting any cleanup, don the full PPE detailed in Table 2.
-
Prevent Dust Generation: For a solid spill, gently dampen the material with a suitable solvent like water to prevent it from becoming airborne.[2]
-
Collect the Material: Carefully sweep the dampened material into a container suitable for hazardous waste. Use plastic scoops or other non-sparking tools.
-
Decontaminate the Area: Wipe the spill area with a cloth or paper towels dampened with soap and water.[13]
-
Package All Waste: All materials used for cleanup, including gloves, wipes, and contaminated clothing, must be placed in a sealed, vapor-tight plastic bag or container.[13] This container must also be labeled as "Hazardous Waste" and disposed of through EHS.
Disposal of Contaminated Materials
The "cradle-to-grave" principle extends to all items that have come into contact with the chemical.
-
Empty Containers: An "empty" container that once held this compound is still considered hazardous waste. It must be managed as such and should not be thrown in the regular trash.[13] Obliterate the original label, label it as hazardous waste, and request a pickup from EHS.[7]
-
Contaminated Labware: Disposable items such as pipette tips, weigh boats, and contaminated gloves must be collected in a designated hazardous waste container.
-
Contaminated Glassware: If glassware is to be reused, it must be decontaminated thoroughly. This is typically done by rinsing three times with a suitable solvent. The rinsate from these cleaning procedures is considered hazardous waste and must be collected in a designated liquid hazardous waste container.[7]
Visual Workflows
To clarify these procedural flows, the following diagrams illustrate the key decision points and actions required for safe disposal and spill response.
Caption: Disposal workflow for this compound.
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Personal protective equipment for handling Methyl-4-oxoretinoate
Researchers, scientists, and drug development professionals handling novel compounds like Methyl-4-oxoretinoate are at the forefront of innovation. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure your work is conducted with the highest degree of safety and scientific integrity. As a potent retinoid derivative, this compound necessitates meticulous handling protocols to mitigate potential health risks. This document serves as your procedural, step-by-step guidance for its safe management in the laboratory.
Hazard Profile of this compound: An Evidence-Based Assessment
Based on the general properties of retinoids and other potent compounds, the primary hazards are likely to include:
-
Skin and Eye Irritation: Many chemicals can cause skin and eye irritation upon contact.[2][3]
-
Respiratory Tract Irritation: Inhalation of airborne particles may cause respiratory irritation.[3]
-
Teratogenicity: Retinoids as a class are known for their potential to cause birth defects. While the specific teratogenic potential of this compound is not documented, this risk should be assumed.
-
Systemic Effects: Absorption through the skin or inhalation could potentially lead to systemic toxic effects. The toxicological properties of this compound have not been thoroughly investigated.[4]
Given these potential hazards, a comprehensive personal protective equipment (PPE) and handling strategy is mandatory.
Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense
The selection and correct use of PPE are critical to minimizing exposure to this compound.[5] The following protocol outlines the minimum required PPE.
Eye and Face Protection
-
Chemical Safety Goggles: These should be worn at all times when handling this compound to protect against splashes.
-
Face Shield: In addition to goggles, a face shield is required when there is a significant risk of splashes or aerosol generation, such as during weighing of the solid or preparing concentrated solutions.[5]
Skin and Body Protection
-
Chemically Resistant Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of damage before use. Double-gloving is a prudent practice when handling potent compounds.
-
Laboratory Coat: A dedicated lab coat, preferably one that is disposable or can be professionally laundered, should be worn.
-
Full Coverage: Ensure that no skin is exposed. This includes wearing long pants and closed-toe shoes.
-
Disposable Gown: For procedures with a higher risk of contamination, such as handling larger quantities or during cleaning of spills, a disposable gown should be worn over the lab coat.
Respiratory Protection
Due to the potential for aerosolization of this potent compound, respiratory protection is a critical component of the safety protocol.
-
Certified Chemical Fume Hood: All work with this compound, especially handling of the solid powder, should be conducted within a certified chemical fume hood to minimize inhalation of vapors and particulates.[6]
-
Respirator: If work cannot be conducted in a fume hood, or if there is a risk of exposure above the occupational exposure limit (OEL), a properly fitted N95 or higher-level respirator is required. A full respiratory protection program, including fit testing and training, is essential in such cases.[1]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will ensure a safe and efficient workflow.
Preparation
-
Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
Gather Materials: Assemble all necessary equipment and reagents before starting work to minimize movement in and out of the designated handling area.
-
Don PPE: Put on all required PPE as outlined in the protocol above before entering the designated handling area.
Handling Procedure
-
Weighing: When weighing the solid, do so within the chemical fume hood. Use a disposable weighing boat or paper.
-
Solution Preparation: Prepare solutions within the fume hood. Add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions involving this compound in a closed system or within the fume hood.
-
Avoid Contamination: Be mindful of potential cross-contamination. Do not touch personal items, such as phones or notebooks, with gloved hands.
End-of-Use Decontamination
-
Clean Work Area: Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and wipe it down thoroughly.
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination. The general sequence is: outer gloves, disposable gown, face shield, goggles, inner gloves, and finally, the respirator if worn.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[6]
Summary of Recommended PPE for Different Laboratory Tasks
| Task | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Storage and Transport | Chemical Safety Goggles | Lab Coat, Nitrile Gloves | Not generally required |
| Weighing of Solid | Chemical Safety Goggles and Face Shield | Lab Coat, Double Nitrile Gloves | Certified Chemical Fume Hood |
| Solution Preparation | Chemical Safety Goggles and Face Shield | Lab Coat, Double Nitrile Gloves | Certified Chemical Fume Hood |
| Running Reactions | Chemical Safety Goggles | Lab Coat, Nitrile Gloves | Certified Chemical Fume Hood |
| Waste Disposal | Chemical Safety Goggles and Face Shield | Lab Coat, Double Nitrile Gloves, Disposable Gown | Certified Chemical Fume Hood |
| Spill Cleanup | Chemical Safety Goggles and Face Shield | Lab Coat, Double Nitrile Gloves, Disposable Gown | N95 or higher Respirator (in addition to fume hood if possible) |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Disposal Plan: Ensuring a Safe and Compliant End-of-Life for Materials
Proper disposal of both chemical waste and contaminated PPE is crucial to prevent environmental contamination and ensure regulatory compliance.[6]
Contaminated PPE
-
Segregation: All disposable PPE that has come into contact with this compound should be considered hazardous waste.
-
Collection: Place contaminated gloves, gowns, and other disposable items in a designated, labeled hazardous waste bag immediately after doffing.
-
Disposal: The sealed hazardous waste bag should be disposed of according to your institution's hazardous waste management procedures.
Chemical Waste
-
Waste Container: Collect all waste containing this compound, including unused material and contaminated solvents, in a clearly labeled, sealed, and chemically compatible hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's environmental health and safety department.
By adhering to these rigorous safety protocols, you can confidently and safely advance your research while ensuring the well-being of yourself and your colleagues.
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Potent compound safety in the laboratory. (n.d.). tks. Retrieved from [Link]
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Jeffries, M. (2020, April 19). How to Stop Skin Problems due to Wearing PPE. Dr. Michelle Jeffries. Retrieved from [Link]
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It's more than just being Fragile : How to Handle Potent Formulation? (2017, September 25). Esco Pharma. Retrieved from [Link]
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Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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Personal protective equipment. (n.d.). DermNet. Retrieved from [Link]
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SAFETY DATA SHEET. (2023, July 26). Chevron. Retrieved from [Link]
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Potent Compound Handling Operations: Exposure To APIs. (n.d.). Agno Pharmaceuticals. Retrieved from [Link]
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Handling & Processing of Potent Compounds: A Holistic Approach. (n.d.). IPS. Retrieved from [Link]
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Prevention and Treatment of Skin Damage Caused by Personal Protective Equipment: Experience of the First-Line Clinicians Treating 2019-nCoV Infection. (2020, April 29). National Institutes of Health. Retrieved from [Link]
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How to avoid skin problems associated with personal protective equipment PPE. (2020, May 28). Laser + Skin Institute. Retrieved from [Link]
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Skin care complications from PPE: The DOs and DON'Ts. (2020, April 20). SkinCare Physicians. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
